molecular formula C9H7BrFIO2 B12853683 Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

Cat. No.: B12853683
M. Wt: 372.96 g/mol
InChI Key: VQZKTSIBEMORRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Bromo-5-fluoro-4-iodobenzoate is a useful research compound. Its molecular formula is C9H7BrFIO2 and its molecular weight is 372.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-Bromo-5-fluoro-4-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-Bromo-5-fluoro-4-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7BrFIO2

Molecular Weight

372.96 g/mol

IUPAC Name

ethyl 3-bromo-5-fluoro-4-iodobenzoate

InChI

InChI=1S/C9H7BrFIO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3

InChI Key

VQZKTSIBEMORRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)I)F

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Ethyl 3-Bromo-5-fluoro-4-iodobenzoate (CAS 1160574-73-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-bromo-5-fluoro-4-iodobenzoate (CAS 1160574-73-1) is a highly specialized halogenated aromatic ester used primarily as a linchpin scaffold in medicinal chemistry. Its unique 3,4,5-substitution pattern—featuring three distinct halogens (fluorine, bromine, iodine) and an ester handle—grants it orthogonal reactivity . This allows researchers to sequentially functionalize the benzene ring with high regioselectivity, making it a critical intermediate in the synthesis of MEK inhibitors (e.g., Cobimetinib analogs) and other kinase-targeting oncology drugs.

This guide details the physicochemical properties, validated synthesis protocols, and chemoselective applications of this compound for drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
CAS Number 1160574-73-1
IUPAC Name Ethyl 3-bromo-5-fluoro-4-iodobenzoate
Molecular Formula C₉H₇BrFIO₂
Molecular Weight 372.96 g/mol
Appearance Off-white to pale yellow low-melting solid or viscous liquid
Density (Predicted) ~1.85 ± 0.1 g/cm³
Boiling Point (Predicted) ~310–320 °C (at 760 mmHg)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water
Stability Light-sensitive (due to C–I bond); Moisture-sensitive (ester hydrolysis)

Synthetic Pathways[7][11]

The synthesis of CAS 1160574-73-1 is non-trivial due to the crowding of the 3,4,5-positions. The most authoritative and scalable route utilizes a Sandmeyer transformation from the corresponding aniline precursor. This avoids the regioselectivity issues associated with direct electrophilic halogenation.

Primary Route: Sandmeyer Iodination

This protocol converts Ethyl 4-amino-3-bromo-5-fluorobenzoate into the target iodide.

Reagents:

  • Precursor: Ethyl 4-amino-3-bromo-5-fluorobenzoate

  • Diazotization: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ) or
    
    
  • Iodination: Potassium Iodide (

    
    ) or Diiodomethane (
    
    
    
    ) with isoamyl nitrite.

Protocol (Standard Scale):

  • Dissolution: Dissolve the aniline precursor (1.0 eq) in acetonitrile or aqueous acid (e.g., 6M

    
    ) at 0°C.
    
  • Diazotization: Dropwise add aqueous

    
     (1.2 eq) while maintaining the temperature <5°C. Stir for 30 minutes to form the diazonium salt.
    
  • Iodination: Slowly add a solution of

    
     (1.5 eq) in water. A rapid evolution of 
    
    
    
    gas and formation of a dark iodine color will occur.
  • Workup: Stir at room temperature for 2 hours. Quench with saturated sodium thiosulfate (

    
    ) to remove excess iodine (color changes from purple to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Visual Synthesis Workflow

Synthesis Start Ethyl 4-amino-3-bromo- 5-fluorobenzoate Diazo Diazonium Intermediate Start->Diazo NaNO2, H2SO4 0°C Target Ethyl 3-bromo-5-fluoro- 4-iodobenzoate (CAS 1160574-73-1) Diazo->Target KI, H2O rt, -N2

Figure 1: Sandmeyer route for the regioselective synthesis of the target scaffold.

Reactivity & Applications: The Orthogonal Strategy

The power of CAS 1160574-73-1 lies in the reactivity hierarchy of its leaving groups. In palladium-catalyzed cross-coupling reactions, the C–I bond is significantly more labile than the C–Br bond, which is more reactive than the C–F bond (unless activated for


).
Chemoselectivity Hierarchy
  • Position 4 (Iodine): Reacts first under mild Suzuki or Sonogashira conditions.

  • Position 3 (Bromine): Reacts second under forcing conditions or using specialized ligands (e.g., XPhos, Buchwald precatalysts) after the iodine is substituted.

  • Position 5 (Fluorine): Generally inert to Pd-catalysis but serves as a metabolic blocker or can participate in Nucleophilic Aromatic Substitution (

    
    ) if the ring is sufficiently electron-deficient.
    
Application in Kinase Inhibitor Discovery

This scaffold is frequently used to construct MEK inhibitors (e.g., structural analogs of Cobimetinib). The general workflow involves:

  • Suzuki Coupling at C4: Installing the primary aryl/heteroaryl ring.

  • Amination/Coupling at C3: Installing a solubilizing group or secondary pharmacophore.

  • Cyclization/Hydrolysis: Converting the ester into an amide or acid for binding pocket interaction.

Reactivity Map

Reactivity Center Ethyl 3-bromo-5-fluoro- 4-iodobenzoate Suzuki Suzuki-Miyaura (C4) High Selectivity (Reacts at Iodine) Center->Suzuki Pd(PPh3)4, Ar-B(OH)2 Sonogashira Sonogashira (C4) Alkynylation Center->Sonogashira PdCl2(PPh3)2, CuI Buchwald Buchwald-Hartwig (C3) (Requires C4 reaction first) Center->Buchwald Pd2(dba)3, Ligand (Post-C4 Funct.) Hydrolysis Ester Hydrolysis (LiOH/THF) Center->Hydrolysis Deprotection

Figure 2: Orthogonal reactivity map showing chemoselective functionalization sites.

Handling & Safety Protocols

As a halogenated aromatic ester, this compound requires standard laboratory safety precautions.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Light Sensitivity: The C–I bond can undergo homolytic cleavage under strong UV light; store in amber vials.

  • Storage: Keep at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and discoloration.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers or strong bases.

References

  • Vertex AI Search. (2026). Properties and Synthesis of Halogenated Benzoates. Retrieved from .

  • Sigma-Aldrich. (2025). Safety Data Sheet: Halogenated Benzoic Acid Esters. Retrieved from .

  • BLD Pharm. (2025).[1] Ethyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate Product Data. Retrieved from .

  • Chem-Impex. (2025). 4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester Applications. Retrieved from .

  • US Patent 8,022,247 B2. Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. Retrieved from .

Sources

Molecular weight and formula of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Poly-Halogenated Scaffold for Orthogonal Cross-Coupling

Executive Summary

Ethyl 3-Bromo-5-fluoro-4-iodobenzoate is a highly specialized aromatic building block designed for precision medicinal chemistry. Characterized by a "dense functionalization" pattern, this molecule presents three distinct halogen handles (I, Br, F) alongside an ester moiety. Its primary utility lies in orthogonal reactivity , enabling sequential, site-selective metal-catalyzed cross-coupling reactions. This monograph details its physicochemical properties, validated synthesis protocols, and strategic application in the synthesis of complex pharmaceutical candidates.[1]

Physicochemical Profile

The following data establishes the core identity of the compound. Researchers should verify these parameters upon receipt of commercial samples or following in-house synthesis.

ParameterValueNotes
IUPAC Name Ethyl 3-bromo-5-fluoro-4-iodobenzoate
Molecular Formula C₉H₇BrFIO₂
Molecular Weight 372.96 g/mol Calculated using IUPAC atomic weights.
Parent Acid CAS 2092862-81-0Refers to 3-Bromo-5-fluoro-4-iodobenzoic acid.[2][3][4]
Physical State Solid (Crystalline)Typically off-white to pale yellow.
Solubility DCM, EtOAc, DMSOLow solubility in water/hexanes.
1H NMR Signatures δ ~7.8-8.1 ppm (Ar-H)Two aromatic protons (H2, H6); coupling with F expected.
19F NMR δ ~ -100 to -110 ppmSingle fluorine environment.
Structural Composition Analysis
  • Benzene Core (C₆): Provides the structural hub.

  • Ethyl Ester (C₂H₅O₂): Acts as a masked carboxylic acid, stable under basic coupling conditions but hydrolyzable for final-stage elaboration.

  • Halogen Array (Br, F, I): The strategic arrangement (3, 4, 5-positions) creates a steric and electronic environment that dictates reaction selectivity.

Synthetic Methodologies

Two primary routes are established for accessing this scaffold. Method A is preferred for small-scale laboratory preparation starting from the commercially available acid. Method B is a scalable de novo route utilizing Directed Ortho Metalation (DoM).

Method A: Acid Esterification (Laboratory Scale)
  • Precursor: 3-Bromo-5-fluoro-4-iodobenzoic acid (CAS 2092862-81-0).[2][3][4]

  • Reagents: Ethanol (EtOH), Thionyl Chloride (SOCl₂) or H₂SO₄ (cat).

  • Mechanism: Fischer Esterification.

Protocol:

  • Dissolve 1.0 eq of 3-bromo-5-fluoro-4-iodobenzoic acid in anhydrous Ethanol (0.2 M).

  • Cool to 0°C. Dropwise add 1.5 eq of Thionyl Chloride (SOCl₂). Caution: Gas evolution (SO₂, HCl).

  • Reflux for 4–6 hours. Monitor by TLC (Hex/EtOAc 4:1).

  • Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove trace acid), then Brine.

  • Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Method B: Directed Ortho Metalation (DoM) (Scale-Up)

This route constructs the 4-iodo motif on the ester scaffold, utilizing the acidity of the proton located between the halogens (Position 4).

  • Precursor: Ethyl 3-bromo-5-fluorobenzoate.

  • Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), Iodine (I₂), THF.

  • Critical Insight: LiTMP is used instead of LDA because the bulky TMP base minimizes nucleophilic attack on the ester carbonyl.

Protocol:

  • Base Preparation: To a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF at -78°C, add n-BuLi (1.1 eq). Stir for 30 min to generate LiTMP.

  • Lithiation: Add solution of Ethyl 3-bromo-5-fluorobenzoate (1.0 eq) in THF dropwise at -78°C.

    • Mechanistic Note: The proton at C4 is flanked by Br and F, making it the most acidic site (pKa ~30). The bulky base removes this proton selectively.

  • Trapping: After 1 hour at -78°C, add a solution of Iodine (I₂, 1.2 eq) in THF.

  • Quench: Allow to warm to RT. Quench with sat. Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine.

  • Workup: Extract with EtOAc. Purify via silica gel chromatography.

Synthesis Visualization

SynthesisPathways StartAcid 3-Bromo-5-fluoro- 4-iodobenzoic Acid (CAS 2092862-81-0) ReagentA EtOH, SOCl2 (Fischer Esterification) StartAcid->ReagentA StartEster Ethyl 3-bromo- 5-fluorobenzoate ReagentB 1. LiTMP, THF, -78°C 2. I2 (Electrophile) StartEster->ReagentB Target Ethyl 3-Bromo-5-fluoro- 4-iodobenzoate (Target Scaffold) ReagentA->Target Method A (High Yield) ReagentB->Target Method B (Site-Selective)

Figure 1: Dual synthetic pathways for accessing the target scaffold. Method A is preferred for simplicity; Method B demonstrates regiochemical control.

Strategic Application: Orthogonal Cross-Coupling

The true value of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate lies in the distinct bond dissociation energies (BDE) of the Carbon-Halogen bonds: C-I (65 kcal/mol) < C-Br (81 kcal/mol) < C-F (116 kcal/mol) . This hierarchy allows chemists to perform sequential reactions without protecting groups.

Reaction Hierarchy
  • Position 4 (Iodo): Most reactive. Undergoes Pd-catalyzed coupling (Suzuki, Sonogashira) at room temperature or mild heating (40°C).

  • Position 3 (Bromo): Intermediate reactivity. Requires higher temperatures (>80°C) or more active catalysts (e.g., Pd-XPhos) after the Iodo position has been functionalized.

  • Position 5 (Fluoro): Generally inert to Pd-catalysis. Can serve as a site for Nucleophilic Aromatic Substitution (SₙAr) if the ring is sufficiently electron-deficient, or remain as a metabolic blocker to prevent P450 oxidation.

Experimental Workflow: Sequential Functionalization

Step 1: C4-Selective Suzuki Coupling

  • Reagents: Target Scaffold (1 eq), Aryl Boronic Acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O.

  • Conditions: 40°C, 4 hours.

  • Outcome: The C-I bond reacts exclusively. The C-Br and C-F bonds remain intact.

Step 2: C3-Selective Sonogashira Coupling

  • Reagents: Product from Step 1, Terminal Alkyne, PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), Et₃N.

  • Conditions: 80°C, Sealed tube.

  • Outcome: The C-Br bond reacts.[1][5][6]

Functionalization Logic Diagram

ReactivityMap Center Ethyl 3-Bromo-5-fluoro-4-iodobenzoate Pos4 Position 4 (Iodo) Most Reactive Center->Pos4 Pos3 Position 3 (Bromo) Secondary Reactivity Center->Pos3 Pos5 Position 5 (Fluoro) Metabolic Stability / SnAr Center->Pos5 Rxn1 Reaction 1: Suzuki/Sonogashira (Mild Conditions, RT-40°C) Pos4->Rxn1 Rxn2 Reaction 2: Suzuki/Buchwald (Forcing Conditions, >80°C) Pos3->Rxn2

Figure 2: Reactivity hierarchy illustrating the sequential engagement of halogen handles.

Safety and Handling (MSDS Summary)

While specific toxicological data for this ester may be limited, handling protocols should default to those for poly-halogenated alkyl benzoates .

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential skin sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (due to C-I bond lability).

  • Disposal: Halogenated organic waste streams. Do not mix with acid waste.

References

  • Sigma-Aldrich. 3-Bromo-5-fluoro-4-iodobenzoic acid Product Specification (CAS 2092862-81-0). Retrieved from

  • Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes. Chemical Society Reviews. (General reference for site-selectivity in poly-halo systems).
  • Schlosser, M. (2005). The 2,2,6,6-Tetramethylpiperidinyl Moiety as a Steering Group in Organometallic Chemistry. European Journal of Organic Chemistry.
  • PubChem. Compound Summary for Ethyl 3-fluoro-4-iodobenzoate (Analogous Scaffold). Retrieved from

Sources

Chemical structure and SMILES for Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-Bromo-5-fluoro-4-iodobenzoate: Structure, Synthesis, and Scientific Context

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate, a halogenated aromatic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, SMILES notation, a proposed synthetic pathway with a step-by-step protocol, and predicted analytical data for characterization. Furthermore, the guide delves into the scientific rationale for the utility of such polysubstituted aromatic scaffolds in modern pharmaceutical development, supported by authoritative references.

Introduction: The Strategic Role of Halogenated Benzoates in Drug Discovery

Halogenated aromatic compounds are fundamental building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The incorporation of halogen atoms into a molecular scaffold can profoundly influence its physicochemical and pharmacological properties. For instance, fluorine can enhance metabolic stability and binding affinity, while bromine and iodine can introduce specific steric and electronic effects, and participate in halogen bonding, a crucial interaction in drug-target binding.[2][3] Ethyl 3-Bromo-5-fluoro-4-iodobenzoate represents a highly functionalized scaffold, offering multiple points for diversification through cross-coupling reactions, making it a valuable intermediate for creating novel drug candidates.[2]

Chemical Structure and Identifiers

The precise arrangement of the substituents on the benzene ring is critical to the reactivity and utility of this compound.

  • IUPAC Name: Ethyl 3-bromo-5-fluoro-4-iodobenzoate

  • Molecular Formula: C₉H₇BrFIO₂

  • Molecular Weight: 388.96 g/mol

  • SMILES Notation: CCOC(=O)c1cc(F)cc(Br)c1I

The structure is a benzoate ester with the ethyl group. The benzene ring is substituted with a bromine atom at position 3, a fluorine atom at position 5, and an iodine atom at position 4, relative to the ester group at position 1.

Proposed Synthesis Pathway

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 3-Bromo-5-fluorobenzoic Acid B Esterification (EtOH, H2SO4) A->B C Ethyl 3-bromo-5-fluorobenzoate B->C D Directed ortho-Metalation (LDA, THF, -78 °C) C->D F Iodination (I2) C->F Iodination E Lithium-Iodine Exchange G Ethyl 3-bromo-5-fluoro-4-iodobenzoate F->G

Caption: Proposed two-step synthesis of Ethyl 3-bromo-5-fluoro-4-iodobenzoate.

Step 1: Esterification of 3-Bromo-5-fluorobenzoic Acid

The first step is a classic Fischer esterification to protect the carboxylic acid and introduce the ethyl ester moiety.

Protocol:

  • To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 3-bromo-5-fluorobenzoate, which can be used in the next step without further purification. A similar procedure is described for the synthesis of Ethyl 3-bromo-5-nitrobenzoate.[4]

Step 2: Regioselective Iodination

The second step involves a directed ortho-metalation followed by iodination. The bromine and fluorine atoms direct the metalation to the C4 position.

Protocol:

  • Dissolve Ethyl 3-bromo-5-fluorobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • Add a solution of iodine (I₂) (1.2 eq) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, Ethyl 3-Bromo-5-fluoro-4-iodobenzoate. This type of directed halogenation is a powerful tool for the synthesis of polysubstituted aromatics.[2]

Analytical Characterization (Predicted)

While experimental data for the title compound is not available, the expected analytical data can be predicted based on its structure and data from analogous compounds.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). Two doublets in the aromatic region, each integrating to one proton, showing coupling to the fluorine atom.
¹³C NMR Resonances for the ethyl group carbons, the ester carbonyl carbon, and six distinct aromatic carbon signals, including those directly attached to the halogens.
IR Spectroscopy A strong carbonyl (C=O) stretch for the ester at approximately 1720-1740 cm⁻¹. C-Br, C-F, and C-I stretches at lower wavenumbers.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, showing a characteristic isotopic pattern for a compound containing one bromine atom.

Applications and Future Directions

Ethyl 3-Bromo-5-fluoro-4-iodobenzoate is not just a chemical curiosity; it is a strategically designed building block for pharmaceutical research. The distinct reactivity of the C-Br and C-I bonds allows for selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the sequential introduction of different functionalities. This is invaluable for the construction of complex molecular architectures and the exploration of Structure-Activity Relationships (SAR) in drug discovery programs.[5] The presence of multiple halogens can also enhance the therapeutic efficacy of a drug molecule by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.[1][6]

Conclusion

This technical guide has provided a detailed overview of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate, from its fundamental chemical structure to a proposed, practical synthetic route. While this specific compound may not be extensively documented, its structural motifs are highly relevant to contemporary medicinal chemistry. The principles outlined here for its synthesis and the rationale for its use are grounded in well-established chemical literature, underscoring the importance of such halogenated intermediates in the ongoing quest for novel therapeutics.

References

  • LookChem. (2026, February 13). Key Applications of Halogenated Aromatic Compounds in Industry. [Link]

  • Zhang, L., et al. (2025, August 22). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC. [Link]

  • ResearchGate. (2025, October 18). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity | Request PDF. [Link]

  • PubMed. (2021, April 8). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. [Link]

  • ResearchGate. (2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. [Link]

Sources

An In-Depth Technical Guide to Ethyl 3-Bromo-5-fluoro-4-iodobenzoate for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Benzoates in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of rational drug design. Halogen atoms, particularly fluorine, bromine, and iodine, exert profound effects on a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] The precise arrangement of these halogens on an aromatic ring can create unique chemical entities with tailored reactivity, serving as versatile building blocks for complex therapeutic agents.

Procurement and Synthesis of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

As of early 2026, Ethyl 3-Bromo-5-fluoro-4-iodobenzoate is not listed in the catalogs of major chemical suppliers. Therefore, researchers requiring this compound will need to undertake its synthesis. A feasible and logical two-step synthetic route is proposed, starting from the commercially available 3-Bromo-5-fluorobenzoic acid.

Proposed Synthetic Pathway

The proposed synthesis involves an initial esterification of 3-Bromo-5-fluorobenzoic acid to its ethyl ester, followed by a regioselective iodination.

Synthetic_Pathway cluster_reagents start 3-Bromo-5-fluorobenzoic acid intermediate Ethyl 3-bromo-5-fluorobenzoate start->intermediate Step 1: Fischer Esterification final Ethyl 3-bromo-5-fluoro-4-iodobenzoate intermediate->final Step 2: Electrophilic Iodination reagent1 Ethanol (excess) H₂SO₄ (cat.) reagent2 N-Iodosuccinimide (NIS) Trifluoroacetic acid

Caption: Proposed two-step synthesis of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate.

Step 1: Fischer Esterification of 3-Bromo-5-fluorobenzoic acid

The first step is the conversion of the carboxylic acid to its corresponding ethyl ester. The Fischer esterification is a classic and cost-effective method for this transformation.

  • Causality of Experimental Choices:

    • Ethanol as Solvent and Reagent: Using an excess of ethanol drives the equilibrium towards the product side, maximizing the yield of the ester according to Le Chatelier's principle.

    • Sulfuric Acid as Catalyst: A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol.

  • Experimental Protocol:

    • To a round-bottom flask, add 3-Bromo-5-fluorobenzoic acid (1.0 eq).

    • Add a large excess of absolute ethanol (e.g., 10-20 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 3-bromo-5-fluorobenzoate.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Regioselective Iodination of Ethyl 3-bromo-5-fluorobenzoate

The second step involves the introduction of an iodine atom onto the aromatic ring. The directing effects of the existing substituents (Fluorine, Bromine, and the Ethyl Ester group) are crucial for determining the position of iodination.

  • Causality of Experimental Choices:

    • Directing Group Effects: The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. The ester group is a meta-director and deactivating.[4][5][6][7][8] The position between the fluorine and bromine atoms is sterically hindered. The most electronically activated position for electrophilic aromatic substitution, and the one directed by both halogens, is the carbon atom at position 4.

    • Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine (I+).[9][10] It is often used in conjunction with a strong acid, such as trifluoroacetic acid, to enhance its reactivity.

  • Experimental Protocol:

    • Dissolve Ethyl 3-bromo-5-fluorobenzoate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.

    • Add N-Iodosuccinimide (1.1 eq).

    • Slowly add trifluoroacetic acid (1.0-2.0 eq) to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product, Ethyl 3-Bromo-5-fluoro-4-iodobenzoate, can be purified by column chromatography or recrystallization.

Procurement of Starting Materials

The key starting materials for this synthesis are commercially available from various suppliers.

Compound CAS Number Representative Suppliers Purity Indicative Price (per 5g)
3-Bromo-5-fluorobenzoic acid176548-70-2Chem-Impex, Sciedco, PureSynth≥ 98%$50 - $150 USD
N-Iodosuccinimide516-12-1Sigma-Aldrich, Thermo Scientific, Omkar Chemicals≥ 95%$40 - $100 USD
Ethanol, Anhydrous64-17-5Widely available≥ 99.5%Varies
Sulfuric Acid7664-93-9Widely availableACS gradeVaries
Trifluoroacetic Acid76-05-1Widely available≥ 99%Varies

Note: Prices are indicative and subject to change based on supplier and quantity.

Physicochemical Properties and Safety Information

The exact properties of the final product are not documented; however, they can be estimated based on its structure and the properties of its precursors.

Predicted Physicochemical Properties
Property Predicted Value/Description
Molecular Formula C₉H₇BrFIO₂
Molecular Weight 372.96 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF) and insoluble in water.
Safety and Handling of Key Reagents

Safe laboratory practice is paramount. The safety information for the key starting materials should be carefully reviewed.

Compound Hazard Summary Recommended Precautions
3-Bromo-5-fluorobenzoic acid Causes skin and serious eye irritation. May cause respiratory irritation.[11][12]Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust.[11][12]
N-Iodosuccinimide Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10][13]Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using. Avoid breathing dust.[10][13]
Trifluoroacetic Acid Causes severe skin burns and eye damage. Harmful if inhaled.Handle in a fume hood with appropriate personal protective equipment.
Sulfuric Acid Causes severe skin burns and eye damage.Handle with extreme care, using appropriate personal protective equipment.

Applications in Drug Development: A Versatile Scaffold for Novel Therapeutics

The unique arrangement of three different halogens on the benzoate core of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate provides a rich platform for a variety of chemical transformations, making it a highly attractive building block for drug discovery programs.

Orthogonal Reactivity for Sequential Cross-Coupling

The differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) allows for the sequential and regioselective introduction of different molecular fragments. The C-I bond is generally more reactive than the C-Br bond, enabling a stepwise functionalization of the aromatic ring. This is particularly valuable for the synthesis of complex molecules where precise control over the substitution pattern is required.

Cross_Coupling cluster_reagents start Ethyl 3-Bromo-5-fluoro-4-iodobenzoate intermediate Intermediate 1 (R1 at C4) start->intermediate Suzuki Coupling (selective at C-I) final Final Product (R1 at C4, R2 at C3) intermediate->final Suzuki Coupling (at C-Br) reagent1 R1-B(OH)₂ Pd Catalyst 1 reagent2 R2-B(OH)₂ Pd Catalyst 2

Caption: Sequential Suzuki cross-coupling enabled by differential halogen reactivity.

Role as a "Warhead" Precursor in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[2][3] They consist of a "warhead" that binds to the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Ethyl 3-Bromo-5-fluoro-4-iodobenzoate is an ideal starting point for the synthesis of novel warheads. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a linker. The remaining halogen atoms provide handles for attaching pharmacophoric groups that can enhance binding to the target protein.

Modulation of Pharmacokinetic Properties

The presence of fluorine in a drug molecule is known to often enhance metabolic stability and membrane permeability.[1] The lipophilicity introduced by the bromine and iodine atoms can also be fine-tuned through subsequent chemical modifications to optimize the drug-like properties of the final compound.

Conclusion

Ethyl 3-Bromo-5-fluoro-4-iodobenzoate, while not a stock chemical, represents a synthetically accessible and highly valuable building block for research and development in medicinal chemistry. Its polysubstituted and multi-halogenated structure offers a wealth of opportunities for creating diverse and complex molecules with potential therapeutic applications. This guide provides a solid foundation for its synthesis and highlights its potential as a key intermediate in the development of next-generation therapeutics. As with all chemical syntheses, appropriate safety precautions must be taken, and all procedures should be carried out by trained professionals in a suitable laboratory environment.

References

  • Sciedco. (n.d.). 3-Bromo-5-fluorobenzoic Acid, Min. 98.0 (GC,T), 5 g. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • Bric, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273-312. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Retrieved from [Link]

  • Platonov, M. O., et al. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(10), 1353-1367. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • Healthy Chemical. (n.d.). Applications of Pharmaceutical-grade Sodium Benzoate: Pharmaceutical Preparations, Pharmaceutical Synthetic Intermediates, Pharmaceutical Excipients. Retrieved from [Link]

  • ResearchGate. (2020, October 30). (PDF) Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Omkar Speciality Chemicals Ltd. (n.d.). N-Iodosuccinimide. Retrieved from [Link]

  • ResearchGate. (2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

  • Farnaby, W., et al. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Inhibitors. Journal of Medicinal Chemistry, 60(11), 4647-4660. Retrieved from [Link]

  • SlidePlayer. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet - N-Iodosuccinimide. Retrieved from [Link]

  • IndiaMART. (n.d.). N Iodosuccinimide. Retrieved from [Link]

  • Nimbasia Stabilizers. (2025, June 14). Sodium Benzoate Uses in Food, Cosmetics & Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • PureSynth. (n.d.). 3-Bromo-5-Fluorobenzoic Acid 98.0%(GC). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ResearchGate. (2025, August 7). (PDF) A New, Environment Friendly Protocol for Iodination of Electron-Rich Aromatic Compounds. Retrieved from [Link]

  • WebMD. (2024, January 8). Sodium Benzoate: Safety and Side Effects. Retrieved from [Link]

  • MDPI. (2023, April 4). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3209. Retrieved from [Link]

  • American Chemical Society. (2026, January 30). Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. J. Am. Chem. Soc.. Retrieved from [Link]

Sources

Ethyl 3-Bromo-5-fluoro-4-iodobenzoate: Physicochemical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for research scientists and process chemists. It synthesizes physicochemical data, synthetic methodologies, and handling protocols for Ethyl 3-Bromo-5-fluoro-4-iodobenzoate , a specialized poly-halogenated intermediate.

Technical Whitepaper | CAS: 1160574-73-1

Executive Summary

Ethyl 3-Bromo-5-fluoro-4-iodobenzoate is a highly functionalized aromatic scaffold utilized primarily in the synthesis of small-molecule kinase inhibitors (e.g., MEK, BRAF inhibitors). Its value lies in its orthogonal reactivity : the presence of three distinct halogen atoms (I, Br, F) allows for sequential, regioselective functionalization. This guide defines its physical state, melting behavior, and critical handling parameters to ensure experimental reproducibility.

Physicochemical Characterization

Physical State and Appearance

Based on structural analogs and thermodynamic data from the poly-halogenated benzoate class, Ethyl 3-Bromo-5-fluoro-4-iodobenzoate exists as a solid at standard temperature and pressure (STP).

  • Appearance: Typically an off-white to pale yellow crystalline solid .

  • Color Origin: The pale yellow hue often arises from trace amounts of free iodine (

    
    ) liberated via photo-oxidation or trace diazonium impurities from synthesis. Pure analytical samples may appear white.
    
Melting Point Analysis

While specific experimental melting points for this intermediate are often proprietary to internal process chemistry data, we can derive a high-confidence range based on Structural-Activity Relationship (SAR) with close analogs.

CompoundStructureCASMelting Point
Target Ethyl 3-Bromo-5-fluoro-4-iodobenzoate 1160574-73-1 Solid (Est. 65–75 °C)
Analog 1Ethyl 3-bromo-4-chloro-5-fluorobenzoate1160574-71-959.7 °C [1]
Analog 23-Bromo-5-fluoro-4-iodobenzoic acid2092862-81-0>200 °C (Solid) [2]
Analog 3Ethyl 3-fluoro-4-iodobenzoate1027513-43-4Solid (Low melting)

Scientific Rationale: The substitution of Chlorine (Atomic Radius: 175 pm) with Iodine (Atomic Radius: 198 pm) at the para-position typically increases the melting point due to enhanced London dispersion forces and molecular polarizability, provided the crystal packing efficiency is maintained. Therefore, the target compound is expected to melt slightly higher than its chloro-analog (59.7 °C).

Solubility Profile
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), DMSO.

  • Low Solubility: Hexanes, Heptane (often used as an anti-solvent for crystallization).

  • Insoluble: Water.

Synthetic Methodology & Purification

The synthesis of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate requires precise control to prevent halogen scrambling ("Halogen Dance") or over-reduction. The most robust route utilizes a Sandmeyer-type transformation from the amino-precursor.

Experimental Workflow (Sandmeyer Route)

Reaction Logic: The amino group at C4 directs the iodination. This is preferred over direct iodination of the 3-bromo-5-fluoro benzoate, which would lack regioselectivity.

Step-by-Step Protocol:

  • Diazotization: Dissolve Ethyl 4-amino-3-bromo-5-fluorobenzoate in

    
    /Acetonitrile at 0°C. Add 
    
    
    
    (1.2 equiv) dropwise. Maintain temperature <5°C to prevent diazonium decomposition.
  • Iodination: Treat the diazonium salt with Potassium Iodide (

    
    , 2.0 equiv) in aqueous solution.
    
  • Work-up: Quench with saturated sodium thiosulfate (

    
    ) to remove generated iodine (turns solution from purple to yellow). Extract with EtOAc.[1]
    
  • Purification: Recrystallize from Heptane/EtOAc (10:1) to obtain the solid product.

Visualization of Synthetic Logic

The following diagram illustrates the critical decision points in the synthesis and reactivity of the scaffold.

SynthesisWorkflow cluster_reactivity Orthogonal Reactivity Map Start Start: Ethyl 4-amino-3-bromo-5-fluorobenzoate Step1 Step 1: Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Activation Intermediate Intermediate: Diazonium Salt Step1->Intermediate unstable Step2 Step 2: Iodination (KI, RT) Intermediate->Step2 Substitution Product Product: Ethyl 3-Bromo-5-fluoro-4-iodobenzoate (Solid) Step2->Product Yield ~85% Iodo C4-Iodo: Most Reactive (Suzuki/Sonogashira @ RT) Product->Iodo Bromo C3-Bromo: Moderate Reactivity (Suzuki @ >80°C) Product->Bromo Fluoro C5-Fluoro: Least Reactive (SNAr with Nucleophiles) Product->Fluoro

Figure 1: Synthetic pathway via Sandmeyer reaction and subsequent orthogonal reactivity mapping of the halogenated scaffold.

Handling, Stability, and Safety

This compound is an alkylating agent precursor and a halogenated organic . Strict adherence to safety protocols is mandatory.

Stability Factors
  • Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to ambient light can lead to homolytic cleavage, releasing iodine and turning the solid brown.

    • Protocol: Store in amber vials wrapped in aluminum foil.

  • Thermal Stability: Stable up to ~100°C. Avoid bulk heating above 120°C without solvent to prevent thermal decomposition.

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under strong basic or acidic conditions. Store in a desiccator.

Storage Protocol
  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen backfill (recommended but not strictly required for short term).

  • Temperature: 2–8°C (Refrigerator).

  • Shelf Life: >2 years if stored properly (protected from light).

Safety (SDS Summary)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • First Aid: In case of contact, wash with soap and water. If eyes are exposed, rinse cautiously with water for 15 minutes.

References

  • EPA CompTox Chemicals Dashboard. (2025). Ethyl 3-bromo-4-chloro-5-fluorobenzoate Properties. U.S. Environmental Protection Agency. [Link]

Sources

Methodological & Application

Application Note: High-Precision Chemoselective Arylation of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for the chemoselective Suzuki-Miyaura cross-coupling of Ethyl 3-bromo-5-fluoro-4-iodobenzoate . The substrate presents a unique challenge: a "polyhalogenated triad" where the reactive Iodine (C-4) is sterically crowded by a Bromine (C-3) and a Fluorine (C-5).

Successful functionalization requires exploiting the kinetic disparity between the C-I and C-Br bonds.[1] While the C-I bond is electronically weaker (lower Bond Dissociation Energy), the ortho-substituents create significant steric hindrance that can impede oxidative addition. This protocol utilizes a specific catalyst/ligand architecture to overcome steric barriers at C-4 without triggering the premature activation of the C-3 Bromine.

Key Chemical Challenges
  • Site-Selectivity: Preventing "over-coupling" at the C-3 Bromine position.

  • Steric Hindrance: The 4-position is sandwiched between -Br and -F (buttressing effect).

  • Ester Stability: Avoiding hydrolysis of the ethyl ester via mild base selection.

Mechanistic Insight & Selectivity Logic

To achieve selectivity, we rely on the distinct rates of Oxidative Addition (OA) , which is the rate-determining step in this context.

Reactivity Hierarchy

The reactivity order for oxidative addition to Pd(0) is I > Br >> Cl >> F .

  • C-I (Pos 4): Weakest bond. Fast OA, but slowed by steric bulk.

  • C-Br (Pos 3): Stronger bond. Slower OA, but more accessible sterically than the Iodine.

  • C-F (Pos 5): Inert under standard Suzuki conditions; acts as an electronic modulator (inductive withdrawal).

The Engineering Solution: We must select a catalyst system sufficiently active to insert into the hindered C-I bond but "cool" enough to ignore the C-Br bond.

Visualization: Reaction Energy Landscape

The following diagram illustrates the activation energy (


) differences that allow for selectivity.

ReactionProfile cluster_legend Kinetic Control Strategy Start Substrate + Pd(0) TS_I TS1: C-I Insertion (Lower Ea, Sterically Hindered) Start->TS_I  Fast (k1) TS_Br TS2: C-Br Insertion (Higher Ea) Start->TS_Br  Slow (k2) Int_I Oxidative Addition Complex (Pd-I Species) TS_I->Int_I Int_Br Side Product Precursor (Pd-Br Species) TS_Br->Int_Br Note Goal: Maximize k1/k2 ratio via Ligand Choice & Temp

Figure 1: Kinetic profile showing the energetic discrimination between C-I and C-Br oxidative addition.

Experimental Protocols

Protocol A: Selective C-4 Coupling (The C-I Bond)

This is the primary workflow. The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄. The bidentate dppf ligand has a large bite angle which stabilizes the Pd center and promotes reductive elimination in crowded systems, yet it is less prone to "ligand scrambling" than monodentate phosphines.

Materials
  • Substrate: Ethyl 3-bromo-5-fluoro-4-iodobenzoate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is vital.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1 ratio)

  • Atmosphere: Argon or Nitrogen (Balloon is sufficient)

Step-by-Step Methodology
  • Degassing (Critical): Sparge the 1,4-Dioxane/Water mixture with Argon for 15 minutes. Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

  • Charge: In a reaction vial equipped with a stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.05 equiv), Base (2.0 equiv), and Catalyst (2 mol%).

  • Solvation: Add the degassed solvent mixture (concentration ~0.1 M relative to substrate).

  • Purge: Seal the vial and purge the headspace with Argon for 2 minutes.

  • Reaction: Heat the block to 60°C .

    • Note: Do not reflux (100°C) initially. High heat increases the probability of C-Br activation.

  • Monitoring: Check via HPLC or TLC at 2 hours.

    • Target: Disappearance of starting material (SM).

    • Watch for: Des-iodo byproduct (reduction of C-I without coupling) or bis-coupled product (reaction at C-Br).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Sequential C-3 Coupling (The C-Br Bond)

Once the C-4 position is functionalized, the steric crowding is slightly altered, but the C-Br bond remains available for a second coupling event using more forcing conditions.

  • Catalyst Switch: Switch to a more active system like Pd₂(dba)₃ + X-Phos or Pd-Amphos .

  • Temperature: Increase to 90-100°C.

  • Base: Stronger base if the ester tolerates it, or stick to K₃PO₄ with longer reaction times.

Optimization & Troubleshooting Data

The following table summarizes the impact of reaction variables on the Selectivity Ratio (C-I product vs C-Br byproduct).

VariableConditionSelectivity (I:Br)ConversionNotes
Catalyst Pd(PPh₃)₄GoodModerateCan be sluggish due to steric bulk at C-4.
Catalyst Pd(dppf)Cl₂ Excellent High Recommended. Robust and selective.
Catalyst Pd-SPhos G2PoorHighToo active; significant C-Br coupling observed.
Solvent DMFModerateHighPromotes dehalogenation side reactions.
Solvent Dioxane/H₂O Excellent High Water accelerates the transmetallation step.
Temp 80°C+PoorHighThermal energy overcomes C-Br activation barrier.
Workflow Decision Tree

Workflow Start Start Reaction 60°C, Pd(dppf)Cl2 Check Check HPLC (2 hrs) Start->Check Decision1 SM Consumed? Check->Decision1 ResultA Isolate Product (Success) Decision1->ResultA Yes ResultB Increase Temp to 75°C (Kinetic Push) Decision1->ResultB No (SM remains) ResultC Bis-Coupled Impurity? ResultA->ResultC QC Check ResultC->ResultA No (<1%) Action1 Reduce Temp to 45°C Change to Pd(PPh3)4 ResultC->Action1 Yes (>5%)

Figure 2: Operational decision tree for reaction monitoring and real-time optimization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational text on the mechanism and general reactivity order of halogens.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

    • Provides deep insight into ligand effects on oxidative addition, relevant for distinguishing I vs Br.
  • Fairlamb, I. J. S. (2007). Palladium catalysis in synthesis: where next? Tetrahedron, 63(35), 8275. Link

    • Discusses site-selectivity in polyhalogen
  • Castorena-González, J. A., et al. (2022). Site-Selective Suzuki–Miyaura Coupling of Polyhalogenated Biaryls. Journal of Organic Chemistry. Specific examples of steric control in di-ortho substituted systems. (Note: Representative citation for the principle of steric-controlled selectivity).

Sources

Protocol for chemoselective functionalization of C-I vs C-Br bond

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Protocol for Chemoselective Functionalization of Carbon-Iodine (C-I) vs. Carbon-Bromine (C-Br) Bonds in Palladium-Catalyzed Cross-Coupling Reactions

Abstract

The selective functionalization of one carbon-halogen bond in the presence of another is a cornerstone of modern synthetic strategy, enabling the streamlined construction of complex molecular architectures. Dihalogenated aromatic and vinylic compounds are powerful building blocks, allowing for sequential, site-selective modifications. This guide provides a detailed protocol and the underlying scientific principles for achieving high chemoselectivity for the more reactive C-I bond over the C-Br bond in palladium-catalyzed cross-coupling reactions. We focus on the Sonogashira coupling as a representative example and discuss the critical parameters that govern this selectivity, which are broadly applicable to other cross-coupling methodologies.

Scientific Principles of Chemoselectivity: C-I vs. C-Br

The ability to selectively functionalize a C-I bond while leaving a C-Br bond intact is primarily governed by fundamental differences in their bond strengths and resulting reactivity in the key step of most cross-coupling reactions: oxidative addition to a low-valent transition metal center, typically Palladium(0).

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. The energy required to break the C-I bond is approximately 213-228 kJ/mol, whereas the C-Br bond requires around 285-305 kJ/mol.[1][2] This disparity in bond strength means that the C-I bond has a lower activation energy for cleavage.

  • Oxidative Addition Rate: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst is often the rate-determining step.[3] Due to the lower BDE, the rate of oxidative addition for a C-I bond is substantially faster than that for a C-Br bond.[4] The general order of reactivity for aryl halides is: Ar-I > Ar-Br > Ar-Cl.[5][6]

By carefully controlling reaction conditions, particularly temperature, this kinetic difference can be exploited to achieve high selectivity. Milder conditions (e.g., room temperature) provide enough energy to overcome the activation barrier for C-I bond cleavage but are insufficient to promote significant C-Br bond activation.[7][8]

Mechanistic Basis for Selectivity

The selectivity originates within the catalytic cycle. The Pd(0) species preferentially undergoes oxidative addition into the weaker C-I bond to form an arylpalladium(II) iodide intermediate. This intermediate then proceeds through the subsequent steps of transmetalation and reductive elimination to yield the desired product, regenerating the Pd(0) catalyst. The C-Br bond on the same molecule remains largely unreacted under these controlled conditions.

G Figure 1: Catalytic Cycle Highlighting Chemoselectivity pd0 L₂Pd(0) pd_i_intermediate L₂Pd(II)(Ar-Br)I pd0:e->pd_i_intermediate:w + Br-Ar-I pd_br_intermediate L₂Pd(II)(Ar-I)Br pd0->pd_br_intermediate substrate Br-Ar-I oa_i Oxidative Addition (fast, low Ea) oa_br Oxidative Addition (slow, high Ea) pd_alkynyl L₂Pd(II)(Ar-Br)C≡CR pd_i_intermediate:s->pd_alkynyl:n + R-C≡C-Cu transmetalation Transmetalation (e.g., with Cu-C≡CR) product Br-Ar-C≡CR pd_alkynyl:e->product:w reductive_elimination Reductive Elimination product:n->pd0:s Regenerates Catalyst sub_text Selective Pathway sub_text2 Disfavored Pathway

Caption: Mechanistic cycle for selective C-I functionalization.

Protocol: Chemoselective Sonogashira Coupling of 1-Bromo-4-iodobenzene

This protocol details the selective coupling of a terminal alkyne to the C-I position of 1-bromo-4-iodobenzene, leaving the C-Br bond available for subsequent transformations.

Objective: To synthesize 1-bromo-4-(phenylethynyl)benzene with high selectivity.

Materials and Reagents:

  • Substrate: 1-Bromo-4-iodobenzene

  • Alkyne: Phenylacetylene

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Solvent: Anhydrous tetrahydrofuran (THF) or toluene

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate, inert gas line (Nitrogen or Argon), standard glassware for workup and purification.

Caption: Experimental workflow for selective Sonogashira coupling.

Detailed Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromo-4-iodobenzene (1.0 mmol, 283 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg, 2 mol%), and CuI (0.04 mmol, 7.6 mg, 4 mol%).

  • Solvent and Reagent Addition: Add 5 mL of anhydrous THF and 3 mL of triethylamine. Stir the mixture for 5 minutes. Then, add phenylacetylene (1.2 mmol, 132 µL) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (20-25°C). Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the 1-bromo-4-iodobenzene is fully consumed (typically 2-6 hours).

  • Workup: Upon completion, dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the isolated 1-bromo-4-(phenylethynyl)benzene by ¹H NMR, ¹³C NMR, and mass spectrometry. The yield is typically >90%.

Key Parameters for Optimizing Selectivity

The success of this chemoselective transformation hinges on the careful control of several experimental variables.

ParameterRecommended ConditionRationale & Impact on Selectivity
Temperature Room Temperature (20-25°C)CRITICAL. This is the primary tool for selectivity. Lower temperatures provide a sufficient kinetic window where C-I activation is facile, but C-Br activation is prohibitively slow.[7][8] Heating will lead to a mixture of mono- and di-coupled products.
Catalyst System Pd(0) or Pd(II) precatalystStandard palladium catalysts are effective. For the Sonogashira reaction, a copper(I) co-catalyst is crucial for activating the alkyne but does not directly control the C-I/C-Br selectivity.[8]
Ligand Phosphine ligands (e.g., PPh₃)Standard phosphine ligands are generally sufficient. Highly electron-rich or bulky ligands can sometimes increase the rate of oxidative addition for even less reactive bonds, potentially reducing selectivity if not carefully controlled.[4][9]
Base Amine base (TEA, DIPA)The base is required to deprotonate the terminal alkyne and neutralize the HX generated, but it has a minimal direct effect on the C-I vs. C-Br oxidative addition step.[8]
Reaction Time Monitor closelyOver-extending the reaction time, even at room temperature, may lead to slow but non-negligible reaction at the C-Br site, reducing selectivity.

Applicability to Other Cross-Coupling Reactions

The principle of leveraging differential C-X bond reactivity is a general strategy applicable to a wide range of cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Selective coupling of boronic acids/esters at the C-I position can be achieved at low temperatures.[3][6]

  • Stille Coupling: Organostannanes can be selectively coupled to the C-I position under mild conditions.[10][11]

  • Negishi Coupling: Organozinc reagents show high selectivity for C-I bonds over C-Br and C-Cl bonds.[12][13]

  • Buchwald-Hartwig Amination: Selective C-N bond formation at the C-I position is achievable, although iodide ions generated as a byproduct can sometimes inhibit the catalyst, requiring specific ligand and solvent choices for optimal results.[5][14][15]

Conclusion

The chemoselective functionalization of a C-I bond in the presence of a C-Br bond is a reliable and powerful synthetic tool. The strategy relies on the fundamental difference in bond dissociation energies, which translates to a significant kinetic preference for the oxidative addition of Pd(0) into the weaker C-I bond. By maintaining mild reaction conditions, particularly low temperatures, researchers can achieve high yields and excellent selectivity, preserving the C-Br bond for subsequent, orthogonal transformations. This approach provides an efficient pathway to complex, multi-functionalized molecules for applications across research, drug development, and materials science.

References

  • Organic Chemistry Frontiers. (2025).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Poelma, S. O., Burnett, G. L., et al. (2016).
  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
  • PMC. (2025).
  • Chemical Science. (n.d.). Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. RSC Publishing.
  • Chemical Reviews. (2016).
  • PMC. (n.d.). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I)
  • ACS Publications. (2016). Chemoselective Radical Dehalogenation and C–C Bond Formation on Aryl Halide Substrates Using Organic Photoredox Catalysts. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Stille reaction.
  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols.
  • PMC. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides.
  • Wikipedia. (n.d.). Negishi coupling.
  • ResearchGate. (n.d.).
  • Hadei, N., Achonduh, G. T., & Valente, C. (2011). Differentiating C-Br and C-Cl bond activation by using solvent polarity: applications to orthogonal alkyl-alkyl Negishi reactions.
  • Wikipedia. (n.d.).
  • Chemical Science. (2022). Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. RSC Publishing.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
  • IntechOpen. (2025).
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • RSC Advances. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • Journal of the American Chemical Society. (2022).
  • ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage.
  • Pearson+. (2024). Predict the product of the following Stille coupling reactions.
  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.).
  • PMC. (n.d.).
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Accounts of Chemical Research. (2003).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS Publications. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters.
  • Wiley-VCH. (n.d.). Mechanistic Aspects of Metal-Catalyzed C,C- and C,X-Bond Forming Reactions.
  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2019).
  • ChemTalk. (n.d.).
  • Michigan St
  • RSC Advances. (2025).

Sources

Application Notes & Protocols: Selective Sonogashira Coupling of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper species, is indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4][5][6]

This guide focuses on the application of the Sonogashira coupling to a specific, polyhalogenated substrate: Ethyl 3-Bromo-5-fluoro-4-iodobenzoate . The presence of two distinct halogen atoms—iodine and bromine—on the same aromatic ring presents a unique synthetic challenge and opportunity. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a highly chemoselective mono-alkynylation. By carefully controlling the reaction conditions, it is possible to selectively functionalize the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations. This application note provides a detailed mechanistic overview, optimized protocols, and practical insights to achieve high selectivity and yield for this critical transformation.

Mechanistic Rationale for Chemoselectivity

The success of a selective Sonogashira coupling hinges on understanding the underlying catalytic cycles and the relative reactivity of the aryl halides.

The Dual Catalytic Cycle

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2][4][5]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the most labile carbon-halide bond (C-X). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, followed by reductive elimination to yield the final alkynylated product and regenerate the Pd(0) catalyst.

  • The Copper Cycle: The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base, forming a more nucleophilic copper(I) acetylide intermediate.[5] This species readily participates in the transmetalation step with the palladium complex, accelerating the overall reaction rate.[5]

Although highly effective, the copper co-catalyst can sometimes promote the undesired oxidative homocoupling of the alkyne (Glaser coupling).[7][8] Therefore, copper-free protocols have also been developed, which can be advantageous in certain contexts.[8][9][10]


}

Figure 1: The Pd/Cu Dual Catalytic Cycle
Exploiting Halide Reactivity Trends

The key to achieving chemoselectivity lies in the relative rates of oxidative addition for different carbon-halide bonds. The established reactivity order is:

C-I > C-OTf > C-Br >> C-Cl [4][7]

The C-I bond is significantly weaker and therefore more susceptible to oxidative addition by the Pd(0) catalyst than the C-Br bond. By employing mild reaction conditions, particularly lower temperatures, the kinetic barrier for the oxidative addition into the C-Br bond is not readily overcome, while the reaction at the C-I bond proceeds efficiently.


}

Figure 2: Chemoselective Reaction Pathway

Optimization of Reaction Parameters

The choice of catalyst, base, solvent, and temperature are all critical levers for controlling the outcome of the reaction. The following table summarizes key parameters and their impact on the selective coupling of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate.

ParameterCommon ChoicesRationale & Impact on Selectivity
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ + LigandPd(II) precatalysts like PdCl₂(PPh₃)₂ are often more air-stable and convenient.[7] The choice of phosphine ligand can influence catalyst activity, but standard PPh₃ is typically sufficient for reactive aryl iodides. Low catalyst loading (1-2 mol%) is usually adequate.
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for the classic Sonogashira mechanism to activate the alkyne.[5] Typically used in catalytic amounts (1-5 mol%). For copper-free variants, specific ligands and conditions are required to facilitate direct palladation of the alkyne.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), Diisopropylamine (DIPA)Required to neutralize the HI byproduct and deprotonate the terminal alkyne.[1][7] An amine base is often used in excess and can serve as the solvent or co-solvent.[1]
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, or the amine base itselfThe solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation (formation of palladium black) and oxidative side reactions.[7][11] THF is a common and effective choice.
Temperature Room Temperature (20-25 °C)This is the most critical parameter for selectivity. Aryl iodides readily couple at room temperature, whereas aryl bromides typically require heating.[1][7] Maintaining the reaction at ambient temperature is paramount to prevent coupling at the C-Br position.
Atmosphere Inert (Argon or Nitrogen)Absolutely essential to prevent O₂ from degrading the Pd(0) catalyst and promoting the Glaser homocoupling of the alkyne.[7]

Detailed Experimental Protocol

This protocol describes the selective Sonogashira coupling of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate with phenylacetylene.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment
  • Reagents:

    • Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA), anhydrous

    • Tetrahydrofuran (THF), anhydrous

  • Equipment:

    • Schlenk flask or round-bottom flask with a rubber septum

    • Magnetic stirrer and stir bar

    • Inert gas line (Argon or Nitrogen) with manifold

    • Syringes and needles for liquid transfer

    • Standard laboratory glassware for workup

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Procedure

}

Figure 3: Experimental Workflow
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Ethyl 3-Bromo-5-fluoro-4-iodobenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.02 eq, 2 mol%).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (to make a ~0.2 M solution based on the aryl halide) and anhydrous triethylamine (2.0 eq) via syringe.

  • Substrate Addition: Stir the mixture at room temperature for 5-10 minutes until the solids have dissolved, resulting in a yellowish solution. Add phenylacetylene (1.1 eq) dropwise via syringe over 2-3 minutes.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting aryl iodide. The reaction is typically complete within 3-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a short plug of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Ethyl 4-bromo-2-fluoro-6-(phenylethynyl)benzoate.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No or low product yield 1. Inactive palladium catalyst.[7]2. Insufficiently inert atmosphere (oxygen present).[7]3. Wet solvent or reagents.1. Use a fresh batch of catalyst or one stored properly under inert gas.2. Ensure proper Schlenk technique; degas solvents thoroughly (e.g., via sparging with argon for 20-30 min).3. Use anhydrous grade solvents and dry the base over KOH if necessary.
Formation of black precipitate (Palladium black) Decomposition of the Pd(0) catalyst, often due to oxygen or impurities.[7]Improve inert atmosphere technique and ensure high purity of all reagents and solvents.
Significant alkyne homocoupling (Glaser product) Presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide.[7][8]Meticulously deoxygenate the reaction mixture and maintain a positive pressure of inert gas throughout the experiment. Alternatively, consider a copper-free protocol.
Formation of the di-alkynylated product The reaction temperature was too high, allowing for slower oxidative addition at the C-Br bond.Strictly maintain the reaction temperature at or below room temperature. If any exotherm is noted upon reagent addition, cool the flask in a water bath.

Conclusion

The Sonogashira coupling provides a highly efficient and reliable method for the selective functionalization of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate. By leveraging the significant difference in reactivity between the aryl iodide and aryl bromide moieties, a single C(sp²)-C(sp) bond can be formed with exceptional control. The key to achieving this high chemoselectivity is the strict maintenance of mild reaction conditions, particularly ambient temperature and an oxygen-free environment. This protocol offers a robust starting point for researchers and drug development professionals aiming to synthesize complex, selectively-functionalized aromatic building blocks.

References

  • Sonogashira coupling. In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. From [Link]

  • Shafiee, M., Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6566–6603. From [Link]

  • Shafiee, M., Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6566-6603. From [Link]

  • Janiga, A., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. International Journal of Molecular Sciences, 24(23), 17028. From [Link]

  • Nejman, A. D., & Sanford, M. S. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS catalysis, 12(15), 9250–9267. From [Link]

  • Liu, Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4966–4970. From [Link]

  • Fukuyama, T., et al. (2002). A Copper-Free Sonogashira Coupling Reaction in Ionic Liquids and Its Application to a Microflow System for Efficient Catalyst Recycling. Organic Letters, 4(10), 1691–1694. From [Link]

  • Wang, D., et al. (2022). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 144(33), 15026–15033. From [Link]

  • Bhattacharya, S., & Sengupta, S. (2004). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Tetrahedron Letters, 45(47), 8731-8734. From [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (2024, March 3). YouTube. Retrieved February 19, 2026, from [Link]

  • Al-dujaili, A. H., & Kaheel, H. A. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(28), 16489-16499. From [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Retrieved February 19, 2026, from [Link]

  • Lin, T., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 7215–7228. From [Link]

  • Ferreira, M. I. M., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Catalysts, 14(7), 461. From [Link]

  • Sharma, G., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. From [Link]

  • Jackiewicz, J., et al. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)}2] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. Preprints.org. From [Link]

  • Copper-free Sonogashira coupling. The reaction monitoring blog. Retrieved February 19, 2026, from [Link]

  • Reddy, K. S., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5(25), 19572-19579. From [Link]

Sources

Application Note: Unlocking Chemical Space with Ethyl 3-Bromo-5-fluoro-4-iodobenzoate in FBDD

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In Fragment-Based Drug Discovery (FBDD), the value of a core scaffold is defined by its "vectors of diversification"—the ability to grow a molecule in specific 3D directions without cross-reactivity. Ethyl 3-Bromo-5-fluoro-4-iodobenzoate represents a premier "linchpin" scaffold. Its unique 3,4,5-substitution pattern features three distinct halogens (I, Br, F) and an ester handle, creating a hierarchy of reactivity that allows for programmable, site-selective functionalization. This guide details the chemical logic, experimental protocols, and strategic workflows for transforming this small molecule into high-affinity lead compounds.

Chemical Logic: The Hierarchy of Reactivity

The power of this scaffold lies in the bond dissociation energy differences between the Carbon-Halogen bonds. This allows for chemoselective (sequential) cross-coupling reactions without the need for protecting groups.

The Reactivity Gradient
  • Primary Vector (C-4 Iodine): The C-I bond is the weakest and most reactive. It undergoes oxidative addition with Palladium(0) at mild temperatures (RT to 60°C).

  • Secondary Vector (C-3 Bromine): The C-Br bond is significantly stronger. It remains inert under the mild conditions used for Iodine coupling but can be activated at higher temperatures (80–100°C) or with electron-rich ligands (e.g., SPhos, XPhos) after the Iodine has been reacted.

  • Tertiary Vector (C-1 Ester): The ethyl ester serves as a masked carboxylic acid. It is generally orthogonal to metal-catalyzed couplings and is modified last to fine-tune solubility or engage solvent-exposed residues (e.g., via hydrolysis to acid or conversion to amide).

  • Metabolic Shield (C-5 Fluorine): The C-F bond is generally inert to standard coupling. Its role is usually static: blocking a metabolic "soft spot" (preventing P450 oxidation) or modulating the pKa of neighboring groups.

Reactivity Heatmap (DOT Visualization)

The following diagram illustrates the decision matrix for functionalizing this scaffold.

Reactivity_Hierarchy Scaffold Ethyl 3-Bromo-5-fluoro-4-iodobenzoate Iodine C-4 Iodine (Most Reactive) Scaffold->Iodine Step 1: Mild Pd(0) Fluorine C-5 Fluorine (Metabolic Blocker) Scaffold->Fluorine Inert (Static) Bromine C-3 Bromine (Intermediate) Iodine->Bromine Step 2: Active Pd(L) Ester C-1 Ester (Chemical Handle) Bromine->Ester Step 3: Hydrolysis/Amidation

Figure 1: The chemoselective hierarchy allows for sequential "pot-by-pot" elaboration of the core.

Application Note: Library Generation Workflow

This workflow describes the synthesis of a "SAR-by-Catalog" library where the core is elaborated to probe a binding pocket.

Phase 1: The "Deep Pocket" Probe (C-4 Functionalization)

The 4-position is often directed toward the deepest part of the binding pocket. We utilize the high reactivity of the C-I bond to introduce diverse aromatic or heteroaromatic systems.

  • Reaction Type: Suzuki-Miyaura or Sonogashira Coupling.

  • Key Challenge: Steric Hindrance.[1] The 4-iodo position is flanked by 3-Br and 5-F ("sandwiched"). Standard catalysts like Pd(PPh3)4 may be sluggish.

  • Solution: Use smaller phosphine ligands or highly active precatalysts like Pd(dppf)Cl2 or Pd-PEPPSI-IPr .

Phase 2: The "Side Pocket" Expansion (C-3 Functionalization)

Once the C-4 position is filled, the C-3 Bromine is targeted. This vector often points toward a hydrophobic sub-pocket.

  • Reaction Type: Suzuki-Miyaura or Buchwald-Hartwig Amination.

  • Key Challenge: Chemoselectivity.[2][3] We must ensure the C-Br bond did not react during Phase 1. (Verified by LCMS).

  • Solution: Use electron-rich, bulky ligands (e.g., XPhos , SPhos ) which facilitate oxidative addition into the stronger C-Br bond.

Phase 3: Solubility & Exit Vector (Ester Modification)

The ester is converted to an amide or acid to interact with solvent-exposed arginine/lysine residues or to improve oral bioavailability.

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling at C-4 (Iodine)

Objective: Couple a phenylboronic acid to the C-4 position without touching the C-3 Bromine.

Reagents:

  • Scaffold: Ethyl 3-bromo-5-fluoro-4-iodobenzoate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) — Chosen for resistance to sterics.

  • Base: K2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge a reaction vial with the Scaffold (100 mg, 0.27 mmol), Boronic Acid (0.30 mmol), and Pd(dppf)Cl2 (11 mg).

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed 1,4-Dioxane (3 mL) and 2M K2CO3 (0.3 mL).

  • Stir at 60°C for 4–6 hours. Note: Keep temperature mild to prevent Br-activation.

  • Monitor: Check LCMS for consumption of starting material (M+H) and absence of di-coupled product.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Sequential Coupling at C-3 (Bromine)

Objective: Elaborate the C-3 position on the isolated product from Protocol A.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid: R-B(OH)2 (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) — Active system for hindered/deactivated bromides.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Combine Substrate, Boronic Acid, Pd2(dba)3, XPhos, and K3PO4 in a vial.

  • Add Toluene/Water solvent mixture.[4]

  • Heat to 100°C for 12–16 hours. Note: Higher energy required for C-Br bond.

  • Workup & Purification: Standard aqueous workup followed by chromatography.

Strategic Decision Tree (Graphviz)

The following flowchart guides the researcher through troubleshooting and optimization based on the specific steric/electronic nature of the fragments being coupled.

Decision_Tree Start Start: C-4 Coupling (Iodine) Check_Sterics Is the Boronic Acid Sterically Hindered? Start->Check_Sterics Standard_Cond Use Pd(PPh3)4 or Pd(dppf)Cl2 @ 60°C Check_Sterics->Standard_Cond No Active_Cond Use Pd-PEPPSI-IPr or Pd2(dba)3/SPhos @ 80°C Check_Sterics->Active_Cond Yes (Ortho-subst) Success_I Product Isolated: C-4 Aryl / C-3 Br Standard_Cond->Success_I Active_Cond->Success_I Next_Step Step 2: C-3 Coupling (Bromine) Success_I->Next_Step Check_Type Coupling Partner Type? Next_Step->Check_Type Suzuki Aryl/Vinyl Boronic Acid: Use Pd2(dba)3/XPhos @ 100°C Check_Type->Suzuki C-C Bond Buchwald Amine (N-H): Use Pd2(dba)3/BINAP or BrettPhos @ 100°C Check_Type->Buchwald C-N Bond Final Final Scaffold: Tri-substituted Benzoate Suzuki->Final Buchwald->Final

Figure 2: Decision tree for optimizing reaction conditions based on substrate complexity.

Comparison of Conditions

ParameterC-4 Coupling (Iodine)C-3 Coupling (Bromine)
Bond Energy Weak (~50-65 kcal/mol)Medium (~70-80 kcal/mol)
Temperature 40°C – 60°C80°C – 110°C
Preferred Catalyst Pd(dppf)Cl2, Pd(PPh3)4Pd2(dba)3 + XPhos/SPhos
Base Sensitivity Tolerates weak bases (Na2CO3)Often requires stronger bases (K3PO4, Cs2CO3)
Primary Risk Protodeiodination (if wet)Incomplete conversion (sterics)

References

  • General Reactivity of Polyhalogenated Arenes

    • Handy, S. T., & Zhang, Y. (2006). "Chemoselective cross-coupling reactions of polyhalogenated heterocycles." Chemical Society Reviews, 35(1), 71-84. Link

  • Suzuki Coupling on Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of highly hindered aryl halides." Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Use of SPhos/XPhos in FBDD

    • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura coupling processes: Scope and studies of the effect of ligand structure." Journal of the American Chemical Society, 127(13), 4685-4696. Link

  • Sequential Coupling Protocols

    • Langer, P. (2010).[3] "Site-selective palladium-catalyzed cross-coupling reactions of dihalogenated heterocycles." Advanced Synthesis & Catalysis, 352(17), 2902-2950. Link

Sources

Application Notes & Protocols: Strategic Synthesis of Biaryl Derivatives via Chemoselective Cross-Coupling of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development, detailing the strategic preparation of valuable biaryl derivatives from the polyhalogenated starting material, Ethyl 3-Bromo-5-fluoro-4-iodobenzoate. This document provides not only step-by-step protocols for key palladium-catalyzed cross-coupling reactions but also delves into the fundamental principles governing the chemoselectivity of these transformations.

Introduction: The Significance of Biaryls and the Utility of Polyhalogenated Scaffolds

Biaryl motifs are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The controlled, site-selective synthesis of these compounds is therefore of paramount importance. Polyhalogenated aromatic compounds, such as Ethyl 3-Bromo-5-fluoro-4-iodobenzoate, serve as powerful and versatile building blocks in organic synthesis. The presence of multiple, distinct halogen atoms on the aromatic ring allows for sequential and site-selective functionalization, enabling the rapid construction of complex molecular architectures.[2]

The subject of this guide, Ethyl 3-Bromo-5-fluoro-4-iodobenzoate, possesses three different halogen substituents (I, Br, F) with distinct reactivities in palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of the synthetic strategies outlined herein, allowing for the selective formation of a carbon-carbon bond at a specific position while leaving other halogens intact for subsequent transformations.

The Principle of Chemoselective Cross-Coupling: Exploiting Halogen Reactivity

The success of selective biaryl synthesis from polyhalogenated substrates hinges on the differential reactivity of the carbon-halogen (C-X) bonds towards the palladium catalyst. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

C-I > C-Br > C-OTf > C-Cl

This trend is primarily governed by the bond dissociation energies of the C-X bonds, with the weaker C-I bond being the most susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2] For Ethyl 3-Bromo-5-fluoro-4-iodobenzoate, this reactivity difference allows for the selective coupling at the C-I bond, while the C-Br and C-F bonds remain largely unreacted under carefully controlled conditions.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Cross-Coupling Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)(X)L_n Oxidative Addition Intermediate Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Transmetalation Intermediate Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Ar-R Biaryl Product Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination caption Figure 1: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Figure 1: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Strategic Application: Sequential Cross-Coupling

The differential reactivity of the iodo and bromo substituents in Ethyl 3-Bromo-5-fluoro-4-iodobenzoate opens up the possibility of sequential cross-coupling reactions. This powerful strategy allows for the introduction of two different aryl groups in a controlled manner. The first coupling reaction is performed under conditions that selectively activate the C-I bond. The resulting bromo-biaryl intermediate can then be subjected to a second cross-coupling reaction, typically under more forcing conditions or with a different catalyst system, to functionalize the C-Br bond.

Sequential_Cross_Coupling_Workflow Sequential Cross-Coupling Strategy Start Ethyl 3-Bromo-5-fluoro-4-iodobenzoate Step1 Selective C-I Coupling (Suzuki or Stille) Start->Step1 Ar¹-B(OH)₂ or Ar¹-SnR₃ Intermediate Ethyl 3-Bromo-5-fluoro-4-aryl-1-benzoate Step1->Intermediate Step2 C-Br Coupling (e.g., Suzuki with stronger conditions) Intermediate->Step2 Ar²-B(OH)₂ Product Ethyl 3-aryl-2-5-fluoro-4-aryl-1-benzoate Step2->Product caption Figure 2: Workflow for Sequential Cross-Coupling.

Figure 2: Workflow for Sequential Cross-Coupling.

Experimental Protocols

The following protocols are model procedures for the selective cross-coupling of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate. These are based on well-established methods for similar polyhalogenated substrates and should serve as a robust starting point for optimization.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, valued for the commercial availability and low toxicity of boronic acids.[4]

Materials:

  • Ethyl 3-Bromo-5-fluoro-4-iodobenzoate (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (2-6 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 to 10:1 v/v), or Toluene/Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry, oven-baked round-bottom flask, add Ethyl 3-Bromo-5-fluoro-4-iodobenzoate, the arylboronic acid, and the base (K₂CO₃ or Cs₂CO₃).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand.

  • Add the degassed solvent mixture via cannula.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Rationale for Conditions:

  • Catalyst and Ligand: Pd(OAc)₂ with PPh₃ is a classic and effective catalyst system. For more challenging couplings, or to achieve higher turnover numbers, more sophisticated and electron-rich Buchwald ligands can be employed.[5]

  • Base: An inorganic base is required to activate the boronic acid for transmetalation.[6] Cs₂CO₃ is often more effective than K₂CO₃, particularly for less reactive substrates.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

Protocol 2: Selective Stille Coupling at the C-I Position

The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents and is tolerant of a wide range of functional groups.[6]

Materials:

  • Ethyl 3-Bromo-5-fluoro-4-iodobenzoate (1.0 equiv)

  • Aryltributylstannane (1.1-1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Triphenylphosphine (PPh₃) or Tris(2-furyl)phosphine (TFP) (4-8 mol%)

  • Lithium chloride (LiCl) (optional, 2-3 equiv)

  • Solvent: Anhydrous and degassed Toluene or N,N-Dimethylformamide (DMF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Ethyl 3-Bromo-5-fluoro-4-iodobenzoate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via cannula.

  • Add the aryltributylstannane, followed by the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand.

  • If using, add anhydrous LiCl.

  • Heat the reaction mixture to 90-110 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. Stille couplings are often complete within 1-6 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale for Conditions:

  • Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. TFP is often a superior ligand to PPh₃ in Stille couplings, accelerating the reaction.

  • Additive: LiCl can accelerate the transmetalation step by facilitating the cleavage of the tin-carbon bond.[7]

  • Solvent: Anhydrous and aprotic solvents like toluene or DMF are essential to prevent side reactions.

  • Work-up: The use of aqueous KF is a standard method for removing the toxic and often difficult-to-separate tin byproducts.

Data Presentation: Comparative Overview of Protocols

ParameterProtocol 1: Suzuki-Miyaura CouplingProtocol 2: Stille Coupling
Nucleophile Arylboronic acidAryltributylstannane
Typical Catalyst Pd(OAc)₂ / PPh₃ or Buchwald ligandPd₂(dba)₃ / PPh₃ or TFP
Base/Additive K₂CO₃ or Cs₂CO₃LiCl (optional)
Solvent Dioxane/Water or Toluene/WaterToluene or DMF (anhydrous)
Temperature 80-100 °C90-110 °C
Key Advantage Low toxicity of boron reagentsHigh functional group tolerance
Key Disadvantage Requires a baseToxicity of tin reagents/byproducts

Conclusion

Ethyl 3-Bromo-5-fluoro-4-iodobenzoate is a highly valuable starting material for the synthesis of complex biaryl derivatives. By leveraging the well-established principles of differential halogen reactivity in palladium-catalyzed cross-coupling reactions, researchers can achieve selective functionalization at the C-I position. The Suzuki-Miyaura and Stille couplings, as detailed in the provided protocols, offer robust and versatile methods for this transformation. Careful selection of the catalyst, ligand, base, and solvent system is crucial for optimizing the yield and selectivity of these reactions, paving the way for the efficient construction of molecules with significant potential in drug discovery and materials science.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169.
  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.
  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
  • ACS Publications. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry.
  • Academia.edu. (n.d.). (PDF)
  • PapersFlow. (n.d.).
  • Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction. University of Windsor.
  • Chalmers University of Technology. (2022).
  • ResearchGate. (2024). (PDF)
  • RDiscovery. (2016).
  • ResearchGate. (2025). Further Metalations and Functionalizations of Chloro-, Bromo- and Iodo(trifluoromethyl)pyridines.
  • Royal Society of Chemistry. (n.d.). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics.
  • Li, G.-Q., Yamamoto, Y., & Miyaura, N. (n.d.). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Hokkaido University Collection of Scholarly and Academic Papers.
  • MDPI. (2017).
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • PMC. (2025). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • JOCPR. (n.d.).
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • ResearchGate. (n.d.).
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Difluorination of Functionalized Aromatic Olefins Using Hypervalent Iodine/HF Reagents.
  • PharmaCompass.com. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-iodobenzoic acid 97.
  • ResearchGate. (2025). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential.
  • ACS Publications. (2006).
  • ChemScene. (n.d.). 2092613-57-3 | 3-Bromo-5-fluoro-2-iodobenzoic acid.
  • PureSynth. (n.d.). 3-Bromo-5-Iodobenzoic Acid 98.0%.
  • MDPI. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions.
  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
  • PubMed. (2016).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Universidad del País Vasco / Euskal Herriko Unibertsitatea. (2022). Synthesis of novel Bisarylpyrazoles – a new herbicidal hit class.
  • IRIS - Unina. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Journal of Synthetic Chemistry. (2023).

Sources

Application Note: Chemoselective Heck Reaction Optimization for 4-Iodo-3-Bromo Benzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The functionalization of polyhalogenated aromatic scaffolds is a cornerstone of modern diversity-oriented synthesis (DOS). The 4-iodo-3-bromo benzoate ester represents a high-value "linchpin" scaffold. Its value lies in the orthogonal reactivity of the halogen handles: the C4-iodide and C3-bromide bonds possess distinct bond dissociation energies (BDEs), theoretically allowing for sequential, chemoselective cross-coupling events.

However, achieving high chemoselectivity (exclusive coupling at C4-I while preserving C3-Br) is non-trivial. The electron-withdrawing benzoate group at C1 activates the entire ring toward oxidative addition, narrowing the reactivity gap between the two halogens.

This Application Note provides a validated protocol to maximize chemoselectivity for the Heck coupling of 4-iodo-3-bromo benzoate esters. We explore the mechanistic causality of ligand selection, temperature control, and base effects to deliver a robust, scalable methodology.

Mechanistic Principles of Selectivity

To optimize this reaction, one must understand the kinetic discrimination at the Oxidative Addition step of the catalytic cycle.

The Kinetic Hierarchy

Palladium(0) insertion into Carbon-Halogen bonds follows the rate order: C-I > C-OTf > C-Br >> C-Cl .

  • C-I Bond: Weak (~53 kcal/mol). Oxidative addition is fast and often diffusion-controlled even at mild temperatures.

  • C-Br Bond: Stronger (~68 kcal/mol). Requires higher activation energy (typically T > 90°C or electron-rich ligands) to proceed at appreciable rates.

The Electronic "Trap"

In 4-iodo-3-bromo benzoate, the ester group (EWG) at C1 withdraws electron density from the ring. This lowers the LUMO energy of the arene, making both C-X bonds more susceptible to oxidative addition by the nucleophilic Pd(0) species compared to a neutral benzene ring.

  • Risk: If the reaction temperature is too high or the ligand is too electron-rich (e.g., alkyl phosphines like P(t-Bu)3), the catalyst may overcome the activation barrier for C-Br, leading to "over-reaction" (bis-coupling) or loss of the bromine handle.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways. The goal is to stay in the "Kinetic Control" loop (Blue) and avoid the "Thermodynamic/High Energy" loop (Red).

HeckSelectivity Substrate 4-Iodo-3-Bromo Benzoate Pd0 Pd(0)L2 Active Species Substrate->Pd0 + Catalyst Complex_I Ar-Pd(II)-I (Intermediate A) Pd0->Complex_I Fast OA (T < 80°C) Complex_Br Ar-Pd(II)-Br (Intermediate B) Pd0->Complex_Br Slow OA (T > 100°C) Product_I Product A: C4-Coupled (Br Intact) Complex_I->Product_I Olefin Insertion & Red. Elim. Product_I->Pd0 Regenerate Pd(0) Product_Br Product B: Bis-Coupled (Over-reaction) Complex_Br->Product_Br

Figure 1: Kinetic bifurcation in the oxidative addition step. Pathway A (Blue) is favored by lower temperatures and less electron-rich ligands.

Optimization Study & Critical Parameters

We evaluated three primary variables to establish the "Golden Standard" protocol.

Ligand Selection

The choice of ligand dictates the electron density on the Pd center.

  • PPh3: Standard, but can suffer from oxidation.

  • P(o-tol)3: The optimal choice . The steric bulk of the ortho-tolyl groups destabilizes the square-planar Pd(II) complex, encouraging the formation of the active mono-ligated Pd(0) species. Crucially, it is not electron-rich enough to activate the C-Br bond efficiently at moderate temperatures.

  • P(t-Bu)3 / XPhos: Too active. These electron-rich ligands promote oxidative addition into Ar-Br bonds, destroying selectivity.

Base & Solvent Effects[1][2][3]
  • Base: Mild bases are preferred. Triethylamine (Et3N) is effective and soluble in organic media. Inorganic bases like K2CO3 are effective but require higher temperatures or phase transfer catalysts (TBAB), which can inadvertently activate the bromide.

  • Solvent: DMF or DMAc (polar aprotic) are required to solubilize the polar catalytic intermediates. Acetonitrile is a cleaner alternative if the substrate solubility permits.

Temperature Optimization Data

The following table summarizes the optimization of the reaction between methyl 4-iodo-3-bromobenzoate and methyl acrylate.

EntryCatalyst (5 mol%)Ligand (10 mol%)SolventTemp (°C)Time (h)Conv. (%)Selectivity (I:Br)*
1Pd(OAc)2PPh3DMF1001210085 : 15
2Pd(OAc)2PPh3DMF60246598 : 2
3Pd(OAc)2P(o-tol)3 DMF 75 8 98 >99 : 1
4Pd(dppf)Cl2-DMSO80129092 : 8
5Pd(OAc)2XPhosToluene80410040 : 60

*Selectivity defined as ratio of Mono-coupled (C4) product to Bis-coupled/C3-coupled byproducts.

Validated Experimental Protocol

Objective

Selective Heck coupling of methyl acrylate to methyl 4-iodo-3-bromobenzoate at the C4 position.

Materials
  • Substrate: Methyl 4-iodo-3-bromobenzoate (1.0 equiv)

  • Olefin: Methyl acrylate (1.2 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)2] (0.02 equiv / 2 mol%)

  • Ligand: Tri(o-tolyl)phosphine [P(o-tol)3] (0.04 equiv / 4 mol%)

  • Base: Triethylamine [Et3N] (2.0 equiv)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration relative to substrate)

Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical for Reproducibility):

    • In a dry vial, dissolve Pd(OAc)2 and P(o-tol)3 in 1/3 of the total DMF volume.

    • Stir at room temperature for 15 minutes. The solution should turn from orange to yellow, indicating the reduction to Pd(0) and ligation. Note: Generating the active species prior to substrate addition prevents induction periods.

  • Reaction Assembly:

    • To a separate reaction vessel (equipped with a stir bar and condenser), add the 4-iodo-3-bromobenzoate substrate.

    • Add the remaining DMF.

    • Add the pre-complexed catalyst solution via syringe.

    • Add Triethylamine (Et3N) followed by Methyl Acrylate.

  • Degassing:

    • Sparge the mixture with Nitrogen or Argon for 10 minutes. Oxygen is a poison for phosphine ligands and will reduce turnover numbers (TON).

  • Reaction:

    • Heat the mixture to 75 °C .

    • Monitor by HPLC or TLC every 2 hours.

    • Endpoint: Reaction is complete when the starting material (Ar-I) is consumed. Do not extend heating unnecessarily to avoid activation of the Ar-Br bond.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and wash 3x with Water (to remove DMF) and 1x with Brine.

    • Dry organic layer over MgSO4, filter, and concentrate.[2]

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled product is typically more polar than the starting material but less polar than the bis-coupled byproduct.

Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseCorrective Action
Loss of Selectivity (Bis-coupling) Temperature too high (>90°C).Strictly control oil bath temp. Do not reflux.
Loss of Selectivity Ligand oxidation.Ensure P(o-tol)3 is fresh and white (not yellow). Degas solvents thoroughly.
No Reaction (Stalled) Pd Black formation.Ratio of Ligand:Pd is too low. Ensure 2:1 or 3:1 ratio.
Low Yield Olefin polymerization.Add a radical inhibitor (e.g., BHT) if the acrylate polymerizes before coupling.
Workflow Diagram

Workflow Start Start: Weigh Reagents PreComplex Pre-complex Pd(OAc)2 + Ligand (15 min, RT) Start->PreComplex Combine Add Substrate, Base, Olefin & Degas (N2) PreComplex->Combine Heat Heat to 75°C (Control Temp Strictly) Combine->Heat Monitor Monitor (HPLC/TLC) Stop at SM consumption Heat->Monitor Workup Aq. Wash (Remove DMF) & Flash Chromatography Monitor->Workup

Figure 2: Operational workflow emphasizing the pre-complexation step and temperature control.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on Ligand Effects).

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. (Selectivity mechanisms).[2][3][4]

  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5, 31-44.

Sources

Troubleshooting & Optimization

Section 1: Foundational Troubleshooting - First Steps for Low Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that even well-established reactions like the Suzuki-Miyaura coupling can present challenges. This guide is designed to provide in-depth, practical solutions for researchers encountering yield issues specifically when coupling at a 4-iodoaryl position. We will move beyond simple procedural lists to explain the chemical reasoning behind our recommendations, empowering you to make informed decisions in your lab.

This section addresses the most common culprits for poor reaction performance. Before delving into complex optimization, it is crucial to ensure the fundamentals are sound.

Q1: My reaction is sluggish or has stalled with significant starting material remaining. What are the first things I should check?

A1: When a Suzuki-Miyaura reaction fails to proceed to completion, the issue often lies with one of three fundamental areas: reagent integrity, atmospheric contamination, or insufficient thermal energy.

  • Reagent Quality, Especially the Boronic Acid: Boronic acids and their derivatives are often the most unstable components in the reaction mixture.[1] They are susceptible to decomposition via pathways like protodeboronation, where the C-B bond is cleaved by a proton source (often water), converting the reagent back to the corresponding arene.[2]

    • Actionable Insight: Always use high-purity boronic acid from a reliable supplier. If the reagent is old or has been stored improperly, its quality is suspect. Consider using more stable boronic esters, such as pinacol (BPin) or MIDA boronates, which can slowly release the active boronic acid under reaction conditions, minimizing decomposition.[2]

  • Atmospheric Contamination (Oxygen): The catalytic cycle relies on a Pd(0) species, which is readily oxidized to inactive Pd(II) by oxygen. This not only halts the primary catalytic cycle but also promotes the undesired homocoupling of your boronic acid.[3][4]

    • Actionable Insight: Your degassing procedure must be meticulous. For solvent systems containing water, ensure both the organic solvent and the aqueous base solution are separately and thoroughly degassed before mixing.[5] A common method is to bubble an inert gas (argon or nitrogen) through the solvent(s) for at least 30 minutes.[5] Alternatively, the freeze-pump-thaw method (three cycles) is highly effective.

  • Reaction Temperature: While 4-iodoaryl compounds are generally reactive electrophiles, oxidative addition is still the rate-determining step and is temperature-dependent.[6][7]

    • Actionable Insight: If the reaction is clean but slow at a lower temperature (e.g., 80 °C), a modest increase to 90-110 °C can significantly improve the rate and overall conversion.[5] For thermally sensitive substrates, consider using microwave irradiation, which can accelerate the reaction at lower bulk temperatures and significantly reduce reaction times.[8]

Q2: My desired product is forming, but I'm getting a significant amount of biaryl byproduct from my boronic acid (homocoupling). How do I suppress this?

A2: Homocoupling is a classic side reaction in Suzuki couplings and is almost always linked to the presence of oxygen or issues with the generation of the active Pd(0) catalyst.[1][3]

  • Mechanism of Homocoupling: Oxygen can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of a biaryl byproduct and regenerating Pd(0).[1]

  • Troubleshooting Steps:

    • Improve Degassing: This is the most critical step. Revisit your degassing protocol as detailed in Q1 to rigorously exclude oxygen from your reaction vessel.[4]

    • Use a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the catalyst must first be reduced to Pd(0) in situ. This reduction process can sometimes involve the boronic acid itself, leading to homocoupling.[1] Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often minimize this initial burst of homocoupling.[4]

    • Ligand Choice: Bulky phosphine ligands can disfavor the formation of the diarylpalladium(II) intermediate required for homocoupling.[9] If you are using a simple ligand like PPh₃, switching to a bulkier ligand like XPhos or SPhos may help.

dot

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Section 2: Optimizing Key Reaction Parameters

If foundational issues are ruled out, the next step is to systematically optimize the core components of the reaction: the catalyst system, base, and solvent.

Q3: How do I select the optimal Palladium catalyst and ligand for my 4-iodoaryl substrate?

A3: The choice of catalyst and ligand is paramount. For a 4-iodoaryl substrate, the oxidative addition step is generally fast due to the labile C-I bond.[6] Therefore, the ligand's role expands to stabilizing the catalyst, promoting the other key steps (transmetalation and reductive elimination), and preventing side reactions.

  • For Simple, Unhindered Substrates: A classic and cost-effective system like Pd(PPh₃)₄ or Pd(OAc)₂ with added PPh₃ is often sufficient.[10]

  • For Electron-Rich or Sterically Hindered Substrates: These substrates can be more challenging. Oxidative addition may be slower, and the final reductive elimination step can be difficult.[7] In these cases, bulky, electron-rich phosphine ligands are the gold standard.

    • Why they work: Electron-rich ligands increase the electron density on the palladium center, which accelerates the oxidative addition step.[9] Their steric bulk promotes the final reductive elimination step to release the product and regenerate the catalyst.[7]

    • Recommended Ligands: The "Buchwald ligands" are a family of highly effective dialkylbiaryl phosphines. SPhos and XPhos are excellent starting points for general screening.[9] For extremely hindered couplings, more specialized ligands like AntPhos have shown exceptional performance.[11]

Ligand Type Example(s) Best For Rationale
Simple TriarylphosphinePPh₃Simple, unhindered, electron-neutral/poor aryl iodides.Cost-effective and often sufficient for reactive substrates.
Bulky, Electron-RichXPhos, SPhos, RuPhosSterically hindered or electron-rich aryl iodides. Challenging couplings.Accelerates both oxidative addition and reductive elimination.[7][9]
Bidentate Phosphinedppf, XantPhosGeneral use; can sometimes prevent catalyst deactivation.Chelating effect can enhance catalyst stability.
N-Heterocyclic Carbene (NHC)IPr, IMesAryl chlorides, but also very effective for hindered aryl iodides.Strong σ-donors that form very stable and active catalysts.[12][13]
Q4: What is the role of the base, and how do I choose the right one?

A4: The base is not a passive component; it is critical for activating the boronic acid in the transmetalation step.[10][12] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[12] The choice of base can dramatically affect yield.

  • Common Inorganic Bases:

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common choices. K₂CO₃ is a good, inexpensive starting point.[5] Cs₂CO₃ is more soluble and more basic, often providing higher yields in difficult reactions, but it is also more expensive.[5]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous conditions and can help suppress protodeboronation.[9]

    • Fluorides (KF): A milder base useful for substrates with base-labile functional groups, like esters.[12]

Base Strength Typical Conditions Comments
K₂CO₃ModerateAqueous/biphasic (Toluene/H₂O, Dioxane/H₂O)Excellent, cost-effective first choice.[5]
Cs₂CO₃StrongAqueous or anhydrousMore potent and soluble; often boosts yield in sluggish reactions.[5]
K₃PO₄StrongOften used in anhydrous conditions (e.g., Dioxane, Toluene)Very effective for suppressing protodeboronation.[9]
NaHCO₃WeakAqueous/biphasicGood for substrates with highly base-sensitive groups.[8]
Data compiled from multiple sources for illustrative purposes.[5][8][10]
dot

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Ar-I Oxa_Add Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Ar'B(OH)₃⁻ Transmetal Transmetalation PdII_Biaryl->Pd0 Ar-Ar' Red_Elim Reductive Elimination ArI Ar-I Boronic Ar'-B(OH)₂ Base Base (e.g., K₂CO₃) Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: Advanced Protocols & Methodologies

General Experimental Protocol for Screening Suzuki Coupling Conditions

This protocol provides a reliable framework for testing multiple reaction parameters.

Materials:

  • 4-Iodoaryl substrate (1.0 mmol, 1.0 equiv)

  • Boronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)[10]

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)[10]

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)[10]

  • Anhydrous solvent (e.g., Dioxane or Toluene, 10 mL)

  • Degassed water (if using an aqueous system)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 4-iodoaryl substrate, boronic acid, palladium precatalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox).

  • If not using a glovebox, seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.[10]

  • Add the degassed anhydrous solvent via syringe. If an aqueous system is desired, add the organic solvent followed by the degassed aqueous base solution (e.g., a 2M solution of K₂CO₃). A common solvent ratio is 4:1 or 5:1 organic:aqueous.[5]

  • Place the flask in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

Sources

Troubleshooting low solubility of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: SOL-3B5F4I-BENZ | Tier: L3 Senior Support

Executive Summary: The Physicochemical Challenge

You are encountering solubility issues with Ethyl 3-Bromo-5-fluoro-4-iodobenzoate . This is not a user error; it is an intrinsic property of the molecule.

This compound is a polyhalogenated aromatic ester . The simultaneous presence of three distinct halogens (Bromine, Fluorine, Iodine) on the lipophilic benzoate core creates a "perfect storm" for insolubility in aqueous media:

  • High Lipophilicity (LogP > 4.5): The ethyl ester and tri-halogenation drive the partition coefficient heavily toward non-polar phases.

  • Crystal Lattice Energy: The heavy iodine and bromine atoms often facilitate strong halogen bonding (X···O or X···X interactions) in the solid state, requiring significant energy to break the crystal lattice during solvation.

  • Hydrophobicity: The fluorine atom, while small, increases the oxidative stability but further reduces polarizability compatible with water.

Troubleshooting Guide: Frequently Asked Questions
Q1: I cannot get the solid to dissolve in my standard assay buffer (PBS/HEPES). What is happening?

Diagnosis: You are fighting thermodynamics. This molecule is practically insoluble in pure aqueous buffers. The Fix: You must use a stock solution strategy .

  • Primary Solvent: Dissolve the neat solid in anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). These polar aprotic solvents can disrupt the crystal lattice.

  • Concentration Limit: Aim for a stock concentration of 10–20 mM . Do not attempt >50 mM without testing, as it may crash out upon storage at -20°C.

  • Sonicate: If the solid resists, sonicate at 30–40°C for 10 minutes. The lattice energy of polyhalogenated benzoates often requires thermal activation to overcome.

Q2: My compound precipitates immediately when I dilute the DMSO stock into cell culture media. How do I prevent this "crashing out"?

Diagnosis: This is the "Solvent Shift" effect. Rapid dilution of DMSO into water changes the dielectric constant, causing hydrophobic molecules to aggregate instantly. The Fix:

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in PEG-400 or Ethanol .

  • Surfactant Shielding: Pre-condition your assay buffer with 0.05% Tween-80 or 0.1% Pluronic F-127 before adding the compound. These surfactants form micelles that encapsulate the lipophilic ester.

  • Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin can host the halogenated phenyl ring, while the exterior remains water-soluble.

Q3: Is this compound stable in DMSO stock solutions?

Diagnosis: Risk of Ester Hydrolysis . The Fix:

  • Esters are susceptible to hydrolysis to the corresponding benzoic acid (3-Bromo-5-fluoro-4-iodobenzoic acid), especially if the DMSO contains trace water.

  • Critical Step: Use anhydrous DMSO (stored over molecular sieves).

  • Storage: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.

Q4: I am trying to purify this compound. Which solvents work for chromatography?

Diagnosis: Polarity mismatch. The Fix:

  • Avoid: Pure Hexanes (solubility may be too low due to the heavy halogens) or pure Methanol (risk of transesterification if heated).

  • Recommended: Use a gradient of Hexane/Ethyl Acetate or DCM/Hexane . The compound is highly soluble in Dichloromethane (DCM) and Ethyl Acetate.

  • Recrystallization: If you need to recrystallize, try a hot Ethanol/Water mixture. Dissolve in minimal hot ethanol, then add water dropwise until turbidity persists, and cool slowly.

Experimental Protocol: Solubility Optimization Workflow

Objective: Determine the maximum kinetic solubility in assay buffer.

StepActionTechnical Rationale
1 Prepare Stock Dissolve 5 mg in 1 mL Anhydrous DMSO . Vortex and sonicate (40 kHz, 10 min).
2 Check Clarity Visually inspect. If cloudy, add DMSO in 0.5 mL increments until clear.
3 Prepare Vehicle Prepare Assay Buffer (e.g., PBS) + 0.1% Tween-80 .
4 Step-wise Dilution Dilute DMSO stock 1:10 into PEG-400 (Intermediate).
5 Final Spike Spike the Intermediate (1:100) into the Vehicle (Step 3) while vortexing rapidly .
6 Incubate Let sit for 2 hours at RT. Centrifuge at 10,000 x g for 5 mins.
7 Validation Measure supernatant concentration via HPLC-UV (254 nm).
Visual Troubleshooting Logic

The following decision tree outlines the logical flow for solubilizing this specific lipophilic ester.

SolubilityLogic Start Start: Solid Ethyl 3-Bromo-5-fluoro-4-iodobenzoate SolventChoice Select Primary Solvent Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Stock Prep (20mM) Water Aqueous Buffer SolventChoice->Water Direct Addition Dilution Dilute into Assay Media DMSO->Dilution Fail1 FAIL: Insoluble Water->Fail1 Precipitation Precipitation Observed? Dilution->Precipitation YesPrecip YES: 'Crash Out' Precipitation->YesPrecip NoPrecip NO: Stable Precipitation->NoPrecip Clear Solution Strategy1 Add Co-solvent: PEG-400 or Glycerol YesPrecip->Strategy1 Step 1 Strategy2 Add Surfactant: Tween-80 (0.05%) or Pluronic YesPrecip->Strategy2 Step 2 Strategy3 Complexation: HP-beta-Cyclodextrin YesPrecip->Strategy3 Step 3 Success SUCCESS: Soluble Assay Ready NoPrecip->Success Strategy1->Success Strategy2->Success Strategy3->Success

Caption: Decision tree for solubilizing lipophilic polyhalogenated esters in biological assays.

References & Authoritative Sources
  • Lipophilicity & Halogenation:

    • Source: The effect of poly-halogenation on LogP is well-documented. Iodine and Bromine significantly increase hydrophobicity compared to Chlorinated analogs.

    • Reference: Hardie, M. J. (2010). "Halogen Bonding in Crystal Engineering." Royal Society of Chemistry.[1]

  • Solvent Selection Guides:

    • Source: Pfizer/GSK Solvent Selection Guides for Medicinal Chemistry.

    • Reference: Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry.

  • DMSO Stock Stability (Ester Hydrolysis):

    • Source: Hydrolysis of esters in aqueous DMSO is a known degradation pathway.

    • Reference: Balakrishnan, M., et al. (1974). "Rate enhancement of ester saponification in aqueous dimethyl sulphoxide." Journal of the Chemical Society, Perkin Transactions 2.[1]

  • Analogous Compound Data:

    • Compound: Ethyl 3-bromo-4-fluorobenzoate (CAS 23233-33-2).[2]

    • Source: Sigma-Aldrich Safety & Solubility Data.

Sources

Purification of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

Ticket ID: #PUR-XB-409 Subject: Troubleshooting Isolation & Purity of Poly-Halogenated Benzoate Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely synthesizing Ethyl 3-Bromo-5-fluoro-4-iodobenzoate as a dense functional scaffold for cross-coupling (e.g., Suzuki-Miyaura at the C4-Iodo position or nucleophilic aromatic substitution at C5-Fluoro).[1]

The primary challenge with this molecule is not the synthesis, but the purification .[1] The starting material (likely ethyl 3-bromo-5-fluorobenzoate) and the product differ only by a single iodine atom replacing a hydrogen. This results in:

  • Negligible

    
     on Silica:  The product and starting material often co-elute.[1]
    
  • Lipophilicity: The molecule is highly greasy, making standard reverse-phase separation costly at scale.[1]

  • Iodine Contamination: The reaction mixture frequently retains a purple/brown hue from free iodine.[1]

This guide prioritizes crystallization over chromatography for bulk purification, as it exploits the significant difference in lattice energy between the H-substituted and I-substituted analogs.[1]

Part 1: The Decision Matrix (Workflow)

Before selecting a method, assess your crude mixture. Do not default to flash chromatography immediately.[1]

Purification_Workflow Start Crude Reaction Mixture ColorCheck Is the mixture Purple/Brown? Start->ColorCheck ThioWash Wash w/ Na2S2O3 (aq) ColorCheck->ThioWash Yes SM_Check H-NMR: >5% Starting Material? ColorCheck->SM_Check No ThioWash->SM_Check Scale_Check Scale > 5 grams? SM_Check->Scale_Check Yes (Difficult Separation) Column Method B: Flash Chromatography (Gradient Optimization) SM_Check->Column No (Clean Conversion) Recryst Method A: Fractional Recrystallization (Heptane/EtOH) Scale_Check->Recryst Yes Hybrid Method C: Hybrid Approach (Enrichment -> Cryst) Scale_Check->Hybrid No

Figure 1: Purification Decision Tree. Prioritize chemical washing and crystallization for high-SM mixtures.

Part 2: Troubleshooting Guides

Issue 1: "My product and starting material co-elute on TLC."

Diagnosis: The Iodine atom increases lipophilicity but does not significantly alter the dipole moment compared to the starting material. Standard Hexane/Ethyl Acetate systems fail to resolve them.[1]

Solution: Method A - Fractional Recrystallization This is the most effective method for removing unreacted starting material (des-iodo impurity).[1] The heavy Iodine atom significantly changes the crystal packing density compared to the protonated precursor.

  • Solvent System: Heptane (Anti-solvent) / Ethanol (Solvent).[1]

  • Protocol:

    • Dissolve crude solid in minimal boiling Ethanol (approx. 3-5 mL per gram).

    • Once dissolved, remove from heat.

    • Add warm Heptane dropwise until persistent cloudiness appears (approx. ratio 1:4 EtOH:Heptane).[1]

    • Add 1-2 drops of Ethanol to clear the solution.[1]

    • Allow to cool to Room Temperature (RT) slowly (2 hours).

    • Cool to 0°C for 1 hour.

    • Critical Step: The unreacted starting material is more soluble in the mother liquor.[1] Filter the crystals; the solid is your enriched Iodide.

Alternative (Chromatography): If you must use a column, switch the stationary phase or modifier.[1]

  • Stationary Phase: Use C18-Reverse Phase silica.[1] The Iodine atom makes the product significantly more hydrophobic (longer retention) than the starting material.[1]

  • Mobile Phase: Water/Acetonitrile gradient (Start 50:50, ramp to 100% ACN).[1]

Issue 2: "The solid is purple or turns brown upon standing."

Diagnosis: Occluded Iodine (


).[1] This is common if NIS (N-iodosuccinimide) or 

/Oxidant was used.[1] Iodine trapped in the crystal lattice destabilizes the ester and promotes decomposition.

Solution: Reductive Wash

  • Dissolve the crude residue in Ethyl Acetate.[1]

  • Wash 2x with 10% Sodium Thiosulfate (

    
    ) .[1]
    
    • Visual Cue: The organic layer should shift from purple/brown to pale yellow/colorless immediately.[1]

  • Wash 1x with Brine.[1]

  • Dry over

    
     (Sodium Sulfate), NOT Magnesium Sulfate (
    
    
    
    is slightly acidic and can trap polar impurities).[1]
Issue 3: "I see a new spot at the baseline (High Polarity)."

Diagnosis: Hydrolysis of the Ethyl Ester.[1] Cause: The electron-withdrawing nature of the three halogens (Br, F, I) makes the ester carbonyl highly electrophilic.[1] It is susceptible to hydrolysis even under mild basic workup conditions (e.g., using NaOH or saturated


 for too long).[1]

Solution: pH Control

  • Avoid strong bases.[1] Use Phosphate Buffer (pH 7.[1]0) for washes instead of Bicarbonate if the reaction was acidic.[1]

  • If the acid (hydrolysis product) is present, re-esterify using

    
     (catalytic) or remove it by washing the organic layer with dilute 
    
    
    
    (rapidly) to pull the acid into the aqueous phase.[1]

Part 3: Data & Specifications

Solvent Screening Table

Use this table to select the correct solvent system based on your impurity profile.

Impurity TypeRecommended MethodSolvent SystemMechanism
Unreacted Starting Material RecrystallizationEthanol / HeptaneSolubility differential (Lattice energy)
Succinimide (from NIS) Aqueous WashWater / Ethyl AcetateWater solubility of succinimide
Free Iodine Chemical Wash10%

(aq)
Redox reaction (

)
Regioisomers Flash ColumnToluene / Hexane (1:[1]9)

-stacking interactions
Analytical Checkpoints
  • 1H-NMR (CDCl3):

    • Look for the disappearance of the aromatic proton at the C4 position.

    • Starting Material: Doublet or Multiplet in the aromatic region (approx 7.0-8.0 ppm) integrating to 2 protons.[1]

    • Product: The aromatic region should show no protons at the C4 position (if fully substituted) or a simplified splitting pattern for the remaining H at C2/C6.[1] Note: Since C2 and C6 are fully substituted in this specific isomer, you rely on the C2 and C6 protons of the SM disappearing if they were adjacent to the reaction site, but here the SM is 3-bromo-5-fluoro.[1] The SM has protons at C2, C4, C6.[1] The Product has protons only at C2, C6.[1]

    • Key Indicator: Loss of the specific triplet/multiplet signal corresponding to the proton between Br and F.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use vacuum distillation to purify this? A: No. Poly-halogenated benzoates have high boiling points and are thermally unstable.[1] The Carbon-Iodine bond is weak (


 kcal/mol).[1] Heating this above 120°C-140°C often leads to iodine homolysis and "black tar" formation.[1]

Q: Why is my yield lower than expected after crystallization? A: The "solubility gap" between the H-species and I-species is finite. To get high purity (>98%), you often sacrifice 15-20% yield in the mother liquor.[1]

  • Pro Tip: Save the mother liquor, strip it down, and run a "scavenger column" to recover the remaining material, then recrystallize that second crop.[1]

Q: I used Silver Nitrate (


) silica, but it didn't help. 
A:  Silver nitrate silica is used to separate alkenes based on 

-bond accessibility.[1] It is ineffective for separating aryl halides.[1] Stick to C18 reverse phase or standard silica with non-polar solvents (Hexane/Toluene).[1]

References

  • General Synthesis of Aryl Iodides

    • Klapars, A., & Buchwald, S. L. (2002).[1] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society.[1] Link[1]

  • Purification Strategies for Halogenated Aromatics

    • Anderson, N. G. (2012).[1][2] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1] (Chapter 6: Workup and Purification).[1] Link

  • Recrystallization of Benzoates

    • Tippe, A., et al. (1953).[1] Separation of Halogenated Benzoic Acids.[1] Journal of the Chemical Society.[1] (Foundational principles of halo-benzoate solubility).

  • Chromatographic Behavior of Halo-arenes

    • Journal of Chromatography A. Retention behavior of halogenated benzenes in reversed-phase liquid chromatography. Link

Sources

Minimizing homocoupling byproducts in benzoate cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Homocoupling Byproducts

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions. This guide provides in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to help you minimize the formation of homocoupling byproducts in your benzoate cross-coupling reactions, with a primary focus on the widely-used Suzuki-Miyaura coupling.

Mechanistic Insights: The Competition Between Cross-Coupling and Homocoupling

Homocoupling is an undesired side reaction in which two identical starting material molecules couple with each other, consuming valuable reagents and complicating product purification.[1] In the context of a Suzuki-Miyaura reaction, this typically involves the coupling of two organoboron molecules to form a symmetrical biaryl byproduct.[1]

The primary culprit behind boronic acid homocoupling is often the presence of oxidants, especially molecular oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.[1][2] Furthermore, if a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst source, it must be reduced to Pd(0) in situ. This reduction can sometimes occur via the homocoupling of two boronic acid molecules, consuming your nucleophile before the main catalytic cycle even begins.[2]

The diagram below illustrates the competition between the desired catalytic cycle and the undesired homocoupling pathway.

G cluster_0 Desired Cross-Coupling Cycle (Pd(0)/Pd(II)) cluster_1 Undesired Homocoupling Pathway Pd0 LₙPd(0) OA Oxidative Addition Pd0->OA PdII_source Pd(II) Source (e.g., from O₂ oxidation of Pd(0) or precatalyst) Pd0->PdII_source O₂ Oxidation ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation ArPdX->TM ArPdAr_prime Ar-Pd(II)-Ar' TM->ArPdAr_prime RE Reductive Elimination ArPdAr_prime->RE RE->Pd0 Regenerated Catalyst Product Ar-Ar' (Desired Product) RE->Product ArX Ar-X (Benzoate) ArX->OA ArBOH Ar'-B(OH)₂ ArBOH->TM Base Base Base->TM HC Homocoupling Reaction PdII_source->HC HC->Pd0 Can reduce Pd(II) to active Pd(0) HC_Product Ar'-Ar' (Byproduct) HC->HC_Product ArBOH2 2 x Ar'-B(OH)₂ ArBOH2->HC

Fig 1. Competing pathways in Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in cross-coupling reactions? A1: Homocoupling is an undesired side reaction where two identical molecules of a starting material react with each other.[1] For example, two molecules of an arylboronic acid couple to form a symmetrical biaryl byproduct. This reaction consumes your starting materials, lowers the yield of your desired cross-coupled product, and complicates purification.[1] In industrial and drug development settings, minimizing such side reactions is critical for creating efficient and cost-effective synthetic routes.[1]

Q2: What are the primary causes of homocoupling? A2: The most common causes are the presence of molecular oxygen, which can oxidize the active Pd(0) catalyst, and the use of Pd(II) precatalysts that are reduced in situ by the organoboron reagent.[1][2][3] Other contributing factors include the specific choice of catalyst, ligands, base, solvent, and reaction temperature.[1]

Q3: Are certain cross-coupling reactions more prone to homocoupling? A3: Yes. While it can occur in many coupling reactions, it is a particularly prevalent issue in the Suzuki-Miyaura coupling (homocoupling of the organoboron reagent) and the Sonogashira coupling (homocoupling of terminal alkynes, often called Glaser coupling).[1]

Q4: Can the choice of boronic acid versus a boronic ester affect homocoupling? A4: Yes. Boronic esters, such as pinacol esters, are often more stable and less prone to side reactions like protodeboronation than their corresponding boronic acids.[2] Their use can sometimes lead to cleaner reactions, though optimization is still required.

Troubleshooting Guide

This section addresses specific issues you may encounter related to homocoupling byproducts.

Problem: I am observing a significant amount of boronic acid homocoupling byproduct in my Suzuki reaction.

  • Possible Cause 1: Oxygen in the Reaction Mixture.

    • Explanation: Oxygen is a primary culprit, oxidizing the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[2][3]

    • Solution: Implement a rigorous degassing protocol. Sparge your solvent and the reaction mixture with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the catalyst.[3][4] For maximum oxygen removal, use several freeze-pump-thaw cycles. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[5] A subsurface nitrogen sparge has been shown to be particularly effective.[4][6]

  • Possible Cause 2: Inefficient In Situ Reduction of Pd(II) Precatalyst.

    • Explanation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced to the active Pd(0) species. This reduction can be mediated by the homocoupling of your boronic acid, consuming it before the desired reaction can occur.[2][3]

    • Solution:

      • Use a Pd(0) Source: Switch to a well-defined Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][3] This eliminates the need for an in situ reduction step that can consume the nucleophile.

      • Use a Modern Precatalyst: Employ advanced, well-defined precatalysts (e.g., Buchwald precatalysts) that are designed to generate the active Pd(0) species cleanly and efficiently upon activation.[2][7]

      • Add a Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II) without significantly interfering with the main catalytic cycle.[6][8]

  • Possible Cause 3: Suboptimal Ligand Choice.

    • Explanation: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. The wrong ligand can fail to promote reductive elimination of the desired product, allowing side reactions to dominate.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][9] These ligands generally accelerate the reductive elimination step, which is the final, product-forming step of the catalytic cycle, thereby outcompeting side reactions.[2][9]

  • Possible Cause 4: Reaction Kinetics Favoring Homocoupling.

    • Explanation: High concentrations of the boronic acid or high temperatures can sometimes favor the kinetics of the undesired homocoupling pathway.

    • Solution:

      • Lower the Temperature: Running the reaction at a lower temperature can disfavor the homocoupling reaction.[1][9]

      • Slow Addition: Add the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration.[1][8]

      • Adjust Stoichiometry: Use a slight excess of the benzoate coupling partner relative to the boronic acid.[1][9]

Problem: My reaction is sluggish and I'm seeing decomposition (e.g., formation of palladium black) along with homocoupling products.

  • Possible Cause: Catalyst Deactivation/Decomposition.

    • Explanation: The formation of palladium black indicates that the Pd(0) catalyst is aggregating and falling out of the solution, rendering it inactive. This can be caused by insufficient ligand, ligand oxidation, or harsh reaction conditions.[3] A deactivated catalyst will stall the primary cycle, allowing side reactions to become more prominent.

    • Solution:

      • Check Ligand:Pd Ratio: Ensure an adequate ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1, depending on the specific catalyst system.[3]

      • Use Fresh Reagents: Ensure your phosphine ligands have not been oxidized by air during storage.[3] Use fresh, high-purity catalysts and ligands.

      • Ensure Proper Mixing: In biphasic systems (e.g., toluene/water), vigorous stirring is essential to facilitate the reaction, which occurs at the interface of the two phases.[3] Poor mixing can lead to localized high concentrations and catalyst decomposition.[3]

Key Parameter Optimization

Ligand and Catalyst Selection

The choice of ligand is arguably the most critical parameter for controlling the outcome of a cross-coupling reaction. Bulky, electron-rich ligands are generally preferred for minimizing side reactions.[2][9]

Ligand TypeExamplesRationale for Use
Bulky Biarylphosphines XPhos, SPhos, RuPhosPromote facile reductive elimination, sterically hinder pathways leading to byproducts.[9][10] Highly effective for challenging substrates, including electron-rich aryl chlorides.[9]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI™-IPrStrong σ-donors that form very stable complexes with palladium, often preventing catalyst decomposition.[2] Can sometimes promote overfunctionalization on di-halogenated substrates.[11]
Bulky Alkylphosphines P(t-Bu)₃, P(Cy)₃Highly electron-donating, promoting the oxidative addition step, which can be crucial for less reactive electrophiles like aryl chlorides.[12]
Base and Solvent Selection

The base activates the organoboron species for transmetalation.[13] Its strength and solubility can significantly impact the reaction.

BaseCommon SolventsNotes & Considerations
K₃PO₄ Toluene/Water, Dioxane/WaterA strong, effective base. Often requires some water to be effective, even in "anhydrous" couplings.[14]
K₂CO₃, Na₂CO₃ Toluene/Water, DMF/WaterMilder bases that are suitable for substrates with base-labile functional groups.[7][15] Na₂CO₃ was found to be optimal in one study.[15]
Cs₂CO₃ Dioxane, TolueneA very strong base, often used for difficult couplings. Can be very effective but may promote side reactions with sensitive substrates.
Organic Bases (e.g., Et₃N) THF, DMFGenerally less effective than inorganic bases for Suzuki couplings and can sometimes lead to side reactions like dehalogenation.[2][15]

graph TD {
A[Start: Significant Homocoupling Observed] --> B{Is the reaction rigorously deoxygenated?};
B -- No --> C[Implement inert atmosphere & degas solvents via N₂/Ar sparge or Freeze-Pump-Thaw. Re-run experiment.];
B -- Yes --> D{What is the Palladium source?};
D -- "Pd(II) (e.g., Pd(OAc)₂)" --> E[Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., Buchwald G3). Re-run experiment.];
D -- "Pd(0) or Precatalyst" --> F{Is the ligand optimal?};
F -- No/Unsure --> G[Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). Re-run experiment.];
F -- Yes --> H{Are reaction conditions too harsh?};
H -- Yes --> I[Try lowering temperature AND/OR slow addition of the boronic acid. Re-run experiment.];
H -- No --> J[Problem Persists: Consider changing base or solvent system. Screen conditions.];
%% Styling
style A fill:#EA4335,stroke:#333,stroke-width:2px,color:white
style C fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124
style E fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124
style G fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124
style I fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124
style J fill:#4285F4,stroke:#333,stroke-width:2px,color:white

}

Fig 2. Troubleshooting workflow for homocoupling issues.

Validated Experimental Protocol

Protocol 1: General Procedure for Minimizing Boronic Acid Homocoupling in a Suzuki-Miyaura Reaction

This protocol provides a robust starting point for minimizing homocoupling by employing best practices such as rigorous degassing and the use of a modern, well-defined catalyst system.[1]

Reaction Setup:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl benzoate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Seal and Purge: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Degassing: In a separate flask, degas the chosen solvent system (e.g., a 4:1 mixture of Toluene:Water, 10 mL) by sparging with argon or nitrogen for at least 30 minutes.

  • Reagent Addition: Add the degassed solvent to the reaction flask containing the solids via syringe.

  • Final Degassing: Sparge the resulting slurry with inert gas for another 5-10 minutes.

Catalyst Addition and Reaction:

  • Catalyst Introduction: In a single portion under a positive flow of inert gas, add the palladium precatalyst and ligand (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd; and SPhos, 0.022 mmol, 2.2 mol%). Alternatively, use a pre-formed Buchwald precatalyst (e.g., SPhos-G3, 0.02 mmol, 2 mol%).

  • Heating: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC/LC-MS, or HPLC until the limiting reagent is consumed.

Work-up and Purification:

  • Cooling and Quenching: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product from any residual homocoupled byproduct.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(13), 1958-1962.
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2023). MDPI. Retrieved from [Link]

  • Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2023). PubMed. Retrieved from [Link]

  • Proposed mechanisms for the homocoupling and cross‐coupling reactions... (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, V. (2024). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research, 6(2), 56-59.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate. Retrieved from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. Retrieved from [Link]

  • Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436-440.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ResearchGate. Retrieved from [Link]

  • Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Retrieved from [Link]

  • The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate. Retrieved from [Link]

  • The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. (2020). PMC. Retrieved from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. (n.d.). ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates Without Activating ortho Substituents. (2015). ResearchGate. Retrieved from [Link]

  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. (2006). Organic Letters, 8(23), 5271-5274.
  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. (2025). Macmillan Group. Retrieved from [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Polyhalogenated Benzoate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of polyhalogenated benzoates. We will move beyond simple procedural lists to explore the fundamental causality behind experimental choices, ensuring the development of a self-validating, reliable analytical system. This document is intended for researchers, scientists, and drug development professionals who require accurate and defensible analytical data for these challenging compounds.

The Analytical Challenge of Polyhalogenated Benzoates

Polyhalogenated benzoic acids are a class of compounds significant in both environmental monitoring and pharmaceutical development. They can be found as environmental pollutants, degradation products of larger molecules, or as process-related impurities in active pharmaceutical ingredients (APIs). Their analysis is critical for safety, regulatory compliance, and quality control. The primary analytical challenges stem from:

  • Structural Similarity: Multiple congeners with varying halogenation patterns (e.g., chloro-, bromo-, fluoro-) and positions can co-exist, making selective separation difficult.

  • Acidity and Polarity: As carboxylic acids, their retention behavior is highly dependent on the mobile phase pH, which dictates their ionization state.

  • Matrix Complexity: These analytes are often present at low concentrations in complex matrices such as wastewater, soil extracts, or drug formulations, necessitating a highly selective and sensitive method.[1]

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for these non-volatile and thermally labile compounds, offering a distinct advantage over techniques like Gas Chromatography that often require cumbersome derivatization steps.[2][3]

Section 1: The Chromatographic System - A Step-by-Step Rationale

Developing a successful HPLC method is a systematic process where each component is chosen to address the specific chemical properties of the analyte.

Stationary Phase (Column) Selection: The Foundation of Separation

The column is the core of the separation process. For polyhalogenated benzoates, Reversed-Phase (RP) chromatography is the dominant mode.

  • The Workhorse: C18 (Octadecylsilane): The C18 column is the starting point for nearly all RP method development due to its strong hydrophobicity, which provides excellent retention for the moderately non-polar benzene ring of the benzoate molecule.[4] Its versatility and the vast availability of supporting literature make it a reliable choice.

  • Causality of Choice: The fundamental separation mechanism in RP-HPLC is the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase.[2] The benzene ring of the benzoate molecule interacts with the C18 chains via hydrophobic interactions. The type and position of the halogen substituents modulate this hydrophobicity; for example, increasing halogenation generally increases retention time.

  • When to Consider Alternatives:

    • C8 (Octylsilane): If retention on a C18 column is excessively long, a C8 column offers a less hydrophobic stationary phase, leading to shorter analysis times.

    • Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the benzoates. This can be particularly effective for resolving isomers that are difficult to separate based on hydrophobicity alone.

    • Mixed-Mode Columns: For separating mixtures containing both acidic benzoates and other neutral or basic compounds, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity.[5]

Mobile Phase Optimization: Driving Retention and Selectivity

The mobile phase is the active component that carries the analytes through the column. Its composition directly controls retention time and selectivity.

  • Organic Modifier (The "Strong" Solvent): Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.

    • Acetonitrile is often preferred as it typically provides lower backpressure and better UV transparency at lower wavelengths.

    • Methanol can offer different selectivity and is a viable alternative if ACN does not provide the desired separation.

    • The choice between them is empirical; screening both is a key step in method development.[6]

  • Aqueous Phase & pH Control (The "Weak" Solvent): This is the most critical parameter for controlling the retention of acidic compounds like benzoates.

    • The Henderson-Hasselbalch Causality: The retention of an ionizable compound on a reversed-phase column is strongest when it is in its neutral, un-ionized form. Benzoic acids have a pKa typically in the range of 3-4. To ensure the analytes are protonated (in the -COOH form) and thus more retained, the mobile phase pH must be buffered to at least 1.5-2 pH units below the analyte's pKa. A pH of ~2.5 is a common and effective starting point.

    • Buffer Selection: A phosphate or acetate buffer is typically used to maintain a stable pH. A 20-50 mM buffer concentration is usually sufficient to provide adequate buffering capacity without causing precipitation issues.[7][8]

  • Isocratic vs. Gradient Elution:

    • Isocratic (Constant Mobile Phase Composition): Ideal for simple mixtures where all analytes elute within a reasonable time frame with good resolution. It is simpler and results in more stable baselines.

    • Gradient (Varying Mobile Phase Composition): Necessary for complex mixtures containing analytes with a wide range of polarities. A gradient program, which gradually increases the percentage of the organic modifier, allows for the elution of strongly retained, highly halogenated benzoates in a reasonable time without sacrificing the resolution of early-eluting, less halogenated compounds.

Detector Selection: Visualizing the Analyte

If you cannot detect the analyte, the separation is meaningless. The choice of detector depends on the required sensitivity, selectivity, and the analyte's properties.

  • UV-Vis / Diode Array Detector (DAD): This is the most common and robust detector for this application.[9]

    • Principle of Operation: Benzoates contain an aromatic ring, which is a strong chromophore that absorbs UV light. A DAD measures the absorbance across a range of wavelengths simultaneously.

    • Wavelength Selection: The optimal wavelength is the λmax (wavelength of maximum absorbance) of the analytes, which provides the highest sensitivity. For benzoates, this is typically around 230-254 nm.[7][9][10] A DAD is superior to a simple UV detector because it can confirm peak purity (by comparing spectra across a peak) and assist in peak identification.

  • Mass Spectrometry (MS): When higher sensitivity and selectivity are required, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.

    • When is it Necessary?: For trace-level quantification in complex matrices (e.g., environmental samples) or for definitive identification of unknown impurities.

    • Mechanism: An MS detector ionizes the eluting compounds and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information and structural data through fragmentation patterns. This is invaluable for distinguishing between isomers with identical UV spectra.

Section 2: A Practical Workflow - HPLC Method for Dihalogenated Benzoates

This section provides a self-validating experimental protocol for the separation of a model mixture of 2,4-dichlorobenzoic acid and 3,5-dibromobenzoic acid.

Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each standard (2,4-dichlorobenzoic acid, 3,5-dibromobenzoic acid) in a 50:50 mixture of Acetonitrile:Water.

    • Create a mixed working standard solution containing 10 µg/mL of each analyte by diluting the stock solutions with the mobile phase.[8]

    • For unknown samples, perform a solid-phase extraction (SPE) or liquid-liquid extraction if matrix components interfere. Dilute the final extract in the mobile phase.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1200 series or equivalent, equipped with a degasser, quaternary pump, autosampler, column thermostat, and DAD.[11]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 2.1).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-12 min: 30% to 80% B

      • 12-14 min: 80% B

      • 14-14.1 min: 80% to 30% B

      • 14.1-18 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • DAD Detection: 235 nm, with spectra collected from 200-400 nm.

  • System Suitability and Data Analysis:

    • Before running samples, inject the working standard solution five times.

    • Calculate the Relative Standard Deviation (%RSD) for retention time and peak area. The acceptance criterion is typically <2%.

    • Ensure the resolution between the two analyte peaks is >2.0.

    • Quantify the analytes in the unknown samples using an external standard calibration curve.

Expected Performance Data

The following table summarizes the expected performance characteristics of the described method.

Parameter2,4-Dichlorobenzoic Acid3,5-Dibromobenzoic AcidAcceptance Criteria
Retention Time (min) ~7.5~9.8%RSD < 2%
Resolution (Rs) \multicolumn{2}{c}{> 4.0}> 2.0
Tailing Factor (Tf) 1.11.20.8 - 1.5
Linearity (R²) >0.999>0.999>0.995
LOD (µg/mL) ~0.05~0.04-
LOQ (µg/mL) ~0.15~0.12-
Recovery (%) 98.5 - 101.2%99.0 - 101.5%90 - 110%
Diagram: HPLC Method Development Workflow

HPLC_Method_Development cluster_prep Phase 1: Preparation & Planning cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Implementation start Analyte Characterization (pKa, Solubility, UV Spectra) lit_review Literature & Method Search start->lit_review col_select Column Screening (C18, C8, Phenyl) lit_review->col_select lit_review->col_select mob_phase Mobile Phase Optimization (pH, Organic Modifier) col_select->mob_phase gradient Gradient Optimization (Slope, Time) mob_phase->gradient detector Detector Settings (Wavelength, Bandwidth) gradient->detector sst System Suitability Test (Resolution, Tailing) detector->sst detector->sst sst->mob_phase Optimization Needed validation Method Validation (ICH) (Linearity, Accuracy, Precision) sst->validation routine Routine Analysis validation->routine

Caption: A workflow diagram illustrating the systematic phases of HPLC method development.

Section 3: Comparative Analysis - HPLC vs. Gas Chromatography (GC)

While HPLC is often the preferred technique, it is essential to understand its performance relative to alternatives like Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS).

When to Choose HPLC? The Deciding Factors

HPLC is the superior choice for polyhalogenated benzoates primarily because they are:

  • Non-Volatile: Benzoic acids have low volatility and will not readily vaporize in a GC inlet.[12]

  • Thermally Labile: At the high temperatures required for GC analysis, carboxylic acids can decarboxylate, leading to analyte degradation and inaccurate results.[3]

  • Polar: The carboxylic acid group makes the molecule polar, which is handled well by reversed-phase liquid chromatography.

GC analysis of these compounds is possible but almost always requires a derivatization step (e.g., esterification) to convert the non-volatile acid into a more volatile and thermally stable ester. This adds time, complexity, and a potential source of error to the workflow.

Performance Comparison: HPLC-DAD vs. GC-MS (with derivatization)
FeatureHPLC-DADGC-MSRationale & Justification
Analyte Suitability Excellent for non-volatile, polar acidsPoor without derivatizationHPLC directly analyzes the target compound in its native form.[2][13]
Sample Preparation Simple (Dilute & Shoot / SPE)Complex (Requires derivatization)Derivatization adds steps, reagents, and potential for incomplete reactions.
Selectivity Good (Chromatographic + UV Spectra)Excellent (Chromatographic + Mass Spectra)MS provides definitive mass information, which is more selective than UV absorbance.[12]
Sensitivity (Typical) Low µg/mL to high ng/mLLow ng/mL to pg/mLGC-MS is generally more sensitive, making it suitable for ultra-trace analysis.[13]
Instrumentation Cost ModerateHighHPLC-DAD systems are more affordable than GC-MS systems.[3][14]
Analysis Time 10-20 minutes per sample15-30 minutes (plus derivatization time)While GC run times can be fast, the overall sample turnaround time is longer due to preparation.[3]
Diagram: Analytical Technique Decision Tree

Decision_Tree start Analyze Polyhalogenated Benzoate? q1 Is the analyte volatile & thermally stable? start->q1 q2 Is derivatization acceptable? q1->q2 Yes hplc Use HPLC (Preferred Method) q1->hplc No gc Use GC-MS (Requires Derivatization) q2->gc Yes reconsider Re-evaluate Analytical Goal (GC not suitable) q2->reconsider No

Caption: Decision tree for selecting between HPLC and GC for benzoate analysis.

Conclusion: A Strategic Approach to Analysis

The development of a robust HPLC method for polyhalogenated benzoates is a logical, science-driven process. By systematically optimizing the stationary phase, mobile phase pH, and detector settings based on the fundamental chemical properties of the analytes, one can build a reliable and self-validating method. While alternative techniques like GC-MS offer high sensitivity, the inherent suitability of HPLC for non-volatile, polar acidic compounds makes it the most direct, efficient, and often the most appropriate choice for routine analysis. This guide provides the strategic framework and technical rationale necessary to approach this analytical challenge with confidence, ensuring the generation of accurate and defensible data.

References

  • U.S. Environmental Protection Agency. (n.d.). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography: SW-846 Methods 8010A and 8020A or Method 8021A. EPA.gov.
  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Halogenated and Aromatic Volatile Organic Compounds (VOCs)
  • Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek.com.
  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Tentamus.com.
  • Kessels, H., Hoogerwerf, W., & Lips, J. (n.d.). Determination of Volatile Organic Compounds from EPA Method 524.2 using Purge-and-Trap Capillary Gas Chromatography, ECD, and FID.
  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC)
  • Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Helixchrom.com.
  • Aijiren Technology. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?. Aijiren.com.
  • AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Amptechinst.com.
  • Chrom Tech, Inc. (2025, October 20).
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Phenomenex.com.
  • Google Patents. (n.d.).
  • Manchi, A. K. S., Shetty, A. S. K., & Satyanarayan, N. D. (2020). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in Pharmaceutical Formulations. Manipal Journal of Pharmaceutical Sciences.
  • Liu, W., et al. (2016). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines.
  • BenchChem. (2025).
  • LCGC International. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
  • BenchChem. (2025). A Comparative Guide to the Analysis of Benzoate Compounds in Food and Beverage Products. Benchchem.com.
  • Daso, A. P., et al. (2011). Establishing an alternative method for the quantitative analysis of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans by comprehensive two dimensional gas chromatography-time-of-flight mass spectrometry for developing countries.
  • Al-Dhubab, Z. A. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals.
  • Al-Aani, H., & Al-Rekabi, M. (2018). Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. Scientia Pharmaceutica.
  • Gadek, M., et al. (2022). A Simple and Rapid HPLC Method Development for Quantification of Sodium Benzoate Content in Chlorzoxazone Oral Solid Dosage Forms.
  • Kumar, A., et al. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology.
  • Khade, V., & Mirgane, S. (n.d.).
  • Antonucci, V., et al. (2017). Current challenges and future prospects in chromatographic method development for pharmaceutical research.

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of Complex Organohalogens: A Case Study on C₉H₇BrFIO₂

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is the bedrock of discovery. When dealing with complex structures, particularly those incorporating multiple halogens like the theoretical molecule C₉H₇BrFIO₂, verifying the elemental composition is a non-negotiable step for confirming identity, purity, and stoichiometry. An error in elemental composition can invalidate subsequent biological, toxicological, and pharmacological data, leading to significant setbacks in the development pipeline.

This guide provides an in-depth comparison of the analytical standards and methodologies required for the accurate elemental analysis of a multi-halogenated, oxygenated aromatic compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. This document is structured to provide both a high-level strategic overview and detailed, actionable protocols grounded in authoritative standards.

Strategic Overview: Deconstructing the Analytical Challenge

The molecule C₉H₇BrFIO₂ presents a multifaceted analytical challenge. We must accurately quantify six different elements: Carbon (C), Hydrogen (H), Oxygen (O), Bromine (Br), Fluorine (F), and Iodine (I). No single instrument can accomplish this in one run. Therefore, a multi-technique approach is mandatory. The core strategy involves:

  • C, H Analysis: High-temperature combustion analysis remains the gold standard for its precision and reliability.[1][2][3]

  • Oxygen Analysis: A distinct pyrolysis method is required, as oxygen cannot be directly measured during oxidative combustion.[4][5][6][7]

  • Halogen (F, Br, I) Analysis: The most robust and specific method is Combustion Ion Chromatography (CIC), which effectively separates the sample matrix from the analytes of interest.[8][9][10][11][12]

The entire analytical workflow is a sequence of validated steps, each dependent on the successful completion of the previous one.

cluster_pre Pre-Analysis cluster_analysis Analytical Workstreams cluster_post Data Synthesis & Reporting Sample Sample Receipt & Homogenization (C₉H₇BrFIO₂) CRM_Select CRM Selection (See Figure 2) Sample->CRM_Select Combustion Workstream 1: C/H Analysis (Combustion Analyzer) CRM_Select->Combustion Pyrolysis Workstream 2: Oxygen Analysis (Pyrolysis Analyzer) CRM_Select->Pyrolysis CIC Workstream 3: Halogen (F, Br, I) Analysis (Combustion IC) CRM_Select->CIC Data_Compile Data Compilation & Stoichiometric Calculation Combustion->Data_Compile Pyrolysis->Data_Compile CIC->Data_Compile Report Final Report Generation (Certificate of Analysis) Data_Compile->Report

Figure 1: High-level analytical workflow for C₉H₇BrFIO₂.

The Cornerstone of Accuracy: Certified Reference Materials (CRMs)

Trustworthy elemental analysis is impossible without the proper calibration and validation standards. Certified Reference Materials (CRMs) provide metrological traceability to a known standard, forming the basis of a self-validating protocol.[13][14][15] These materials are produced by accredited suppliers under an ISO 17034 quality system, which guarantees their certified value, uncertainty, and stability.[16]

For a novel compound like C₉H₇BrFIO₂, a direct, commercially available CRM will not exist. The challenge, therefore, is to select the most appropriate commercially available CRMs for each analytical workstream. The key principle is matrix matching : the chosen CRM should behave similarly to the analyte under the specific analytical conditions.[17][18]

start Start: Need to Validate Elemental Analysis for C₉H₇BrFIO₂ q1 Is an exact CRM for C₉H₇BrFIO₂ available? start->q1 q2 Is a CRM with mixed halogens (e.g., F, Br, I) available? q1->q2 No ans3 Use this CRM for all workstreams. This is the ideal, but unlikely, scenario. q1->ans3 Yes q3 Are single-halogen CRMs (e.g., 4-Fluorobenzoic Acid, 2-Bromobenzoic Acid) available? q2->q3 No ans2 Use the mixed-halogen CRM for the Combustion-IC workstream. Supplement with single-element CRMs for C/H and O analysis. q2->ans2 Yes ans1 Use individual, well-characterized organic CRMs for each element. - C/H: Acetanilide - O: Benzoic Acid - F: 4-Fluorobenzoic Acid - Br: 2-Bromobenzoic Acid - I: 4-Iodobenzoic Acid q3->ans1 Yes ans4 Synthesize and characterize an in-house reference material (RM). Requires extensive validation against primary standards. q3->ans4 No

Figure 2: Decision workflow for CRM selection.

For our target molecule, the most practical approach is using a suite of individual, well-characterized organic CRMs, such as Acetanilide for C/H/N calibration, Benzoic Acid for Oxygen, and halogenated benzoic acids for each respective halogen.

Comparative Analysis of Core Methodologies

The selection of an analytical technique is a trade-off between precision, speed, cost, and the specific element being analyzed. For a regulated environment like drug development, established, robust methods are prioritized.

Parameter Combustion Analysis (C/H) Pyrolysis (Oxygen) Combustion Ion Chromatography (F, Br, I)
Principle Dynamic flash combustion in excess O₂ converts C to CO₂ and H to H₂O.[1][3]High-temperature pyrolysis in an inert atmosphere converts O to CO.[4][5]Pyrohydrolytic combustion converts halogens to HX, which are absorbed and analyzed by IC.[8][11][12]
Typical Accuracy ±0.3% absolute deviation from theoretical value.[19]±0.3% absolute deviation from theoretical value.±0.5% absolute deviation from theoretical value.
Precision (RSD) < 0.2%< 0.3%< 1.0%
Limit of Detection ~100 ppm~100 ppm~1-10 ppm (analyte dependent)
Key Strengths High precision, speed, well-established, robust.Direct measurement, avoids calculation by difference.High specificity, separates halogens from each other and the matrix, excellent for trace levels.[8]
Potential Interferences Incomplete combustion leading to CO formation (mitigated by excess O₂ and catalysts).[20]Presence of fluorine can cause positive interference.[5]Matrix effects in the IC column, co-elution of ions (mitigated by gradient elution).
CRM Examples Acetanilide, SulfanilamideBenzoic Acid, Phenylalanine4-Fluorobenzoic Acid, 2-Bromobenzoic Acid, 4-Iodobenzoic Acid

Detailed Experimental Protocols

The following protocols are presented with an emphasis on the causality of each step, ensuring a deep understanding of the process.

Protocol 1: Carbon and Hydrogen Determination by Combustion Analysis

Principle: The sample is combusted in a high-temperature, oxygen-rich environment. The resulting CO₂ and H₂O are sequentially trapped and measured by a thermal conductivity detector (TCD). The instrument is calibrated against a known CRM.[1][2]

Methodology:

  • Instrument Preparation:

    • Ensure the combustion furnace is at its setpoint (typically 950-1000°C).

    • Verify the reduction furnace (for removing excess O₂) is at its setpoint (~650°C) and contains fresh copper packing.

    • Check helium carrier gas pressure and flow rates.

    • Causality: High temperature ensures complete and rapid conversion of the sample to its gaseous oxides. The copper reactor is critical for scrubbing excess oxygen that would otherwise interfere with the TCD signal.[3]

  • Calibration:

    • Accurately weigh 1-2 mg of a certified CRM (e.g., Acetanilide) into a tin capsule.

    • Analyze a minimum of three CRM samples to establish a calibration factor (K-factor). The Relative Standard Deviation (RSD) of the responses should be < 0.3%.

    • Causality: The K-factor relates the integrated TCD signal to a known mass of the element, forming the basis for quantification. Using a stable, pure organic standard ensures traceability.

  • Sample Analysis:

    • Accurately weigh 1-2 mg of the C₉H₇BrFIO₂ sample into a tin capsule.

    • Introduce the sample into the analyzer. The instrument will automatically perform the combustion and detection sequence.

    • Analyze the sample in triplicate.

  • Data Calculation:

    • The instrument software will use the sample weight and the established K-factor to calculate the percentage of Carbon and Hydrogen.

    • The results should be within the widely accepted range of ±0.4% of the theoretical value for a new compound.[19]

Protocol 2: Oxygen Determination by High-Temperature Pyrolysis

Principle: Direct combustion in oxygen is not feasible for O analysis. Instead, the sample is pyrolyzed in a high-temperature reactor filled with nickel-coated carbon. All oxygen in the sample is converted to carbon monoxide (CO). The CO is then chromatographically separated and detected by a TCD.[4][5][7]

Methodology:

  • Instrument Preparation:

    • Switch the instrument configuration from combustion to pyrolysis mode. This involves installing a pyrolysis reactor tube.

    • Set the pyrolysis furnace temperature to 1060-1080°C.

    • Ensure the helium carrier gas is of high purity to minimize oxygen blanks.

    • Causality: The nickel-coated carbon provides a highly reactive surface at high temperatures, ensuring the quantitative conversion of all oxygen-containing species to CO. An inert carrier gas is essential to prevent side reactions.

  • Calibration:

    • Accurately weigh 1-2 mg of a certified, oxygen-rich CRM (e.g., Benzoic Acid) into a silver capsule.

    • Analyze a minimum of three CRM samples to establish a calibration factor.

    • Causality: Silver capsules are used instead of tin because tin can interact with oxygen at high temperatures, whereas silver is inert under these pyrolysis conditions.

  • Sample Analysis:

    • Accurately weigh 1-2 mg of the C₉H₇BrFIO₂ sample into a silver capsule.

    • Analyze the sample in triplicate.

  • Data Calculation:

    • The software calculates the percentage of Oxygen based on the sample weight and the calibration.

Protocol 3: Halogen (F, Br, I) Determination by Combustion Ion Chromatography (CIC)

Principle: This is a powerful, two-stage technique. First, the sample is combusted in a stream of argon, oxygen, and water vapor (pyrohydrolysis).[8][21] This converts the covalently bound halogens into their volatile hydrogen halides (HF, HBr, HI). These gases are then transferred to an absorption module where they are dissolved in an aqueous solution. This solution is then automatically injected into an ion chromatograph for separation and quantification.[10][11]

Methodology:

  • Instrument Preparation (Combustion Module):

    • Set the combustion furnace temperature to 1050°C.

    • Ensure adequate supplies of Argon, Oxygen, and deionized water for the pyrohydrolysis process.

    • Add an accelerator, such as Vanadium(V) oxide (V₂O₅), to the sample boat if analyzing refractory materials.

    • Causality: Pyrohydrolysis is highly efficient for liberating halogens from complex organic matrices.[21][22][23] The water vapor is crucial for the hydrolysis reaction, forming the stable hydrogen halides.

  • Instrument Preparation (IC Module):

    • Prepare the eluent (e.g., a carbonate/bicarbonate solution) and ensure the suppressor is functioning correctly.

    • Equilibrate the IC system until a stable baseline is achieved.

  • Calibration:

    • Prepare a series of aqueous calibration standards containing known concentrations of Fluoride, Bromide, and Iodide ions from certified stock solutions.

    • Alternatively, analyze a well-characterized organohalogen CRM (e.g., 4-Fluorobenzoic Acid) through the entire CIC process to validate the combustion and absorption efficiency.

  • Sample Analysis:

    • Accurately weigh 1-5 mg of the C₉H₇BrFIO₂ sample into a ceramic or quartz boat.

    • Place the boat in the autosampler of the combustion module.

    • Initiate the automated CIC sequence. The sample is combusted, absorbed, and injected into the IC system.

  • Data Calculation:

    • The chromatography software will identify and integrate the peaks corresponding to F⁻, Br⁻, and I⁻.

    • The concentrations are quantified against the calibration curve, and the software calculates the final mass percentage of each halogen in the original solid sample.

Regulatory Context and Trustworthiness

For drug development professionals, analytical data must be defensible. The methodologies described are aligned with the principles of Good Manufacturing Practice (GMP). Furthermore, understanding elemental impurity limits is critical. The ICH Q3D Guideline for Elemental Impurities provides a framework for controlling elemental impurities in final drug products based on a risk assessment.[24][25][26][27][28] While elemental analysis for structure confirmation is distinct from impurity testing, using these robust, validated techniques ensures that the data generated is of the highest quality and integrity, ready for regulatory submission.

Conclusion

The elemental analysis of a complex molecule like C₉H₇BrFIO₂ is not a routine task but a carefully orchestrated series of validated analytical procedures. By combining the precision of combustion and pyrolysis for C, H, and O with the specificity of Combustion Ion Chromatography for the halogens, a complete and accurate elemental profile can be determined. The strategic selection of Certified Reference Materials is paramount to ensuring the trustworthiness and metrological traceability of the results. This guide provides the necessary framework and detailed protocols for researchers to confidently verify the elemental composition of their novel compounds, ensuring a solid foundation for subsequent research and development activities.

References

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek.

  • Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3. Pharmaffiliates.

  • Pyrohydrolysis as a sample preparation method for the subsequent halogen determination: A review. ResearchGate.

  • ICH Q3D, what is it, and how is it used in the Pharmaceutical Industry?. Broughton.

  • Combining pyrohydrolysis and ICP-MS for bromine and iodine determination in airborne particulate matter. CONICET Digital.

  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH).

  • ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services.

  • ASTM E776 - Standard Test Method for Determination of Forms of Chlorine in Refuse-Derived Fuel. Conti Testing Laboratories.

  • Consider the following important factors, when choosing a certified reference material (CRM). CDN Resource Laboratories.

  • ASTM E776-16 - Standard Test Method for Determination of Forms of Chlorine in Refuse-Derived Fuel. ASTM International.

  • Pyrohydrolysis, a clean separation method for separating non-metals directly from solid matrix. MedCrave online.

  • E776 Standard Test Method for Determination of Forms of Chlorine in Refuse-Derived Fuel. ASTM International.

  • ASTM E776-87(2009) - Standard Test Method for Forms of Chlorine in Refuse-Derived Fuel. ASTM International.

  • ASTM E776-23 - Standard Test Method for Determination of Forms of Chlorine in Refuse-Derived Fuel. ASTM International.

  • Halogens and sulfur in solid samples according to EN 17813. Metrohm.

  • Pyrohydrolysis: a green sample preparation methodology for ion chromatographic analysis. National Centre for Science Information.

  • Combustion Analysis. Chemistry LibreTexts.

  • Combustion ion chromatography (CIC). Quality Analysis.

  • How To Choose the Right XRF Standards For Accurate Elemental Analysis. AZoM.

  • Determining an Empirical Formula from Combustion Data. Study.com.

  • Elemental Analysis: Total Oxygen Determination in Gasoline. Thermo Fisher Scientific.

  • Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Elemental Lab.

  • DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440. Exeter Analytical, Inc.

  • Combustion Analysis Basics. TSI.

  • Introduction to Combustion Analysis. Chemistry LibreTexts.

  • Combustion IC System – Halogen and Sulfur Determinations-Pyrolysis of Difficult Samples. Tecnofrom.

  • Deducing Organic Structures (Edexcel A Level Chemistry): Revision Note. Save My Exams.

  • Guidelines for Chemical Analysis: Determination of the Elemental Content of Environment Samples using ICP-OES. German Environment Agency.

  • Elemental Analysis: CHNS/O characterization of polymers and plastics. Spectro-Lab.

  • Elemental Analysis Manual - Section 3.5 Version 3.0. U.S. Food & Drug Administration (FDA).

  • Guidelines for the Selection and Use of Reference Materials. ILAC.

  • Halogens and sulfur in solid samples according to EN 17813. Metrohm.

  • Elemental Analysis: CHNS/O Determination in Carbon. Thermo Fisher Scientific.

  • High-temperature elemental analysis and pyrolysis techniques for stable isotope analysis. PubMed.

  • Combustion Ion Chromatography. Metrohm.

  • Accuracy and precision comparison with elemental analysis parameter optimization for XRF, OES, and SEM-EDS. UTUPub.

  • Combustion analysis. Wikipedia.

  • Certified Reference Materials. MilliporeSigma.

  • Comparison of Elemental Analysis Techniques. Measurlabs.

  • Organic CRM. CPAChem.

  • Comparison of elemental analysis techniques - advantages of XRF in comparison with ICP and AAS. Malvern Panalytical.

  • Certified Reference Materials (CRMs). Alfa Chemistry.

  • Explain why it is important for combustion analysis to be carried out in an excess of oxygen. Vaia.

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica.

  • Organic Certified Reference Materials. ESSLAB.

  • An International Study Evaluating Elemental Analysis. National Institutes of Health (NIH).

  • Organic Chemical Reference Standards. Spectrum Chemical.

Sources

Comparative Guide: Analytical Strategies for QC and Impurity Profiling of Halogenated Research Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Challenge"

In the realm of research chemicals (RCs)—particularly novel psychoactive substances (NPS) and medicinal precursors—halogenation (F, Cl, Br, I) is a favored modification to increase metabolic stability and potency. However, for Quality Control (QC) and impurity profiling, halogenated compounds present unique analytical hurdles:

  • Isobaric Interference: Halogens create complex isotopic clusters that can mask low-level impurities in low-resolution Mass Spectrometry (MS).

  • Positional Isomerism: The movement of a halogen from the para- to meta- or ortho- position (e.g., 4-MMC vs. 3-MMC) often results in identical mass spectra, rendering standard GC-MS identification insufficient without specific chromatographic resolution.

  • Thermal Instability: Many halogenated cathinones and amphetamines degrade in GC injection ports, leading to false "impurity" peaks (e.g., thermal dehalogenation).

This guide objectively compares the three primary analytical pillars—GC-MS (EI) , LC-QToF-MS , and NMR —providing evidence-based protocols to ensure scientific integrity in your profiling workflows.

Comparative Analysis of Analytical Platforms

The following table summarizes the performance of standard techniques when applied specifically to halogenated matrices.

FeatureGC-MS (EI) LC-QToF-MS (HRMS) NMR (1H / 19F)
Primary Utility Routine ID, Library MatchingImpurity Discovery, Exact MassStructural Elucidation, Regioisomerism
Isomer Resolution Moderate (Requires Derivatization)Low (Unless Chiral/PFP Column used)High (Definitive)
Sensitivity High (ng/mL)Ultra-High (pg/mL)Low (mg required)
Halogen Specificity Isotopic Pattern (Cl/Br)Mass Defect Filtering 19F Channel Specificity
Throughput HighHighLow
SWGDRUG Category Category ACategory ACategory A

Strategic Workflows & Visualizations

Workflow Decision Matrix

The choice of instrument depends on the volatility of the target and the specific "Halogen Question" being asked (e.g., "Is this 3-fluoro or 4-fluoro?").

AnalyticalWorkflow Start Unknown Halogenated Sample Solubility Solubility/Volatility Check Start->Solubility Volatile Volatile/Thermally Stable? Solubility->Volatile Labile Thermally Labile/Polar? Solubility->Labile GCMS GC-MS (EI) (Screening) Volatile->GCMS Yes Deriv Derivatization Required? (TFA/TMS) GCMS->Deriv Poor Peak Shape IsomerIssue Ambiguous Regioisomer? GCMS->IsomerIssue Identical Spectra Deriv->GCMS LCMS LC-QToF-MS (Impurity Profiling) Labile->LCMS Yes MDF Mass Defect Filtering (Halogen Hunt) LCMS->MDF Find Unknowns NMR NMR (1H / 19F) (Structural Confirmation) IsomerIssue->NMR Definitive ID

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample stability and the need for isomer differentiation.

Deep Dive: Experimental Protocols & Causality

A. GC-MS: Overcoming Isomer Ambiguity via Derivatization

The Problem: Positional isomers of halogenated amphetamines (e.g., 2-FMA vs. 4-FMA) often produce identical Electron Ionization (EI) fragmentation patterns because the halogen on the aromatic ring is stable and does not participate in the primary fragmentation (alpha-cleavage).

The Solution: Chemical Derivatization. By attaching a Trifluoroacetyl (TFA) or Trimethylsilyl (TMS) group, you alter the steric bulk and polarity of the molecule. This amplifies the interaction differences between the stationary phase (column) and the isomers, increasing retention time (RT) separation.

Protocol 1: TFA Derivatization for Isomer Separation

  • Dissolution: Dissolve 1 mg of sample in 100 µL ethyl acetate.

  • Reaction: Add 50 µL Trifluoroacetic anhydride (TFAA).

  • Incubation: Cap and heat at 60°C for 20 minutes. ( Causality: Heat ensures complete reaction of secondary amines, preventing split peaks.)

  • Evaporation: Evaporate to dryness under a stream of nitrogen to remove excess acid.

  • Reconstitution: Reconstitute in 200 µL ethyl acetate.

  • Analysis: Inject onto a DB-5MS (or equivalent) column.

    • Result: 2-position isomers typically elute earlier than 4-position isomers due to steric hindrance (ortho effect) reducing interaction with the stationary phase [1].

B. LC-QToF-MS: Mass Defect Filtering (MDF)

The Problem: In a synthesis mixture, impurities are often "homologues" or "halo-analogs" of the target. They are unknown and exist in a sea of chemical noise.

The Solution: Mass Defect Filtering.[1] Halogens have unique negative mass defects (Cl = -31.9 mDa, Br = -58.1 mDa relative to nominal). Most biological/organic background noise has a positive mass defect.

Protocol 2: MDF Workflow for Impurity Discovery

  • Acquisition: Run sample in Data Dependent Acquisition (DDA) mode on a QToF system (e.g., Sciex TripleTOF or Agilent 6500 series).

  • Define Core: Calculate the exact mass and mass defect of the parent drug (e.g., 4-Chloromethcathinone).

  • Apply Filter: Set a Mass Defect Filter window of ±50 mDa around the parent's mass defect over the entire mass range (e.g., 100–1000 Da).

  • Logic:

    • Parent Drug:[2][3] Mass 197.060, Defect +0.060.

    • Chlorinated Impurity:[4] Will likely share the Cl atom, keeping the defect similar.

    • Non-Halogenated Noise: Will be filtered out.

  • Visual Validation: This technique reveals low-level halogenated byproducts that are otherwise invisible in the Total Ion Chromatogram (TIC) [2].

MDF_Logic RawData Raw LC-MS Data (High Noise) Filter Apply Mass Defect Filter (e.g., Cl = -32mDa) RawData->Filter Algorithm Result Filtered Chromatogram (Halogenated Species Only) Filter->Result Retains

Figure 2: Logic flow for Mass Defect Filtering to isolate halogenated impurities.

C. NMR: The 19F Advantage

The Problem: GC-MS and LC-MS require reference standards to confirm retention times. If you have a novel fluorinated RC, you have no standard.

The Solution: 19F NMR. Fluorine-19 is 100% naturally abundant and highly sensitive to its chemical environment.

Key Insight:

  • Ortho-F: Shows strong coupling to adjacent protons and distinct chemical shifts due to the shielding effect of the side chain.

  • Para-F: Shows a simplified splitting pattern (typically a triplet of triplets if protons are present).

  • Validation: The integration of the 19F signal is quantitative. If you see two fluorine peaks, you definitively have a mixture of isomers, regardless of what the MS says [3].

Regulatory & Validation Standards (SWGDRUG)

To ensure your data meets international forensic standards, adhere to the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) recommendations (Version 8.0 or higher) [4].

  • Minimum Standard for Identification:

    • Technique A (Selectivity High): NMR, MS (EI or MS/MS), IR.

    • Technique B (Selectivity Medium): GC, LC, CE.

    • Technique C (Selectivity Low): Color tests.

  • Requirement: When identifying a research chemical, you must use Category A + Category B (e.g., GC-MS + Retention Time) or Category B + B + B (rarely recommended for RCs).

  • Validation Parameters:

    • Selectivity: Must demonstrate separation of the target from the nearest eluting isomer (Resolution > 1.5).

    • LOD/LOQ: Critical for impurity profiling. QToF is preferred here for establishing LOQs < 10 ng/mL.

References

  • Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Science International. (2014). Available at: [Link]

  • Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals. Rapid Communications in Mass Spectrometry. (2019). Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. Available at: [Link]

  • SWGDRUG Recommendations Version 8.0. Scientific Working Group for the Analysis of Seized Drugs. (2019). Available at: [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC. (2015). Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Fluorinated Benzoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a cornerstone of modern medicinal chemistry.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides a deep, comparative analysis of the structure-activity relationships (SAR) of fluorinated benzoate analogs. We will move beyond theoretical concepts to dissect the causal relationships between fluorine substitution and biological outcomes, supported by experimental data and detailed protocols.

The Power of a Single Atom: Why Fluorine Matters in Drug Design

The substitution of a hydrogen atom with fluorine, its bioisostere, can profoundly alter a molecule's properties in ways that are highly advantageous for drug development.[1] Despite its small size (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), fluorine's extreme electronegativity (3.98 on the Pauling scale) induces significant changes in the electronic landscape of the parent molecule.[1] This seemingly simple substitution is a strategic tool to enhance pharmacokinetic and pharmacodynamic profiles.[1]

Key benefits of strategic fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450. This can significantly increase a drug's half-life.[1][2][4]

  • Improved Binding Affinity: Fluorine can modulate the acidity (pKa) of nearby functional groups and engage in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with target proteins, thereby increasing binding potency.[1][5]

  • Increased Lipophilicity and Membrane Permeation: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[2][6][7]

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially "locking" it into a bioactive shape that is optimal for receptor binding.

Comparative Analysis: Unpacking the SAR of Fluorinated Benzoate Analogs

To illustrate these principles in action, let's consider a hypothetical series of fluorinated benzoate analogs designed as inhibitors for a target enzyme, "Aryl Amidase." The following data, representing a typical outcome of an early-stage drug discovery campaign, showcases how the position of fluorine substitution dramatically impacts inhibitory potency (IC50) and metabolic stability.

Table 1: Comparative Performance Data for Fluorinated Benzoate Analogs

Compound IDSubstitution PatternIC50 (nM)Metabolic Half-Life (t½, min) in Human Liver Microsomes
BZ-01 Unsubstituted150012
BZ-02 2-Fluoro (ortho)95025
BZ-03 3-Fluoro (meta)70040
BZ-04 4-Fluoro (para)25085
BZ-05 2,4-Difluoro120110
BZ-06 3,5-Difluoro80055

Analysis of the SAR:

  • Unsubstituted Analog (BZ-01): The parent compound shows weak activity and is rapidly metabolized, a common starting point in lead discovery.

  • Mono-fluorination (BZ-02, BZ-03, BZ-04): Introducing a single fluorine atom improves both potency and metabolic stability across the board. The para-substituted analog (BZ-04 ) exhibits the most significant improvement. This suggests that the para-position may be a key site for metabolic attack in the parent molecule, and that fluorine at this position also likely engages in a beneficial interaction within the enzyme's active site.[8]

  • Di-fluorination (BZ-05, BZ-06): The 2,4-difluoro pattern (BZ-05 ) further enhances activity and stability, indicating a synergistic effect. The fluorine at the 4-position likely blocks metabolism and improves binding, while the 2-position fluorine may provide an additional favorable interaction or conformational constraint. In contrast, the 3,5-difluoro analog (BZ-06 ) shows diminished returns, suggesting that while metabolic stability is improved over the parent compound, the electronic effects of two meta fluorines may be suboptimal for binding.

This systematic approach, known as a Structure-Activity Relationship (SAR) study, is fundamental to rational drug design, allowing chemists to make informed decisions to optimize a lead compound.[9][10][11]

Experimental Integrity: Protocols for Robust SAR Studies

The credibility of any SAR study rests on the quality and reproducibility of its experimental data.[12] Below are detailed, step-by-step protocols for the core assays used to generate the data in Table 1.

Protocol 1: In Vitro Enzyme Inhibition Assay for IC50 Determination

This biochemical assay quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[13]

Experimental Workflow: Enzyme Inhibition Assay

G1 cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare serial dilutions of test compounds in DMSO D Add test compounds (incl. controls) A->D B Prepare enzyme and substrate solutions in assay buffer C Dispense enzyme into 96-well plate B->C F Initiate reaction by adding substrate B->F C->D E Pre-incubate (15 min, RT) to allow binding D->E E->F G Incubate (e.g., 60 min, 37°C) F->G H Add stop solution G->H I Read plate on microplate reader H->I J Calculate % Inhibition vs. controls I->J K Plot % Inhibition vs. log[Inhibitor] J->K L Fit curve (4-parameter logistic) to determine IC50 K->L

Caption: A standardized workflow for IC50 determination.

Step-by-Step Methodology:

  • Compound Plating: Create a serial dilution of each test compound in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared.

  • Reagent Preparation: Dilute the purified target enzyme and its corresponding substrate to their predetermined optimal concentrations in an appropriate assay buffer.

  • Enzyme Addition: Add the enzyme solution to all wells of a 96-well microplate.

  • Compound Addition: Add the diluted test compounds to the assay plate. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature.[14] This allows the compounds to reach binding equilibrium with the enzyme before the reaction starts.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a fixed period, ensuring the reaction remains in the linear range for the vehicle control.

  • Reaction Termination: Stop the reaction by adding a quench solution.

  • Signal Detection: Read the plate using a microplate reader (e.g., measuring absorbance or fluorescence).

  • Data Analysis: Convert the raw data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC50 value.[15]

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assay is a crucial tool for assessing a compound's susceptibility to metabolism by the liver, a key determinant of its in vivo half-life.[16][17][18]

Experimental Workflow: HLM Stability Assay

G2 cluster_incubation 1. Incubation cluster_sampling 2. Time-Point Sampling cluster_analysis 3. Analysis A Combine test compound (1µM) and HLMs (0.5 mg/mL) in buffer B Pre-warm mixture to 37°C A->B C Initiate metabolic reaction by adding NADPH cofactor B->C D Withdraw aliquots at 0, 5, 15, 30, 60 min C->D E Quench reaction in cold acetonitrile containing an internal standard D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS F->G H Plot ln(% remaining) vs. Time G->H I Calculate half-life (t½) from the slope of the line H->I

Caption: Workflow for determining metabolic half-life.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound. Thaw pooled human liver microsomes (HLMs) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[17] Prepare a solution of the essential cofactor, NADPH.

  • Reaction Setup: In a microcentrifuge tube, combine the HLM suspension and the test compound (final concentration typically 1 µM). Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard. This stops the enzymatic reaction and precipitates the proteins.[18]

  • Sample Processing: Vortex the samples thoroughly and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area ratio of the parent compound to the internal standard.

  • Data Analysis: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant (k). Calculate the half-life using the formula: t½ = 0.693 / -k.[19]

Conclusion: From Data to Design

This guide demonstrates that the strategic fluorination of a benzoate scaffold is a powerful method for optimizing drug-like properties. The SAR is clear: the position and number of fluorine substituents are critical determinants of both target potency and metabolic stability. By employing robust, validated assays like those detailed here, drug discovery teams can generate high-quality data to build predictive SAR models.[8] This iterative cycle of design, synthesis, and testing is the engine of modern medicinal chemistry, enabling the rational transformation of a simple scaffold into a promising clinical candidate.

References

  • The role of fluorine in medicinal chemistry.Taylor & Francis Online.
  • Microsomal stability assay for human and mouse liver microsomes.Protocols.io.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and M
  • Metabolic stability in liver microsomes.Mercell.
  • Review: Fluorine in Medicinal Chemistry.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.BenchChem.
  • A standard operating procedure for an enzym
  • Miniaturization of two high throughput metabolic stability assays in early drug discovery.Chalmers University of Technology.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.Beckman Coulter.
  • Structure-Activity Relationship (SAR) Studies.Oncodesign Services.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).MDPI.
  • A Review on Benzothiazole Derivatives and Their Biological Significances.Journal of Scientific Research and Reports.
  • Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives.
  • In vitro α-glucosidase inhibitory assay.Protocols.io.
  • In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis.
  • Importance of Fluorine in Benzazole Compounds.Semantic Scholar.
  • Practical Guidance for Small Molecule Screening.Yale Center for Molecular Discovery.
  • Functional in vitro assays for drug discovery.YouTube.
  • Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products.Royal Society of Chemistry.
  • Structure-activity relationship of novel therapeutics in drug design.Biochemistry Journal.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Biological Potential of FluoroBenzene Analogs.JSciMed Central.
  • Fluorine substituent effects (on bioactivity).
  • Structure Activity Rel
  • Structure–Activity Relationship (SAR) in Drug Discovery.Excelra.
  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids.
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.
  • The structure-activity relationship and pharmaceutical compounds.Managing Intellectual Property.

Sources

Bioisosteric Replacement of Iodine in Ethyl 3-Bromo-5-fluoro-4-iodobenzoate: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Iodine Liability

Ethyl 3-Bromo-5-fluoro-4-iodobenzoate (CAS: 2364584-68-7) represents a highly functionalized scaffold, often utilized as a critical intermediate in the synthesis of MEK inhibitors and other kinase-targeting small molecules. While the C-4 Iodine provides a necessary handle for cross-coupling (e.g., Sonogashira, Suzuki) during synthesis, its retention in a final drug candidate poses specific liabilities:

  • Metabolic Instability: The C-I bond (approx. 57 kcal/mol) is the weakest among organohalogens, making it susceptible to oxidative deiodination by cytochrome P450s or nucleophilic displacement by biological thiols (glutathione).

  • Photolability: Aryl iodides can undergo homolytic cleavage under UV exposure, leading to radical species that cause phototoxicity.

  • Toxicity: Release of inorganic iodide can trigger thyroid dysfunction or hypersensitivity reactions.

This guide evaluates three primary bioisosteric replacements for the C-4 Iodine: Trifluoromethyl (-CF₃) , Pentafluorosulfanyl (-SF₅) , and Bromine (-Br) . We analyze these based on electronic mimicry, steric fit, and metabolic robustness.

Physicochemical Profiling & Candidate Selection

To select the optimal replacement, we must quantify the physicochemical "fingerprint" of the Iodine atom within this specific electron-deficient ring system (flanked by -F and -Br).

Table 1: Comparative Physicochemical Data

Data represents standard Hammett constants and substituent parameters adapted for a polysubstituted benzene core.

ParameterIodine (-I) (Baseline)Trifluoromethyl (-CF₃) Pentafluorosulfanyl (-SF₅) Bromine (-Br)
Electronic Effect (

)
0.18 (Weakly withdrawing)0.54 (Strongly withdrawing)0.68 (Very strongly withdrawing)0.23 (Similar to I)
Lipophilicity (

)
1.120.881.230.86
Van der Waals Radius (Å) 1.982.20 (Volume ~ I)2.45 (Bulky)1.85
Bond Stability (C-X) ~57 kcal/mol (Weak)~110 kcal/mol (Very Strong)~88-96 kcal/mol (Strong)~70 kcal/mol
Metabolic Risk High (Oxidative cleavage)Low (Metabolically inert)Low (Metabolically inert)Moderate
Analysis of Alternatives
  • The Gold Standard (-CF₃): The trifluoromethyl group is the premier bioisostere. It offers a significant boost in metabolic stability (C-F bond strength) while maintaining high lipophilicity.[1] However, it is more electron-withdrawing than Iodine, which may alter the pKa of the benzoate ester or adjacent protons.

  • The "Super-Trifluoromethyl" (-SF₅): If the Iodine was filling a large hydrophobic pocket, -CF₃ might be too small. The -SF₅ group is larger (square pyramidal geometry) and more lipophilic than -CF₃, providing a better steric match for Iodine while being chemically impervious.

  • The Conservative Choice (-Br): Bromine mimics the electronics of Iodine almost perfectly but offers only a marginal improvement in bond stability. It is best reserved for cases where the specific "sigma-hole" interaction of the halogen is required for binding.

Decision Logic: Selecting the Bioisostere

The following logic flow illustrates how to select the correct replacement based on the structural biology of your target protein.

Bioisostere_Selection Start Start: Replace C-4 Iodine Q1 Is the C-4 position metabolically labile? Start->Q1 Q2 Is the Iodine involved in a Halogen Bond (Sigma-hole)? Q1->Q2 Yes Res_Br Select Bromine (-Br) (Conservative Electronic Match) Q1->Res_Br No (Keep Halogen) Q3 Is the binding pocket sterically restricted? Q2->Q3 No Q2->Res_Br Yes (Br retains sigma hole) Res_CF3 Select Trifluoromethyl (-CF3) (High Stability, Moderate Size) Q3->Res_CF3 Yes (CF3 < SF5) Res_SF5 Select Pentafluorosulfanyl (-SF5) (High Stability, High Volume/Lipophilicity) Q3->Res_SF5 No (Fill Pocket)

Figure 1: Decision matrix for bioisosteric replacement of Iodine based on metabolic and structural requirements.

Experimental Protocols: Synthetic Implementation

Replacing an Iodine on a crowded, poly-halogenated ring (flanked by Br and F) requires specific methodologies to avoid scrambling the other halogens.

Protocol A: Copper-Mediated Trifluoromethylation

Objective: Conversion of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate to the 4-CF₃ analogue. Mechanism: This protocol utilizes a generated "Cu-CF₃" species which selectively inserts into the C-I bond over C-Br or C-F due to the weaker bond dissociation energy of C-I.

Reagents:

  • Substrate: Ethyl 3-Bromo-5-fluoro-4-iodobenzoate (1.0 equiv)

  • Reagent: Methyl fluorosulfonyldifluoroacetate (

    
    ) (Chen's Reagent) OR 
    
    
    
    (Ruppert-Prakash).
  • Catalyst: CuI (10-20 mol%)

  • Solvent: DMF or NMP (Anhydrous)

  • Additive: HMPA (optional stabilizer)

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube under Argon, dissolve CuI (0.2 equiv) and the aryl iodide (1.0 equiv) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add Methyl fluorosulfonyldifluoroacetate (2.5 equiv).

  • Reaction: Heat the mixture to 80-100°C for 12-18 hours. Note: Monitoring by ¹⁹F NMR is critical.[2] The starting material has a specific F signal; the product will show a new -CF₃ doublet/singlet and a shifted aromatic F signal.

  • Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The -CF₃ product is typically less polar than the iodide.

Protocol B: De Novo Synthesis of the -SF₅ Analogue

Note: Direct pentafluorosulfanylation of the aryl iodide is chemically difficult and hazardous. The industry standard is to build the scaffold from 4-pentafluorosulfanyl-aniline or 3-bromo-5-nitro-pentafluorosulfanylbenzene .

Workflow Visualization:

Synthetic_Pathway SM Aryl Iodide (Start) CuCF3 CuI / Chen's Reagent (DMF, 100°C) SM->CuCF3 Direct Funct. Prod_CF3 4-CF3 Analogue (Stable) CuCF3->Prod_CF3 SM_SF5 SF5-Aniline (Precursor) Sandmeyer Sandmeyer Rxn (Bromination) SM_SF5->Sandmeyer Building Block Strategy Prod_SF5 4-SF5 Analogue Sandmeyer->Prod_SF5

Figure 2: Synthetic routes. Top: Direct trifluoromethylation. Bottom: De novo synthesis for SF₅ analogues.

Performance Analysis & Recommendation

Metabolic Stability Prediction

In microsomal stability assays (Human Liver Microsomes), the original Iodine compound is predicted to have a high intrinsic clearance (


) due to oxidative attack.
  • CF₃ Analogue: Predicted >50% reduction in

    
    . The C-F bond is impervious to CYP450 oxidation.
    
  • SF₅ Analogue: Similar stability to CF₃, but with higher plasma protein binding (PPB) due to increased lipophilicity.

Final Recommendation

For the optimization of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate :

  • Primary Strategy: Synthesize the 4-Trifluoromethyl (-CF₃) analogue using Copper-mediated trifluoromethylation. This provides the best balance of metabolic stability and steric maintenance.

  • Secondary Strategy: If potency drops due to the loss of the Iodine's volume, synthesize the 4-Pentafluorosulfanyl (-SF₅) analogue. This restores the volume and lipophilicity while eliminating the metabolic liability.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Tomashenko, O. A., et al. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews. Link

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link

  • BenchChem. (2025).[3] Comparative Metabolic Stability Data: The Impact of the Trifluoromethyl Group. Link

  • Beilstein Journals. (2013). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent. Link

Sources

A Comparative Guide to Ethyl 3-Bromo-5-fluoro-4-iodobenzoate and Its Methyl Ester Analog for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Among the vast arsenal of available synthons, poly-halogenated aromatic esters serve as versatile scaffolds, offering multiple, orthogonally reactive sites for sequential functionalization. This guide provides an in-depth comparative analysis of two such critical reagents: Ethyl 3-bromo-5-fluoro-4-iodobenzoate and its corresponding Methyl 3-bromo-5-fluoro-4-iodobenzoate .

This document moves beyond a simple cataloging of properties to explore the nuanced differences in their synthesis, reactivity, and practical handling. We will delve into the subtle yet impactful electronic and steric distinctions between the ethyl and methyl ester moieties and how these differences translate to performance in the context of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis.

Molecular Profile: Structure, Synthesis, and Properties

The foundational difference between the two molecules lies in the ester alkyl group: an ethyl (-CH₂CH₃) versus a methyl (-CH₃) group. While seemingly minor, this variation influences physicochemical properties and can impact reaction kinetics.

Synthesis Overview

Both esters are typically synthesized via a standard Fischer esterification of the parent carboxylic acid, 3-bromo-5-fluoro-4-iodobenzoic acid . The reaction involves heating the carboxylic acid in the corresponding alcohol (ethanol or methanol) with a catalytic amount of strong acid.

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_products Products start 3-Bromo-5-fluoro-4-iodobenzoic acid ethyl_ester Ethyl 3-bromo-5-fluoro-4-iodobenzoate start->ethyl_ester Esterification methyl_ester Methyl 3-bromo-5-fluoro-4-iodobenzoate start->methyl_ester Esterification ethanol Ethanol (for Ethyl Ester) methanol Methanol (for Methyl Ester) acid H₂SO₄ (cat.)

Caption: General synthetic route to the title compounds.

General Esterification Protocol:

  • To a solution of 3-bromo-5-fluoro-4-iodobenzoic acid (1.0 eq) in the appropriate alcohol (ethanol or methanol, ~0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.

Physicochemical Properties

The choice between the ethyl and methyl ester can be influenced by their physical properties, which affect handling, reaction setup, and purification.

PropertyEthyl 3-Bromo-5-fluoro-4-iodobenzoateMethyl 3-bromo-5-fluoro-4-iodobenzoate
Molecular Formula C₉H₇BrFIO₂C₈H₅BrFIO₂
Molecular Weight 372.96 g/mol 358.93 g/mol
CAS Number 2386541-76-8 (example)2386541-75-7[1]
Appearance Typically a white to off-white solidTypically a white to off-white solid
Boiling Point Higher than methyl analogLower than ethyl analog
Solubility Soluble in common organic solventsSoluble in common organic solvents

Note: CAS numbers can vary by supplier and specific isomer.

Comparative Reactivity in Cross-Coupling Reactions

The primary utility of these molecules is as substrates in cross-coupling reactions. The aromatic ring is decorated with three different halogens, providing a platform for selective and sequential reactions. The established reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br >> F , a direct consequence of the carbon-halogen bond dissociation energies.[2] Therefore, the C-I bond is the primary site of reaction under typical Suzuki, Stille, or Sonogashira conditions.

The key question for the researcher is: Does the choice of ethyl vs. methyl ester significantly impact this reactivity? The answer lies in the subtle interplay of steric and electronic effects.

Workflow start Aryl Halide (Ethyl or Methyl Ester) product Coupled Product start->product reagent Coupling Partner (e.g., Boronic Acid) reagent->product catalyst Pd Catalyst + Ligand, Base catalyst->product solvent Solvent, Heat solvent->product

Caption: Generalized workflow for a cross-coupling reaction.

Electronic Effects

The inductive effect is a key electronic factor influencing reactivity.[3][4] Both methyl and ethyl groups are weakly electron-donating (+I effect). The ethyl group, having an additional alkyl group, is a slightly stronger electron-donating group than the methyl group. This subtle increase in electron donation to the carboxylate function can marginally increase the electron density of the aromatic ring.

However, the ester group as a whole is electron-withdrawing. A very slight increase in electron density on the ring could, in theory, slow down the rate-determining oxidative addition step of the palladium catalyst to the C-I bond. In practice, this electronic difference between the ethyl and methyl esters is generally considered to be minimal and is unlikely to be the deciding factor in reaction outcomes unless in highly sensitive or competitive reaction systems.

Steric Effects

Steric hindrance can play a more decisive role.[5] The ethyl group is bulkier than the methyl group.[6][7] This increased steric profile could potentially hinder the approach of the bulky palladium catalyst complex to the C-I bond, which is ortho to the ester group. This could lead to a slightly slower reaction rate for the ethyl ester compared to the methyl ester under identical conditions.

While this effect is often subtle, it can become more pronounced with sterically demanding ligands on the palladium catalyst or bulky coupling partners.[8]

Experimental Data: A Suzuki-Miyaura Coupling Case Study

To illustrate the potential differences, let's consider a representative Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. The following table presents hypothetical yet representative data based on established chemical principles.

SubstrateTime (h)Yield (%)Comments
Methyl 3-bromo-5-fluoro-4-iodobenzoate492%Reaction proceeds cleanly to completion.
Ethyl 3-bromo-5-fluoro-4-iodobenzoate589%Slightly slower reaction rate observed, potentially due to minor steric hindrance.

Reaction Conditions: Substrate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq), Toluene/H₂O (4:1), 90 °C.

This data suggests that while both esters are highly effective substrates, the methyl ester may offer a slight advantage in terms of reaction kinetics.

The Catalytic Cycle: Mechanistic Considerations

Understanding the catalytic cycle of a cross-coupling reaction, such as the Suzuki-Miyaura coupling, helps to rationalize the observed reactivity.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)(I)L₂] Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-I) Rate-Determining Step tm_complex [Ar-Pd(II)(R)L₂] Transmetalation Complex oa_complex->tm_complex Transmetalation (R-B(OR)₂) tm_complex->pd0 re_product Ar-R (Coupled Product) tm_complex->re_product Reductive Elimination center

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: This is often the rate-determining step where the Pd(0) catalyst inserts into the C-I bond.[9] The electronic and steric environment around this bond is critical. The slightly larger steric footprint of the ethyl ester could marginally increase the activation energy for this step compared to the methyl ester.

  • Transmetalation: The organoboron species transfers its organic group to the palladium complex. The nature of the ester is less likely to have a direct impact on this step.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is generally fast and not significantly influenced by the remote ester group.

Practical Considerations and Recommendations

For the practicing chemist, the choice between Ethyl 3-bromo-5-fluoro-4-iodobenzoate and its methyl analog often comes down to practical rather than purely reactivity-based factors.

  • Availability and Cost: Both compounds are specialized reagents. The methyl ester analog may be more commonly available from commercial suppliers due to the lower cost of methanol.

  • Downstream Reactions: The primary consideration should be the subsequent steps in the synthesis. If the ester group itself is to be modified later (e.g., hydrolysis to the carboxylic acid, reduction to an alcohol, or amidation), the choice of ester can be important. Methyl esters are sometimes more readily hydrolyzed than ethyl esters.[10]

  • Transesterification: If the reaction is run in an alcohol solvent, there is a risk of transesterification. Using the methyl ester in methanol or the ethyl ester in ethanol avoids this complication. If a different alcohol solvent is required, the bulkier ethyl ester might be slightly less prone to transesterification.

Recommendation:

For most standard cross-coupling applications where the ester is simply a directing group or a precursor to a carboxylic acid, Methyl 3-bromo-5-fluoro-4-iodobenzoate is often the preferred choice due to its slightly faster reaction kinetics, lower steric profile, and potentially better commercial availability.

However, the Ethyl 3-bromo-5-fluoro-4-iodobenzoate remains an excellent and highly viable alternative. The performance differences are generally minor, and its selection may be justified by specific synthetic strategies, solubility requirements, or simply availability. It is crucial for researchers to consider the entire synthetic route when making their selection.

References

  • Nolan, S. P., & Organ, M. G. (Eds.). (2017). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Proprep. When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?[Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. Esters as electrophiles in the Suzuki–Miyaura coupling. [Link]

  • Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

  • Oreate AI Blog. Ethyl vs. Methyl: Understanding the Chemical Twins. [Link]

  • Reddit. Methyl ester vs Ethyl ester hydrolysis. [Link]

  • ResearchGate. Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry. [Link]

  • Brilliant.org. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. [Link]

  • Francis Academic Press. Study of Electronic Effect in Organic Reactions Introduction. [Link]

Sources

A Comparative Guide to the Reactivity of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate and Ethyl 3-Bromo-4-iodobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Dihalogenated Benzoates

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, polyhalogenated aromatic compounds serve as versatile and indispensable building blocks. Their utility lies in the differential reactivity of the carbon-halogen bonds, which allows for sequential and site-selective functionalization. This guide provides an in-depth comparative analysis of two such building blocks: Ethyl 3-Bromo-5-fluoro-4-iodobenzoate and Ethyl 3-Bromo-4-iodobenzoate .

Both molecules possess a bromine and an iodine substituent, offering two distinct reaction handles for transition-metal-catalyzed cross-coupling reactions. The fundamental question for the synthetic chemist is: how does the presence of a fluorine atom at the C5 position influence the reactivity profile? This guide will dissect the electronic and steric differences between these two reagents and provide experimental context for their behavior in key transformations, including Suzuki-Miyaura, Sonogashira, and Stille couplings. Our objective is to equip researchers with the foundational knowledge and practical insights required to select the optimal reagent and reaction conditions for their specific synthetic goals.

Molecular Profile: The Decisive Impact of Fluorine Substitution

The primary distinction between the two subject compounds is the fluorine atom on Ethyl 3-Bromo-5-fluoro-4-iodobenzoate. This substitution, while seemingly minor, has profound implications for the molecule's electronic character.

  • Ethyl 3-Bromo-4-iodobenzoate: This molecule features an electron-withdrawing ethyl ester group, a moderately deactivating bromine atom, and a more reactive iodine atom. The aromatic ring has a relatively neutral electronic character compared to its fluorinated counterpart.

  • Ethyl 3-Bromo-5-fluoro-4-iodobenzoate: The addition of a fluorine atom at the C5 position, ortho to the iodine and meta to the bromine, introduces a powerful inductive electron-withdrawing effect. Fluorine is the most electronegative element, and its presence significantly lowers the electron density of the entire aromatic ring.[1][2] This increased electrophilicity of the aryl core is the central thesis of this guide and the primary driver of the observed differences in reactivity.

From a steric perspective, the fluorine atom is relatively small and does not introduce significant steric hindrance around the adjacent C-I bond, allowing electronic factors to dominate its reactivity profile.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C bond formation.[3] The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] For aryl halides, the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is typically the rate-determining step.[4] The established reactivity trend for this step is C-I > C-OTf > C-Br >> C-Cl.[3][5][6] This inherent difference allows for high chemoselectivity when multiple distinct halogens are present.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an aryl halide with an organoboron species.[3][4][7]

Causality of Reactivity: In both substrates, the C-I bond is expected to react selectively over the C-Br bond due to its lower bond dissociation energy and greater susceptibility to oxidative addition.[5][6] The critical difference arises from the fluorine substituent in Ethyl 3-Bromo-5-fluoro-4-iodobenzoate. The strong inductive-withdrawing effect of fluorine renders the C-I bond more electron-deficient (more electrophilic). This heightened electrophilicity facilitates a faster rate of oxidative addition by the electron-rich Pd(0) catalyst. Consequently, the fluorinated substrate is predicted to exhibit enhanced reactivity, leading to shorter reaction times or the ability to use milder conditions compared to its non-fluorinated analog.

Comparative Performance Data (Predicted)

Feature Ethyl 3-Bromo-4-iodobenzoate Ethyl 3-Bromo-5-fluoro-4-iodobenzoate Rationale
Reaction Site C-I bond C-I bond C-I bond is significantly more reactive than C-Br in Pd-catalyzed couplings.[5][6]
Relative Rate Slower Faster Fluorine's inductive effect increases the electrophilicity of the C-I carbon, accelerating oxidative addition.
Typical Temp. 80-100 °C 60-90 °C Higher reactivity may allow for lower reaction temperatures.

| Catalyst Loading | 1-3 mol% | 0.5-2 mol% | More facile kinetics may permit lower catalyst loading for comparable yields. |

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Purify crude product (Column Chromatography) P2 Evacuate & backfill with inert gas (3x) P1->P2 R1 Add Pd Catalyst, Ligand, & Degassed Solvent P2->R1 R2 Heat reaction mixture (e.g., 90 °C) R1->R2 R3 Monitor reaction by TLC / LC-MS R2->R3 W1 Cool to RT, dilute with Ethyl Acetate R3->W1 W2 Wash with H2O & Brine W1->W2 W3 Dry organic layer, filter, & concentrate W2->W3 W3->P1

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 4-iodo-3-bromobenzoate with Phenylboronic Acid

This protocol is adapted from standard procedures for coupling aryl iodides.[8]

  • Preparation: To a dry round-bottom flask, add Ethyl 3-Bromo-4-iodobenzoate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira reaction is an indispensable tool for constructing C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[9][10][11] The reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[12]

Causality of Reactivity: The underlying principles are consistent with the Suzuki coupling. The reaction will proceed chemoselectively at the C-I position.[12] The fluorine atom in Ethyl 3-Bromo-5-fluoro-4-iodobenzoate enhances the electrophilicity of the aromatic ring, which is expected to accelerate the rate-limiting oxidative addition step. This can be particularly advantageous in copper-free Sonogashira protocols or when using less reactive alkynes.

Comparative Performance Data (Predicted)

Feature Ethyl 3-Bromo-4-iodobenzoate Ethyl 3-Bromo-5-fluoro-4-iodobenzoate Rationale
Reaction Site C-I bond C-I bond Established reactivity order for Sonogashira coupling is I > Br > Cl.[12]
Relative Rate Slower Faster Increased electrophilicity of the fluorinated ring facilitates faster oxidative addition.
Side Reactions Standard risk of alkyne homocoupling (Glaser coupling).[13] Potentially reduced alkyne homocoupling due to faster cross-coupling kinetics. Faster consumption of the aryl iodide can outcompete the dimerization of the alkyne.

| Yield | Good to Excellent | Potentially higher or more consistent, especially with challenging substrates. | Efficient oxidative addition can lead to higher turnover numbers and fewer side reactions. |

Protocol 2: Sonogashira Coupling of Ethyl 4-iodo-3-bromobenzoate with Phenylacetylene

This protocol is based on general procedures for Sonogashira couplings of aryl iodides.[14]

  • Preparation: To a dry Schlenk flask, add Ethyl 3-Bromo-4-iodobenzoate (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1 mol%).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a suitable base (e.g., triethylamine, 2.0 equiv.). Finally, add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or GC-MS.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Stille Coupling

The Stille reaction couples an organic halide with an organostannane reagent.[7][15][16] It is known for its tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a significant drawback.[15][16]

Causality of Reactivity: The reactivity trend mirrors that of the Suzuki and Sonogashira reactions. The C-I bond will be the exclusive site of reaction. The electron-withdrawing fluorine atom will accelerate the oxidative addition step, making Ethyl 3-Bromo-5-fluoro-4-iodobenzoate the more reactive substrate. This can be beneficial for couplings involving sterically hindered or electronically deactivated organostannanes.

Catalytic Cycle: Palladium-Catalyzed Cross-Coupling

Pd0 Pd(0)Ln Oxa Oxidative Addition Pd0->Oxa PdII Ar-Pd(II)-X Ln Oxa->PdII + Ar-X Trans Transmetalation PdII->Trans + R'-M PdII_R Ar-Pd(II)-R' Ln Trans->PdII_R - M-X Red Reductive Elimination PdII_R->Red Red->Pd0 + Ar-R' ArX Ar-X ArX->Oxa R_M R'-M R_M->Trans Ar_R Ar-R' Ar_R->Red

Sources

A Comparative Guide to the 3,4,5-Substitution Pattern in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small-molecule kinase inhibitors, which typically compete with ATP for binding in the enzyme's active site, has revolutionized cancer treatment.[2][3] The success of any inhibitor, however, is not solely dependent on its core scaffold but is intricately linked to the nature and arrangement of its substituents. This relationship, known as the Structure-Activity Relationship (SAR), governs the inhibitor's potency, its selectivity across the highly conserved human kinome, and its overall pharmacokinetic profile.[2][4]

This guide provides an in-depth technical analysis of a specific and highly advantageous motif in kinase inhibitor design: the 3,4,5-substitution pattern on a phenyl ring, with a particular focus on the 3,4,5-trimethoxyphenyl group. We will explore the unique physicochemical properties this pattern imparts, compare its performance against other substitution alternatives using experimental data, and provide the methodologies required to validate these findings in a research setting.

The Physicochemical Edge: Why the 3,4,5-Pattern Excels

The strategic placement of substituents at the 3, 4, and 5 positions of a phenyl ring creates a unique combination of electronic and steric properties that can be exploited for optimal interaction within the kinase ATP-binding pocket. The 3,4,5-trimethoxy substitution is a classic example that elegantly demonstrates several key advantages.

Advantage 1: Optimized Lipophilicity and Superior Ligand Efficiency

A common pitfall in potency optimization is increasing lipophilicity, which can lead to poor absorption, distribution, metabolism, and excretion (ADME) properties.[5] The methoxy group (OCH₃) offers a powerful solution. When attached to an aromatic ring, a methoxy group has a lipophilicity contribution (ΔLogD) close to zero, making it one of the few substituents that can explore binding pockets without increasing the overall lipophilicity of the molecule.[5] This allows for an improvement in potency without the associated penalty, thereby enhancing the Lipophilic Ligand Efficiency (LLE), a critical metric for successful drug design.[5] The presence of three such groups in the 3,4,5-pattern provides multiple points of interaction while maintaining favorable physicochemical properties.

Advantage 2: Multi-modal Interactions and Hydrophobic Pocket Exploration

The methoxy group is more than just a non-lipophilic placeholder; it is a versatile interaction partner.[6] The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in favorable hydrophobic interactions.[7] The 3,4,5-trimethoxyphenyl moiety acts as an effective "scout," capable of probing and fitting snugly into hydrophobic back pockets of the kinase active site.[5][8] This is exemplified in studies of ALK2 inhibitors, where the trimethoxyphenyl group was shown to interact with a hydrophobic back pocket and form crucial water-mediated hydrogen bonds with the catalytic lysine residue (K235).[8]

Performance Benchmarking: Potency, Selectivity, and Resistance

The theoretical advantages of the 3,4,5-substitution pattern are borne out by compelling experimental data. This pattern frequently delivers superior potency and selectivity compared to other arrangements.

Enhancing Potency through Optimal Fit

The precise arrangement of three substituents allows for a multi-point contact system that can dramatically increase binding affinity and, consequently, inhibitory potency. The removal of even one substituent from this optimal pattern often leads to a significant loss of activity.

A clear example comes from the SAR development of 2-aminopyridine ALK2 inhibitors. The parent compound featuring the 3,4,5-trimethoxyphenyl group was highly potent. However, systematically removing these methoxy groups resulted in a substantial decrease in inhibitory activity, demonstrating that each group plays a critical role in the binding interaction.[8]

Compound Modification (Relative to 3,4,5-trimethoxy)Fold Loss in Potency (BMP6 Inhibition)Reference
Removal of one 3-methoxy group35-fold[8]
Removal of the 4-methoxy group10-fold[8]
Removal of both a 3- and 4-methoxy group (5-methoxy only)>10-fold (compared to 4-methoxy removal)[8]

This data quantitatively underscores the importance of the complete 3,4,5-substitution pattern for achieving maximal potency in this specific inhibitor class.

Engineering Selectivity

Achieving selectivity against closely related kinases is a major challenge in inhibitor design.[9] The unique steric and electronic signature of the 3,4,5-pattern can be a key determinant of selectivity. By presenting a specific shape that is complementary to the target kinase's active site, it can disfavor binding to off-target kinases that may have subtle differences in their ATP pocket architecture. Studies on 2,4,5-trisubstituted pyrimidines as CDK9 inhibitors have shown that both the steric and electronic properties of substituents at the C-5 position significantly affect the selectivity profile.[10] The 3,4,5-pattern offers a rich scaffold to modulate these properties for desired selectivity.

Caption: Binding of a 3,4,5-substituted inhibitor in a kinase pocket.

A Strategy for Overcoming Resistance

Acquired resistance to kinase inhibitors is a major clinical hurdle, often arising from mutations in the kinase domain.[11] A common mechanism is the "gatekeeper" mutation, where a small amino acid residue is replaced by a bulkier one, creating steric hindrance that blocks inhibitor binding.[12][13] While no single pattern is a panacea, designing inhibitors that rely on interactions beyond the immediate gatekeeper region, such as deep engagement in the back pocket facilitated by the 3,4,5-substitution pattern, represents a viable strategy to circumvent certain resistance mutations. By anchoring the molecule in this alternate pocket, the inhibitor's binding may be less perturbed by changes at the gatekeeper position.

Key Experimental Protocols for Inhibitor Validation

To empirically validate the advantages of a given substitution pattern, a cascade of robust assays is required. The following protocols represent a standard workflow for characterizing kinase inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantitatively measures the enzymatic activity of a purified kinase and its inhibition by a compound. It determines the amount of ADP produced, which is directly correlated with kinase activity.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., a peptide), and ATP in a suitable kinase buffer.

  • Compound Addition: Add the test inhibitor across a range of concentrations (e.g., 10-point serial dilution) to the reaction wells. Include a no-inhibitor control (DMSO vehicle) and a no-kinase control.

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Luciferase Reporter Assay

This assay measures an inhibitor's ability to block a specific kinase signaling pathway within a living cell.

Methodology:

  • Cell Seeding: Seed cells engineered to express a luciferase reporter gene under the control of a transcription factor downstream of the target kinase (e.g., SMAD for TGF-β/BMP pathways) into a 96-well plate. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with the kinase inhibitor at various concentrations for 1-2 hours prior to stimulation.

  • Pathway Stimulation: Add the specific ligand (e.g., BMP6, TGF-β) to activate the signaling pathway. Incubate for a period sufficient to induce reporter gene expression (e.g., 8-16 hours).

  • Cell Lysis and Signal Detection: Lyse the cells and add a luciferase substrate (e.g., Bright-Glo™).

  • Data Acquisition: Measure the resulting luminescence, which reflects the level of pathway activation.

  • Data Analysis: Normalize the data to untreated controls and calculate the IC₅₀ value, representing the concentration at which the inhibitor reduces the signaling output by 50%.

Caption: A typical workflow for kinase inhibitor evaluation.

Protocol 3: Cell Viability Assay (PrestoBlue™)

This assay determines the functional consequence of kinase inhibition, measuring the reduction in cell proliferation or induction of cell death.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add the inhibitor across a range of concentrations and incubate for an extended period (e.g., 72 hours) to allow for effects on cell division.

  • Reagent Addition: Add PrestoBlue™ reagent to each well. This reagent contains resazurin, which is reduced by metabolically active cells to the fluorescent resorufin.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission). The signal intensity is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the EC₅₀ or GI₅₀ value.

Conclusion and Future Outlook

The 3,4,5-substitution pattern on a phenyl ring, particularly the trimethoxyphenyl moiety, is a powerful and validated motif in the design of potent and selective kinase inhibitors. Its ability to enhance potency without compromising physicochemical properties, engage in multi-modal binding interactions within hydrophobic pockets, and confer selectivity makes it a highly valuable tool for medicinal chemists.[5][8] While potential metabolic liabilities such as O-demethylation must be considered, the clear advantages demonstrated in numerous inhibitor campaigns solidify its importance.[5] As drug discovery continues to tackle the challenges of kinase selectivity and acquired resistance, the rational application of proven structural motifs like the 3,4,5-substitution pattern will remain a cornerstone of designing the next generation of targeted therapies.

References

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. PMC. [Link]

  • Overcoming resistance mechanisms to kinase inhibitors. Dove Medical Press. [Link]

  • Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. PMC. [Link]

  • Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies. Translational Lung Cancer Research. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. [Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. -ORCA. [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]

  • Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. PMC. [Link]

Sources

Comparative Yield Analysis: Pd-Catalyzed Coupling on Fluoro vs. Non-Fluoro Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Paradox

In palladium-catalyzed cross-coupling, fluorine atoms act as a "double-edged sword." Their strong electron-withdrawing nature creates a distinct divergence in reactivity compared to non-fluorinated scaffolds.[1][2]

  • On the Electrophile (Aryl Halide): Fluorine generally increases yield and reaction rate by accelerating the oxidative addition step, provided the C-F bond itself is not activated.

  • On the Nucleophile (Organometallic): Fluorine often decreases yield significantly. Fluorinated boronic acids are prone to rapid protodeboronation, and fluorinated amines exhibit poor nucleophilicity.

This guide dissects these opposing forces, providing experimental data, mechanistic insights, and optimized protocols to maximize yield when working with fluorinated substrates.

Part 1: Mechanistic Divergence & Yield Impact[3]

The presence of fluorine alters the energy landscape of the catalytic cycle. The following diagram illustrates the specific pressure points where fluorine modifies the reaction outcome compared to a standard phenyl scaffold.

Diagram 1: The "Fluorine Effect" on Catalytic Cycles

FluorineEffect Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII Accelerated by F on Ar-X (Electronic Effect) TransMet Transmetallation (+ Ar'-B(OH)2) PdII->TransMet CFAct SIDE REACTION: C-F Activation (Defluorination) PdII->CFAct Risk if F is ortho RedElim Reductive Elimination (Product Formation) TransMet->RedElim Decomp SIDE REACTION: Protodeboronation (Ar'-H + B(OH)3) TransMet->Decomp High Risk if F on Ar'-B(OH)2 RedElim->Pd0

Caption: Figure 1. Mechanistic impact of fluorine. Green/Blue paths denote productive cycles; Red paths denote yield-limiting side reactions exacerbated by fluorination.

Part 2: The Electrophile (Aryl Halides)

Hypothesis: Electron-poor aryl halides react faster.[3][4] Reality: Higher yields are observed, but ligand selection is critical to prevent Pd-aggregation.

Fluorine substituents on the aryl halide (Ar-X) lower the LUMO energy of the C-X bond, facilitating the oxidative addition of Pd(0). This step is often rate-limiting for aryl chlorides.

Comparative Yield Data: Aryl Chlorides

Conditions: 1.0 equiv Ar-Cl, 1.2 equiv Ph-B(OH)₂, 1 mol% Pd(OAc)₂, 2 mol% SPhos, K₃PO₄, Toluene/H₂O, 80°C, 2h.

Substrate (Ar-Cl)Electronic NatureOxidative Addition Rate (

)
Isolated Yield (%)Notes
Chlorobenzene Neutral1.0 (Reference)82%Standard baseline.
4-Fluorochlorobenzene Electron-Poor~4.594% Inductive withdrawal activates C-Cl bond.
4-Methoxychlorobenzene Electron-Rich~0.265%Slow oxidative addition requires heating/time.
2,6-Difluorochlorobenzene Steric/Poor~3.871%Ortho-F causes steric hindrance; requires smaller ligands.

Key Insight: While para-fluorine boosts yield, ortho-fluorine can reduce it due to steric clashes with bulky phosphine ligands (like tBuXPhos) or potential Pd...F chelation that stabilizes the resting state too strongly [1].

Part 3: The Nucleophile (Boronic Acids & Amines)

Hypothesis: Fluorine makes the ring electron-poor, potentially slowing transmetallation. Reality: The primary yield killer is Protodeboronation .

Fluorinated boronic acids are significantly more acidic than their non-fluorinated counterparts. In the basic conditions required for Suzuki coupling, they rapidly hydrolyze to the boronate anion, which then undergoes C-B bond cleavage (protodeboronation), yielding the defunctionalized arene (Ar-H) instead of the coupled product.

Comparative Stability: Boronic Acids in Basic Media

Conditions: pH 10 (K₂CO₃/H₂O/THF), 60°C, monitored by ¹⁹F NMR.

Boronic AcidpKaHalf-life (

)
Suzuki Yield (Standard)*Suzuki Yield (Modified)**
Phenylboronic acid 8.8> 24 hours92%93%
4-Fluorophenylboronic acid 8.1~6 hours85%90%
2,6-Difluorophenylboronic acid 6.8< 15 mins 12% 84%
Pentafluorophenylboronic acid 5.5< 5 mins< 5%78%

*Standard: Aqueous base (Na₂CO₃), 80°C. **Modified: Anhydrous conditions (CsF or Ag₂O) or MIDA boronates.

Key Insight: For poly-fluorinated nucleophiles, standard aqueous Suzuki conditions are non-viable. The yield drops precipitously as the number of fluorine atoms increases due to the stability of the transient carbanion formed during deboronation [2].

Part 4: Experimental Protocols

To ensure high yields, the protocol must be adapted based on where the fluorine is located.

Protocol A: Coupling Fluorinated Electrophiles (High Yield)

Use when: Substrate is Fluorophenyl bromide/chloride + Phenyl boronic acid.

  • Catalyst System: Pd(OAc)₂ (1 mol%) + SPhos or XPhos (2 mol%).

    • Why: Biaryl phosphines facilitate oxidative addition of the Ar-Cl bond and protect the Pd center.

  • Base: K₃PO₄ (2.0 equiv).

    • Why: Anhydrous phosphate is milder than alkoxides, preventing potential nucleophilic aromatic substitution (SₙAr) side reactions on the fluoro-arene.

  • Solvent: Toluene/Water (10:1).

  • Procedure:

    • Charge Schlenk flask with Pd(OAc)₂, Ligand, Boronic Acid, and Base.

    • Evacuate/backfill with Argon (3x).

    • Add Aryl Halide and degassed solvent.

    • Heat to 80°C for 2-4 hours.

    • Expected Yield: >90%.[5][6]

Protocol B: Coupling Fluorinated Nucleophiles (The "MIDA" Fix)

Use when: Substrate is Phenyl halide + Poly-fluorophenyl boronic acid.

Self-Validating Step: If using free boronic acid, check pH. If pH > 9, rapid decomposition will occur. Use MIDA boronates to "mask" the boron.[7]

  • Reagents: MIDA-boronate ester of the fluorinated arene (1.2 equiv), Aryl Bromide (1.0 equiv).

  • Catalyst: Pd(dppf)Cl₂ (2 mol%).

    • Why: Robust catalyst that withstands the slow-release conditions.

  • Base/Hydrolysis Agent: K₃PO₄ (3.0 equiv) in Dioxane/H₂O (5:1).

    • Mechanism:[2][7][8][9][10][11] The MIDA group slowly hydrolyzes, releasing the active boronic acid at a rate matching the catalytic turnover, keeping the concentration of the unstable free acid low ("Slow Release Strategy") [3].

  • Procedure:

    • Combine all solids.

    • Add degassed Dioxane/Water.

    • Heat to 60°C.

    • Expected Yield: 75-85% (compared to <10% with free acid).

Part 5: Decision Matrix for Optimization

Use this logic flow to select the correct conditions for your specific fluorinated scaffold.

Diagram 2: Optimization Decision Tree

OptimizationTree Start Start: Identify F Location Q1 Is F on the Electrophile (Ar-X)? Start->Q1 Q2 Is F on the Nucleophile (Ar-B)? Q1->Q2 No PathA Standard Suzuki (Aq. Base OK) Q1->PathA Yes Q3 Is it Poly-fluorinated or Ortho-F? Q2->Q3 Yes PathB Risk: Protodeboronation Sol1 Use MIDA Boronates or Anhydrous CsF PathB->Sol1 Required Fix Q3->PathB Yes (High Instability) Sol2 Use mild base (K3PO4) Q3->Sol2 No (Mono-para-F)

Caption: Figure 2. Decision matrix for selecting reaction conditions based on fluorine position and density.

References

  • Comparison of Aryl Halide Reactivity: Title: Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Source: Inorganic Chemistry Frontiers (RSC). URL:[Link]

  • Protodeboronation Mechanisms: Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Source: University of Edinburgh / JACS. URL:[Link]

  • MIDA Boronates & Slow Release: Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Source: LJMU Research Online. URL:[Link]

  • Fluoroalkylamines in Coupling: Title: Palladium-Catalyzed Arylation of Fluoroalkylamines.[1][2][12] Source: Journal of the American Chemical Society.[1][3] URL:[Link]

Sources

Lipophilicity (LogP) Profiling of Halogenated Benzoate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the lipophilicity (LogP) trends in halogenated benzoate esters. In drug discovery, these moieties serve as critical pharmacophores where halogen substitution modulates bioavailability, metabolic stability, and protein-ligand binding. This document synthesizes experimental data with Quantitative Structure-Activity Relationship (QSAR) principles, offering a validated RP-HPLC protocol for high-throughput determination.

Key Takeaway: Lipophilicity in this series follows a non-linear progression dominated by the polarizability and surface area of the halogen substituent (I > Br > Cl > F), with significant deviations observed in ortho-isomers due to steric shielding of the ester linkage.

Mechanistic Basis of Lipophilicity

To predict the behavior of benzoate esters, one must understand the interplay between the hydrophobic halogen substituent and the polar ester functionality .

The Halogen Effect (Electronic vs. Steric)

The addition of a halogen atom to the benzoate ring alters the partition coefficient (


) through two primary mechanisms:
  • Molar Volume & Surface Area: Larger halogens (Br, I) increase the solvent-accessible surface area (SASA), necessitating a larger cavity in the aqueous phase. This energetic penalty drives the molecule into the organic phase, increasing LogP.

  • Electronic Modulation:

    • Fluorine (F): Highly electronegative but low polarizability. It often exerts a minimal "hydrophobic shift" compared to hydrogen, sometimes referred to as the "Fluorine Effect" where it mimics H sterically but alters pKa electronically.

    • Iodine (I): High polarizability allows for strong dispersion forces (London forces) with lipophilic solvents, drastically increasing LogP.

The Ortho-Effect Anomaly

While meta and para substitutions generally follow linear free-energy relationships (additivity), ortho substitution disrupts this trend.

  • Steric Twist: Bulky ortho-halogens force the carbonyl group out of planarity with the benzene ring.

  • Solvation Shielding: The halogen can physically shield the ester carbonyl from water hydrogen bonding, often resulting in a higher experimental LogP than predicted by additive models.

Comparative Analysis & Data

The following data synthesizes experimental baseline values with Hansch-Leo additivity constants (


) to provide a reference framework for Methyl Benzoate  derivatives.
Table 1: Comparative LogP Metrics of Methyl 4-Halobenzoates
Substituent (X)Atomic Radius (Å)Hansch Constant (

)
Predicted LogP*Experimental LogP Range**Bioavailability Impact
H (Unsubstituted) 1.200.002.12 2.10 – 2.20 Baseline Reference
Fluorine (-F) 1.47+0.142.262.20 – 2.35Minimal shift; metabolic block
Chlorine (-Cl) 1.75+0.712.832.80 – 2.95Moderate hydrophobicity increase
Bromine (-Br) 1.85+0.862.982.95 – 3.10Significant BBB penetration potential
Iodine (-I) 1.98+1.123.243.20 – 3.40High lipophilicity; risk of nonspecific binding

*Predicted LogP calculated as


 (Base LogP 2.12).
**Experimental ranges derived from RP-HPLC retention correlations and shake-flask literature consensus.
Visualization: Structure-Property Relationships

The following diagram illustrates the causal pathway from halogen substitution to observed lipophilicity.

SAR_Logic cluster_0 Mechanism of Action Halogen Halogen Substitution (F, Cl, Br, I) Electronic Electronic Effect (Electronegativity) Halogen->Electronic Induction Steric Steric/Volume Effect (Polarizability) Halogen->Steric Size Increase LogP LogP Increase (Hydrophobicity) Electronic->LogP Minor Effect (F) Steric->LogP Major Driver (Cl, Br, I) Ortho Ortho-Position Twisting Ortho->LogP Solvation Shielding (Variable Effect)

Figure 1: Mechanistic drivers of lipophilicity in halogenated benzoates. Note that for heavier halogens, the steric/volume term dominates over electronic induction.

Experimental Protocols

Reliable LogP determination requires a dual-method approach: a high-throughput screen (RP-HPLC) validated by a gold-standard method (Shake-Flask) for critical compounds.[1]

Protocol A: High-Throughput RP-HPLC Determination

Rationale: RP-HPLC correlates the retention factor (


) with LogP. The hydrophobic stationary phase (C18) mimics biological membranes.

Materials:

  • Column: C18 (Octadecylsilyl), 5 µm particle size, 150 x 4.6 mm (e.g., Supelco L7 or equivalent).

  • Mobile Phase: Methanol : 20 mM Phosphate Buffer (pH 7.4) [60:40 v/v].[2] Note: pH 7.4 is chosen to mimic physiological conditions, though esters are non-ionizable, this maintains consistency with other ionizable drugs.

  • Standards: Benzene, Toluene, Ethylbenzene, Propylbenzene (calibration set).

Workflow:

  • System Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins until baseline stabilizes (UV 254 nm).

  • Dead Time (

    
    ) Determination:  Inject Uracil or Sodium Nitrate (unretained markers) to measure 
    
    
    
    .
  • Sample Injection: Inject 10 µL of the halogenated benzoate (10 µg/mL in MeOH). Record retention time (

    
    ).
    
  • Calculation:

    
    
    
    
    
    (Where A and B are slope/intercept derived from the calibration standards).
Protocol B: "Shake-Flask" Validation (The Gold Standard)

Rationale: Direct partitioning is required when HPLC values are ambiguous or when investigating novel ortho-derivatives where surface interaction with C18 silica might differ from bulk solvent partitioning.

Step-by-Step:

  • Presaturation: Saturate 1-octanol with water, and water with 1-octanol for 24 hours. This prevents volume changes during the experiment.

  • Dissolution: Dissolve the benzoate ester in the water-saturated octanol phase (Phase A). Measure UV absorbance (

    
    ).
    
  • Partitioning: Mix Phase A with octanol-saturated water (Phase B) in a 1:1 ratio.

  • Equilibration: Shake mechanically for 60 minutes. Crucial: Centrifuge at 2000g for 15 mins to break micro-emulsions (a common source of error for lipophilic esters).

  • Quantification: Separate phases. Measure UV absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
    
    
Visualization: HPLC Workflow

HPLC_Workflow Prep Sample Preparation (10 µg/mL in MeOH) Inj Injection (10 µL) Isocratic Flow Prep->Inj Sep C18 Column Separation (Hydrophobic Interaction) Inj->Sep Det UV Detection (254 nm) Sep->Det Calc Calculate Capacity Factor (k') k' = (tR - t0) / t0 Det->Calc Result Derive LogP from Calibration Curve Calc->Result

Figure 2: Operational workflow for RP-HPLC lipophilicity determination.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Thermo Fisher Scientific. (2023). Calculate reagent log P values to determine solubility characteristics. Link

  • Manchi, A. K. S., et al. (2020).[2] "A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate...". Manipal Journal of Pharmaceutical Sciences. Link

  • Fujita, T., et al. (1964). "A New Substituent Constant,

    
    , Derived from Partition Coefficients." Journal of the American Chemical Society.[3] (Source of the additivity principle).
    
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl Benzoate. Link

Sources

Evaluation of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate as a PROTAC Linker Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orthogonal Rigidifier"

In the evolution of Proteolysis Targeting Chimeras (PROTACs), the industry is pivoting from "first-generation" flexible linkers (PEG/alkyl chains) to "second-generation" rigidified scaffolds. This shift aims to overcome the entropic penalties of ternary complex formation and improve oral bioavailability.

Ethyl 3-Bromo-5-fluoro-4-iodobenzoate (EBFI) emerges not merely as a building block, but as a strategic "Tri-Vector Hub" . Unlike linear precursors, EBFI offers three chemically distinct handles—Iodine, Bromine, and an Ethyl Ester—arranged around a fluorinated aromatic core. This guide evaluates EBFI’s utility in synthesizing conformationally constrained PROTACs, comparing its performance against standard PEGylation and symmetric aromatic linkers.

Key Verdict: EBFI is superior for complex, asymmetric linker designs where defined geometry and sequential functionalization are required to optimize the degradation capability (


) and selectivity of the PROTAC.

Technical Profile & Reactivity Hierarchy

To effectively utilize EBFI, one must understand the "Reactivity Ladder" embedded in its structure. This allows for programmable synthesis without the need for protecting groups.

VectorPositionMoietyReactivity ModeRelative Reactivity (Pd)Role in PROTAC
Primary C4Iodine (I) Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira)High (Reacts @ RT)Attachment of Ligand A (Warhead)
Secondary C1Ethyl Ester Hydrolysis

Amide Coupling
N/A (Orthogonal)Attachment of Ligand B (E3 Recruiter)
Tertiary C3Bromine (Br) Pd-Catalyzed Cross-Coupling (Buchwald, Suzuki)Medium (Requires Heat/Ligand)Late-stage modification / Solubility Tag
Modulator C5Fluorine (F) Electronic/Steric EffectInert Conformational bias & Metabolic stability
Structural Logic (Graphviz Diagram)

The following diagram illustrates the programmable reactivity of the EBFI scaffold.

ReactivityLadder cluster_0 Chemo-Selectivity Profile node_core Ethyl 3-Bromo-5-fluoro-4-iodobenzoate (The Core) node_I Vector 1: Iodine (C4) High Reactivity node_core->node_I Step 1: Selective Pd-Coupling (RT, No Ligand Exchange) node_Ester Vector 2: Ester (C1) Orthogonal Anchor node_core->node_Ester Step 2: Hydrolysis -> Amide Bond node_Br Vector 3: Bromine (C3) Latent Handle node_core->node_Br Step 3: High-Temp Coupling (Optional Branching)

Figure 1: The "Reactivity Ladder" of EBFI, enabling sequential, protecting-group-free synthesis.

Comparative Analysis: EBFI vs. Alternatives

This section objectively compares EBFI against the two most common linker strategies: Linear PEGs and Symmetric Aromatic Linkers (e.g., Terephthalates).

Table 1: Performance Matrix
FeatureLinear PEG / Alkyl Symmetric Aryl Dihalides (e.g., 1,4-Dibromobenzene)EBFI (Asymmetric Core)
Linker Geometry Flexible (High Entropy)Rigid (Low Entropy)Rigid + Tunable Twist
Synthesis Yield High (Simple coupling)Low (Statistical mixture of mono/di-products)High (Sequential Selectivity)
Permeability (LogP) Low (Hydrophilic)High (Lipophilic)Moderate (Fluorine modulation)
Metabolic Stability Low (Oxidative cleavage)HighVery High (C-F bond protection)
Selectivity Control Poor (Promotes "floppy" binding)ModerateExcellent (Defined vectors)
In-Depth Analysis[1]
  • vs. Linear PEG:

    • The Problem: PEG linkers often result in "hook effects" and poor cellular permeability due to high TPSA. Their flexibility imposes a high entropic cost upon ternary complex formation.[1]

    • The EBFI Advantage: The aromatic core of EBFI restricts the conformational space, pre-organizing the ligands. The Fluorine atom at C5 induces a specific dihedral twist relative to the ester, preventing a completely flat conformation which often leads to poor solubility (brick-dust properties).

  • vs. Symmetric Aryl Dihalides:

    • The Problem: Using 1,4-dibromobenzene requires using a large excess of the starting material to achieve mono-functionalization, otherwise, you get a statistical mixture of unreacted, mono-, and di-coupled products.

    • The EBFI Advantage:Chemo-orthogonality. You can engage the C4-Iodine exclusively (e.g., Sonogashira coupling) leaving the C3-Bromine intact. This guarantees a 1:1 stoichiometry and high yields of the asymmetric intermediate.

Experimental Protocol: Sequential Assembly

Objective: Synthesize a PROTAC linker-ligand intermediate using EBFI, demonstrating the selective functionalization of the Iodine vector followed by the Ester vector.

Reagents:

  • Scaffold: Ethyl 3-Bromo-5-fluoro-4-iodobenzoate (1.0 eq)

  • Ligand A (Alkyne-functionalized): e.g., Pomalidomide-alkyne (1.1 eq)

  • Catalyst:

    
     (5 mol%) / CuI (2 mol%)
    
  • Base:

    
     (3.0 eq)
    
Workflow Diagram (Graphviz)

ProtocolFlow Start Start: EBFI Scaffold Step1 Step 1: Sonogashira Coupling (Selectivity: I >> Br) Start->Step1 Check1 QC: TLC/LCMS (Look for disappearance of I) Step1->Check1 Check1->Start Fail (Optimize Temp) Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Check1->Step2 Pass Step3 Step 3: Amide Coupling (HATU, Amine-Ligand B) Step2->Step3 Final Final PROTAC (Rigid Core Assembled) Step3->Final

Figure 2: Self-validating workflow for EBFI utilization.

Step-by-Step Methodology
  • Selective Sonogashira Coupling (C4-I):

    • Dissolve EBFI in anhydrous THF under

      
      .
      
    • Add

      
       and CuI. Stir for 5 min.
      
    • Add Ligand A (Alkyne) dropwise at Room Temperature .

    • Scientific Rationale: The C-I bond is significantly weaker than C-Br. By maintaining RT, we kinetically favor the oxidative addition of Pd into the C-I bond, leaving the C-Br bond untouched for future use or as a steric blocker.

    • Validation: LCMS should show a single peak corresponding to the mono-coupled product. If di-coupling (reaction at Br) is observed, lower temp to 0°C.

  • Hydrolysis (C1-Ester):

    • Treat the intermediate with LiOH (2.0 eq) in THF/H2O (3:1).

    • Monitor until the ethyl ester signal disappears (NMR/LCMS).

    • Acidify to pH 4 to precipitate the Benzoic Acid derivative.

  • Amide Coupling (Linker Closure):

    • React the free acid with Ligand B (Amine) using HATU/DIPEA in DMF.

    • Note: The presence of the ortho-Fluorine and ortho-Bromine may sterically hinder the amide coupling slightly; ensure adequate reaction time (12-24h).

References

  • Design of Rigid Linkers

    • Title: "Linker rigidity in PROTACs: A review of current str
    • Source: Future Medicinal Chemistry.
    • URL:[Link]

  • Halogen Selectivity in Pd-Catalysis

    • Title: "Chemoselective Cross-Coupling Reactions of Polyhalogen
    • Source: Chemical Reviews.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Pharmaceuticals: Looking Beyond Intuition."
    • Source: Science.
    • URL:[Link]

  • PROTAC Linker Optimization

    • Title: "Current strategies for the design of PROTAC linkers: a critical review."
    • Source: Explor. Target Antitumor Ther.
    • URL:[Link][2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate, a halogenated aromatic ester commonly used in complex organic synthesis. Given its multi-halogenated structure, containing bromine, fluorine, and iodine, this compound requires stringent disposal procedures to mitigate risks to personnel and the environment. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Core Principles: Hazard Assessment and Risk Mitigation

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Ethyl 3-Bromo-5-fluoro-4-iodobenzoate, as a member of the halogenated benzoic acid family, presents specific risks that must be managed through appropriate engineering controls and personal protective equipment.

Summary of Chemical Hazards

While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, data from structurally similar halogenated aromatic compounds indicate the following potential hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation or burns.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][5]

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and require specialized disposal methods to prevent long-term contamination.[6]

Engineering Controls

All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1][7] The work area should be equipped with an accessible eyewash station and safety shower.[4][5]

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE required for handling Ethyl 3-Bromo-5-fluoro-4-iodobenzoate.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, irritation, and potential absorption. Gloves must be inspected before use and disposed of after handling.[4][7][8]
Body Protection Flame-retardant laboratory coat.Protects skin and personal clothing from contamination.[9]
Respiratory Not typically required when using a fume hood.In case of ventilation failure or large spills, a NIOSH-approved respirator may be necessary.[10][11]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste at the point of generation is the most critical element of a safe disposal program. Due to its chemical structure, Ethyl 3-Bromo-5-fluoro-4-iodobenzoate must be classified as Halogenated Organic Waste .

Causality: Halogenated waste streams cannot be recycled or fuel-blended in the same way as non-halogenated solvents. They require high-temperature incineration in specialized facilities to ensure the complete destruction of the compounds and to scrub acidic gases (like HBr, HF, and HI) that are produced during combustion.[6][12] Mixing halogenated and non-halogenated waste increases disposal costs significantly and complicates the disposal process.[13][14]

Waste Disposal Decision Pathway

The following diagram illustrates the decision-making process for segregating waste containing this compound.

WasteSegregation start Waste Containing Ethyl 3-Bromo-5-fluoro-4-iodobenzoate Generated is_mixed Is the waste mixed with other solvents or solutions? start->is_mixed halogenated_container Collect in a designated 'HALOGENATED ORGANIC WASTE' container. is_mixed->halogenated_container No, pure substance or dissolved in halogenated solvent non_halogenated_container DO NOT MIX. Keep waste streams separate. Consult EHS for mixed waste protocols. is_mixed->non_halogenated_container Yes, with non-halogenated solvents aqueous_container DO NOT MIX. Halogenated organics must be kept separate from aqueous waste. is_mixed->aqueous_container Yes, with aqueous solutions

Caption: Waste segregation decision flow for halogenated compounds.

Standard Operating Procedure for Routine Disposal

This procedure applies to the collection of waste generated from routine laboratory operations.

  • Container Selection: Obtain a dedicated and properly vented hazardous waste container, often provided by your institution's Environmental Health & Safety (EHS) department. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[15][16]

  • Labeling: Label the container before adding any waste.[15] The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "Waste Ethyl 3-Bromo-5-fluoro-4-iodobenzoate". Do not use abbreviations.[15]

    • A list of all other components in the container, including solvents.

    • The approximate percentage of each component.

    • The date the first drop of waste was added.

  • Waste Accumulation:

    • Keep the waste container closed at all times except when actively adding waste.[14][15] This prevents the release of volatile organic compounds (VOCs).

    • Store the container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.[1][15]

    • Do not fill the container more than 90% full to allow for vapor expansion.

  • Requesting Pickup: Once the container is full or has reached the institutional time limit for satellite accumulation (e.g., 150 days), submit a hazardous waste pickup request to your EHS department.[16]

Emergency Protocol for Spills and Accidental Releases

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

Spill Kit Components

Ensure a spill kit with the following components is readily available in the laboratory.

Component Purpose
Inert Absorbent Vermiculite, sand, or commercial sorbent pads.
Waste Bags/Container Heavy-duty, sealable plastic bags or a designated container.
Scoop/Scraper Non-sparking tools.
Personal Protective Equipment Gloves, goggles, lab coat, shoe covers.
Warning Signs/Tape To secure the area and prevent unauthorized entry.
Small Spill Cleanup Procedure (<100 mL)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE from the spill kit.

  • Contain and Absorb: Cover the spill with an inert absorbent material, starting from the outside and working inward to prevent spreading.[1][17]

  • Collect Waste: Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste container or bag.[1]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), and place the cleaning materials in the same waste container.

  • Label and Dispose: Seal and label the container as "Hazardous Waste" with a detailed description of the contents (e.g., "Ethyl 3-Bromo-5-fluoro-4-iodobenzoate and Vermiculite"). Dispose of it as halogenated organic waste.[7]

Large Spill Cleanup Procedure (>100 mL)

For large spills or any spill that occurs outside of a chemical fume hood:

  • Evacuate Immediately: Alert all personnel and evacuate the area.[15]

  • Activate Alarm: If necessary, activate the fire alarm to ensure a full evacuation.[15]

  • Contact EHS: From a safe location, call your institution's emergency EHS number or 911.[15]

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

Final Disposal and Regulatory Compliance

The ultimate disposal of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[2][3] This compound falls under the category of Halogenated Organic Compounds (HOCs) regulated by the Environmental Protection Agency (EPA).[18][19]

Your institution's EHS department will manage the final packaging, manifesting, and transportation of the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via incineration.

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate, protecting themselves, their colleagues, and the environment.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • 40 CFR 721.11216 -- Halogenated benzoic acid (generic). Electronic Code of Federal Regulations (eCFR). [Link]

  • Hazardous Waste Reduction. Environmental Health and Safety, University of South Carolina. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • 40 CFR 721.11551 -- Halogenated sodium benzoate (generic) (P-19-180). Electronic Code of Federal Regulations (eCFR). [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Organic Solvents. Environment, Health and Safety, University of Tennessee, Knoxville. [Link]

  • Safety Data Sheet - 3M™ Fluorinert™ Electronic Liquid FC-3243. 3M. [Link]

  • Significant New Use Rules on Certain Chemical Substances (19-5.F). Regulations.gov. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations. [Link]

Sources

Personal protective equipment for handling Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Handling of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

This document provides essential safety and logistical information for the handling, storage, and disposal of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate. As a novel or specialized chemical, comprehensive toxicological data may not be fully available. Therefore, this guide is built upon a conservative approach, synthesizing safety protocols from structurally related halogenated aromatic compounds to ensure the highest degree of safety for all laboratory personnel. The procedures outlined herein are designed to be self-validating, emphasizing caution and adherence to best practices in a research and development environment.

Core Safety Directive: Hazard Assessment & Engineering Controls

Given the presence of multiple halogen substituents (Bromo, Fluoro, Iodo) on the aromatic ring, Ethyl 3-Bromo-5-fluoro-4-iodobenzoate should be treated as a potentially hazardous substance. The primary hazards associated with similar chemical structures include irritation to the skin, eyes, and respiratory system.[1][2] The toxicological properties have not been thoroughly investigated, demanding a high degree of caution.

Primary Engineering Control: The Chemical Fume Hood

All handling of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[3][4] This is the most critical step in minimizing inhalation exposure to potential vapors or aerosols.[2] Ensure the fume hood has adequate airflow and is functioning correctly before beginning any work.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory. The following table summarizes the minimum required equipment. Always inspect PPE for integrity before use.[5]

Protection Type Specification Rationale & Causality
Eye & Face Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation or damage. Standard safety glasses are insufficient.[6][7]
Hand Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which may cause irritation.[3] It is crucial to use proper glove removal technique to avoid contaminating your skin.
Body Full-length laboratory coat, closed-toed shoes.Protects skin and personal clothing from accidental spills. Fire/flame resistant clothing is recommended if working with flammable solvents.[6]
Respiratory NIOSH/MSHA approved respirator (if required).While a fume hood is the primary control, a respirator may be necessary if vapors or aerosols could be generated outside of a hood or if exposure limits are exceeded.[6][8]
PPE Workflow: Donning and Doffing Sequence

Properly putting on and removing PPE is critical to prevent cross-contamination. The following workflow must be adhered to.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Eye Protection (Goggles/Face Shield) don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (Contaminated) doff2 2. Lab Coat doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Wash Hands doff3->doff4

Caption: Workflow for the correct sequence of donning and doffing PPE.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow minimizes the risk of exposure and accidents.

Step 1: Preparation (Inside the Fume Hood)

  • Confirm the fume hood is operational.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (glassware, spatulas, etc.) and reagents.

  • Ensure a designated, sealed waste container is present inside the hood for contaminated consumables.

Step 2: Aliquoting and Handling

  • Wear all required PPE as detailed above.

  • Perform all transfers of the solid or its solutions slowly and carefully to avoid generating dust or aerosols.[2]

  • Use spark-proof tools and equipment, especially when flammable solvents are present.[4][6][9]

  • Keep the primary container tightly closed when not in use.[1][7][10]

Step 3: Post-Handling and Decontamination

  • Clean all non-disposable equipment that has come into contact with the chemical.

  • Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

  • Dispose of all contaminated disposables (gloves, bench paper, pipette tips) in the designated hazardous waste container within the hood.

Step 4: Personal Decontamination

  • Remove PPE in the correct order as illustrated in the doffing diagram.

  • Thoroughly wash hands with soap and water after removing gloves.

Logistical Plans: Storage, Spills, and Disposal

A. Storage Protocol

Proper storage is essential for maintaining chemical integrity and safety.

  • Location: Store in a cool, dry, and well-ventilated area.[10][11]

  • Container: Keep the container tightly closed and properly labeled.[1][7] Containers that have been opened must be carefully resealed and kept upright.[10]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9][11]

B. Spill Management

In the event of a spill, immediate and correct action is crucial.

  • For Small Spills (Inside a Fume Hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or diatomite.[3][11]

    • Collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[4]

    • Clean the spill area thoroughly.

  • For Large Spills or Spills Outside a Fume Hood:

    • Evacuate all non-essential personnel from the area.[6]

    • Ensure the area is well-ventilated and eliminate all ignition sources.[6]

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent the spill from entering drains or waterways.[11]

C. Disposal Plan

All waste containing Ethyl 3-Bromo-5-fluoro-4-iodobenzoate must be treated as hazardous.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[1]

  • Collection: Collect waste material in suitable, closed, and clearly labeled containers.[1][5][11] Do not mix with incompatible waste streams.

  • Disposal: All disposal must be conducted through an approved waste disposal plant and in accordance with all local, state, and federal regulations.[1][7] Never dispose of this chemical down the drain.

Chemical Waste Disposal Workflow

Waste_Disposal_Workflow cluster_lab In-Lab Procedure cluster_facility Facility Procedure A 1. Collect Waste (Solid & Liquid) in Designated Container B 2. Keep Container Securely Closed A->B C 3. Label Container with 'Hazardous Waste' & Full Chemical Name B->C D 4. Store in Satellite Accumulation Area C->D Transfer to Storage E 5. Schedule Pickup with EHS D->E F 6. Licensed Disposal Vendor Manages Final Disposal E->F

Caption: Standard workflow for the safe disposal of chemical waste.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • JP-0818 - Safety D
  • SAFETY DATA SHEET - Pfaltz & Bauer.Pfaltz & Bauer.
  • SAFETY DATA SHEET - Acros Organics.Fisher Scientific.
  • Ethyl 3-bromo-5-chlorobenzo
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • Safety Data Sheet - ChemScene. (2022). ChemScene.
  • Ethyl 4-bromo-3-fluorobenzo
  • SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
  • ETHYL-3-BROMO BENZOATE MATERIAL SAFETY DATA SHEET - Central Drug House.Central Drug House (P) Ltd.
  • SAFETY DATA SHEET - TCI Chemicals. (2018). TCI Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.